molecular formula C8H9BrN2O2 B1314831 4-Bromo-N,N-dimethyl-2-nitroaniline CAS No. 829-02-7

4-Bromo-N,N-dimethyl-2-nitroaniline

Cat. No.: B1314831
CAS No.: 829-02-7
M. Wt: 245.07 g/mol
InChI Key: GAHIRXNSTICIBY-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHIRXNSTICIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474804
Record name 4-Bromo-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-02-7
Record name 4-Bromo-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline (CAS 829-02-7)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Bromo-N,N-dimethyl-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups: a bromine atom, a nitro group, and a dimethylamino group. This specific arrangement of an electron-withdrawing group (nitro), a halogen (bromo), and an electron-donating group (dimethylamino) on the aniline scaffold imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. While primarily utilized in the synthesis of dyes and pigments, its structural motifs suggest potential applications in the development of novel materials and as a versatile intermediate in the synthesis of complex molecules for various industrial and research purposes.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 829-02-7[2][3]
Molecular Formula C₈H₉BrN₂O₂[1][3]
Molecular Weight 245.07 g/mol [1][3]
Appearance Solid[3]
Purity Typically ≥98%[3]
Storage Store in a cool, dry, well-ventilated area[4]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region would likely display a complex splitting pattern due to the various substituents on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would reveal eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the dimethylamino group, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Mechanistic Considerations

A robust and reproducible synthesis protocol is crucial for obtaining high-purity this compound. While a direct, one-pot synthesis is not prominently described, a logical multi-step approach can be devised based on established organic chemistry transformations. The proposed pathway involves the N,N-dimethylation of a suitable bromo-nitroaniline precursor.

Proposed Synthetic Pathway

A plausible synthetic route starts from the commercially available 4-bromo-2-nitroaniline. The key transformation is the selective N,N-dimethylation of the primary amine.

Synthesis_of_4-Bromo-NN-dimethyl-2-nitroaniline start 4-Bromo-2-nitroaniline reagents Methylating Agent (e.g., Dimethyl sulfate) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->reagents N,N-dimethylation product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Theoretical)

This protocol is a representative procedure for the N,N-dimethylation of an aniline derivative and should be adapted and optimized for the specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitroaniline (1 equivalent), potassium carbonate (2.5 equivalents), and a suitable solvent such as acetone.

  • Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the final product is purified by column chromatography on silica gel.

Reactivity Profile and Applications in Synthesis

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a versatile intermediate for further chemical transformations.

Reactivity_Profile start This compound nitro Nitro Group Reduction (e.g., Sn/HCl) start->nitro Reduction to Amine bromo Cross-Coupling Reactions (e.g., Suzuki, Heck) at C-Br bond start->bromo C-C Bond Formation aromatic_sub Further Aromatic Substitution (Regioselectivity influenced by existing groups) start->aromatic_sub Electrophilic/Nucleophilic Substitution

Caption: Key reaction sites on this compound.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up possibilities for the synthesis of substituted diamine derivatives, which are important scaffolds in medicinal chemistry.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

  • Aromatic Substitution: The electron-donating dimethylamino group and the electron-withdrawing nitro group influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural features suggest its potential as a building block for the synthesis of various biologically active molecules. Substituted anilines are core components of many FDA-approved drugs.[6] The ability to functionalize the molecule at the bromo and nitro positions allows for the introduction of diverse pharmacophores, making it a candidate for library synthesis in drug discovery campaigns. For instance, the synthesis of quinolone scaffolds from aniline derivatives is a known strategy for developing NMDA receptor antagonists.[7]

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety. The following information is based on data for structurally similar compounds, and a specific Safety Data Sheet (SDS) for CAS 829-02-7 should be consulted when available.

Hazard Identification

Based on analogous compounds like 4-bromo-N,N-dimethylaniline and 4-bromo-2-nitroaniline, the compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may also cause skin and eye irritation.[8][9]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust formation, a respirator may be necessary.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of a wide range of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in both academic and industrial settings.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Sharma, V., et al. (n.d.).
  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. Retrieved from [Link]

  • Navin N. Bappalige, et al. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]

  • Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Bromo-N,N-dimethylaniline: A Key Brominated Aromatic for Organic Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-bromo-4,5-dimethyl-2-nitroaniline. Retrieved from [Link]

Sources

4-Bromo-N,N-dimethyl-2-nitroaniline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline: Properties, Synthesis, and Applications

Abstract

This compound is a polysubstituted aromatic compound of significant interest in the field of organic chemistry. Its unique molecular architecture, featuring electron-withdrawing nitro and bromo groups alongside an electron-donating dimethylamino group, makes it a valuable intermediate for the synthesis of a diverse range of target molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, with a central focus on its molecular weight. Furthermore, it delves into logical synthetic pathways, standard analytical characterization techniques, key applications in research and industry, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug development who utilize specialized chemical intermediates.

Core Physicochemical Properties

This compound is a solid organic compound at room temperature.[1] Its structure is foundational to its reactivity and utility. The strategic placement of substituents on the aniline ring creates a molecule primed for various chemical transformations, making it a versatile building block in multi-step synthesis.[2][3]

The key quantitative data for this compound are summarized below for ease of reference.

PropertyValueSource
Molecular Weight 245.076 g/mol [CymitQuimica][1]
Molecular Formula C₈H₉BrN₂O₂[CymitQuimica][1]
CAS Number 829-02-7[CymitQuimica, Alchem.Pharmtech][1][4]
Appearance Solid[CymitQuimica][1]
Typical Purity ≥98%[CymitQuimica][1]

Synthesis and Analytical Characterization

The synthesis of polysubstituted anilines such as this compound demands careful strategic planning to ensure correct regioselectivity and compatibility between functional groups.[2] A logical and common synthetic approach involves the N,N-dimethylation of a readily available precursor, 4-bromo-2-nitroaniline. This strategy is efficient as the bromo and nitro groups are installed prior to the methylation, thus directing the subsequent reactions and avoiding unwanted isomers.

Proposed Synthetic Workflow

The methylation of the primary amine on 4-bromo-2-nitroaniline can be achieved using various methylating agents. A common laboratory-scale method involves reductive amination, which offers high yields and selectivity.

Synthetic Workflow cluster_0 Reaction Stage cluster_1 Purification Stage Start 4-Bromo-2-nitroaniline (Starting Material) Reaction Reductive Amination (N,N-dimethylation) ~50-65°C, 18-24h Start->Reaction Reagents Reagents: - Paraformaldehyde - Sodium Cyanoborohydride - Acetic Acid/THF Reagents->Reaction Workup Aqueous Workup (Quench & Extraction) Reaction->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product 4-Bromo-N,N-dimethyl- 2-nitroaniline Purify->Product

Caption: A typical workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is adapted from established procedures for the N,N-dimethylation of substituted anilines.[5]

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-bromo-2-nitroaniline and paraformaldehyde (approx. 4 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

  • Acidification : Add glacial acetic acid (approx. 5 equivalents) dropwise to the mixture at room temperature.

  • Reduction : Carefully add sodium cyanoborohydride (approx. 5 equivalents) portion-wise to the stirred slurry.

  • Reaction : Heat the mixture to a moderate temperature (e.g., 50°C) and allow it to stir for 18-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Quenching & Workup : After cooling to room temperature, carefully quench the reaction by partitioning the mixture between a saturated aqueous sodium bicarbonate solution and an organic solvent like diethyl ether or ethyl acetate.

  • Extraction : Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would confirm the presence of aromatic protons with specific splitting patterns, as well as two distinct singlets for the non-equivalent methyl groups of the dimethylamino moiety. ¹³C NMR would show the correct number of carbon signals corresponding to the aromatic ring and the methyl groups.

  • Mass Spectrometry (MS) : This technique is crucial for confirming the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (245.076 g/mol ), with a characteristic isotopic pattern (M+2 peak) due to the presence of the bromine atom.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum would display characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1480 cm⁻¹ and 1370-1330 cm⁻¹), C-N stretching of the aromatic amine, and C-Br stretching.[6]

Applications in Research and Industry

This compound is not typically an end-product but rather a critical intermediate used to build more complex molecular structures.[7][8] Its functional groups provide multiple handles for subsequent chemical modifications.

  • Dye and Pigment Synthesis : This compound is a valuable precursor in the manufacturing of azo dyes, which are widely used in the textile industry.[7] The aniline functional group can be diazotized and coupled with other aromatic systems to create a wide palette of colors.

  • Organic Synthesis Intermediate : In research and development, it serves as a versatile building block.[2][7] The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex organic molecules.[3]

  • Pharmaceutical and Agrochemical Research : While direct applications are less common, its derivatives are explored in the synthesis of biologically active compounds. The substituted aniline scaffold is present in many pharmaceutical and agrochemical agents.

Application Pathway cluster_0 Synthetic Transformations cluster_1 Product & Application Areas Intermediate This compound (Building Block) Transform1 Reduction of Nitro Group (e.g., to -NH2) Intermediate->Transform1 Transform2 Cross-Coupling Reaction (at C-Br bond) Intermediate->Transform2 Transform3 Diazotization of Amino Group (Post-reduction) Transform1->Transform3 Product1 Complex Heterocycles (Pharmaceutical Scaffolds) Transform1->Product1 Product2 Functionalized Aromatics (Materials Science) Transform2->Product2 Product3 Azo Dyes & Pigments (Textile Industry) Transform3->Product3

Caption: Logical application pathways for this compound as a chemical intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following guidelines are based on safety data for structurally related compounds.[9][10][11] Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Hazard Summary (based on related compounds):

  • Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Causes skin and serious eye irritation.[9]

Precautionary MeasureGuideline
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[9]
Handling Avoid generating dust.[13] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[14]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 245.076 g/mol , is a highly functionalized and valuable intermediate in modern organic synthesis. Its utility is derived from the specific arrangement of its bromo, nitro, and dimethylamino substituents, which provide multiple avenues for synthetic elaboration. A thorough understanding of its properties, synthetic routes, and handling requirements allows researchers and chemists to effectively leverage this compound for the creation of novel dyes, complex organic molecules, and potential pharmaceutical agents.

References

  • MySkinRecipes . This compound. [Link]

  • Google Patents. Preparation method of bromoaniline - CN102993022A.
  • PubChem . 2-bromo-N,N-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 3843363. [Link]

  • PrepChem.com . Synthesis of 4-bromo-2-nitroacetanilide. [Link]

  • Chemos GmbH & Co.KG . Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

  • ResearchGate . Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

  • LookChem . 4-Bromo-2-nitroaniline CAS: 875-51-4. [Link]

  • Alchem.Pharmtech . CAS 829-02-7 | this compound. [Link]

  • Autech . Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. [Link]

  • TradeIndia . 4-Bromo-N,N-Dimethyl Aniline. [Link]

  • Research India Publications . Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-N,N-dimethyl-2-nitroaniline, a polysubstituted aniline derivative of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, properties, synthesis, and applications, grounding all claims in verifiable data and established scientific protocols.

Introduction: A Versatile Synthetic Building Block

Substituted anilines are a cornerstone of modern chemical research, serving as pivotal intermediates in the synthesis of a vast array of industrial and pharmaceutical compounds.[1] this compound (CAS No. 829-02-7) is a notable member of this class. Its molecular architecture, featuring a strategic arrangement of electron-donating and electron-withdrawing groups, imparts a unique reactivity profile that is highly valuable for constructing complex molecular frameworks. This guide will explore the essential technical aspects of this compound, providing the foundational knowledge necessary for its effective application in a laboratory setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of reproducible science. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 829-02-7[3]
Molecular Formula C₈H₉BrN₂O₂[2]
Molecular Weight 245.07 g/mol [2]
Appearance SolidN/A
InChI Key GAHIRXNSTICIBY-UHFFFAOYSA-N[2]
Canonical SMILES CN(C)C1=C(C=C(C=C1)Br)[O-][2]

The structure of this compound features a benzene ring substituted with four distinct functional groups. The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro and bromo groups creates a molecule with specific sites of reactivity, making it a versatile intermediate.[1]

synthesis_workflow Synthetic Workflow start 4-Bromoaniline step1 1. Ac₂O 2. HNO₃/H₂SO₄ 3. HCl, H₂O, Δ start->step1 intermediate 4-Bromo-2-nitroaniline step1->intermediate step2 CH₃I (excess), K₂CO₃ intermediate->step2 product This compound step2->product

Sources

An In-depth Technical Guide on the Physical Properties of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N,N-dimethyl-2-nitroaniline is a polysubstituted aniline derivative characterized by the presence of a bromine atom, a nitro group, and a dimethylamino group attached to a benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and specialized pharmaceutical compounds.[1] The strategic placement of electron-withdrawing (nitro) and electron-donating (dimethylamino) groups, along with the halogen functionality, imparts a unique reactivity profile, making it a subject of interest for researchers and drug development professionals. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for its characterization, and the underlying scientific principles that govern these characteristics.

Physicochemical and Molecular Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, application in synthesis, and purification. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉BrN₂O₂[2][3]
Molecular Weight 245.07 g/mol [2][3]
Appearance Yellow to orange crystalline solid[4]
Melting Point Data for the closely related 4-Bromo-2-nitroaniline is 110-113 °C.[5][6][7]
Boiling Point Predicted/Calculated data for the related 4-Bromo-2-nitroaniline is 308.7 °C at 760 mmHg.[4]
Solubility Sparingly soluble in water. Soluble in organic solvents such as ethanol, acetone, Dimethylformamide (DMSO), and Chloroform.[4][8]
pKa Predicted value for the related 4-Bromo-2-nitroaniline is -1.05 ± 0.10.[4]
Density Estimated at ~1.812 g/cm³ for the related 4-Bromo-2-nitroaniline.[4]

Molecular Structure

The arrangement of substituents on the aniline core is fundamental to the compound's chemical behavior and physical properties. The nitro group at the ortho position to the dimethylamino group creates significant steric and electronic effects.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region will display signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the electronic effects of the substituents. The two methyl groups will likely appear as a single sharp peak in the aliphatic region, integrating to six protons.

  • ¹³C NMR: The carbon NMR spectrum will reveal eight distinct signals corresponding to the eight unique carbon environments in the molecule (six aromatic carbons and two methyl carbons). The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. For instance, the carbon atom attached to the nitro group will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.[4]

  • ~1350-1250 cm⁻¹: C-N stretching of the aromatic amine.

  • Below 1000 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[4] For this compound, the mass spectrum is expected to show a characteristic molecular ion peak pattern due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Experimental Protocols for Characterization

The following protocols outline standard procedures for determining the physical properties and confirming the structure of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity.

Procedure:

  • A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Analytical Workflow for Structural Confirmation

A logical workflow is essential to ensure the comprehensive characterization of the synthesized compound.

Caption: Analytical workflow for the characterization of this compound.

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.

  • FTIR Spectroscopy (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.[4]

  • Mass Spectrometry (e.g., GC-MS): Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate. The concentration should be optimized based on the instrument's sensitivity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[9] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[9][11] Store the compound in a tightly closed container in a dry and cool place.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • PubChem. (n.d.). 2-bromo-N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Chemsrc. (2025). 4-Bromo-2-nitroaniline | CAS#:875-51-4. Retrieved from [Link]

  • Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • Medicine Grade Bulk Supply. (n.d.). 4-Bromo-2-nitroaniline CAS: 875-51-4. Retrieved from [Link]

  • ChemBK. (2024). 4-Bromo-2-Nitro aniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. Retrieved from [Link]

  • NIST. (n.d.). m-Nitroaniline. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N,N-dimethyl-2-nitroaniline is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a bromine atom, a nitro group, and a dimethylamino group on a benzene ring, makes it a valuable intermediate for the synthesis of dyes, pigments, and potentially novel pharmaceutical compounds.[1][2] The strategic placement of an electron-withdrawing nitro group and an electron-donating dimethylamino group creates a "push-pull" system, which can impart unique chemical and photophysical properties to the molecule.

Understanding the solubility of this compound is a critical first step in its application, governing everything from reaction kinetics and purification strategies to formulation for biological screening. This guide provides a comprehensive overview of the known physicochemical properties of this compound, an analysis of its expected solubility based on molecular structure, and a detailed, field-proven protocol for its empirical solubility determination.

Physicochemical Properties and Solubility Profile

While extensive quantitative solubility data for this compound is not broadly published, we can infer its likely behavior from its structural attributes and data on closely related compounds.

Molecular Structure Analysis

The solubility of a compound is dictated by its ability to form favorable interactions with solvent molecules. The key functional groups on this compound are:

  • Aromatic Ring: A large, nonpolar feature that favors solubility in nonpolar organic solvents.

  • Nitro Group (-NO₂): A polar, electron-withdrawing group capable of dipole-dipole interactions.

  • Dimethylamino Group (-N(CH₃)₂): A tertiary amine that is less polar than a primary amine but can still act as a hydrogen bond acceptor.

  • Bromo Group (-Br): A halogen that increases molecular weight and polarizability, contributing to van der Waals forces.

The general principle of "like dissolves like" suggests that the compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents that can interact favorably with its aromatic and functional group characteristics.[3]

Core Physicochemical Data

A summary of the key physical and chemical properties for this compound and the closely related 4-Bromo-2-nitroaniline is presented below. This data is essential for designing and interpreting solubility experiments.

PropertyValue (this compound)Value (4-Bromo-2-nitroaniline)Reference(s)
Molecular Formula C₈H₉BrN₂O₂C₆H₅BrN₂O₂[4]
Molecular Weight 245.07 g/mol 217.02 g/mol [4]
Appearance Yellow to orange crystalline solidYellow to orange crystalline solid[5]
Melting Point Not widely reported110 - 113 °C
Boiling Point Not widely reported308.7 °C (Predicted)[5]
Water Solubility Expected to be very low/insolubleSparingly soluble (0.39 g/L at 25 °C)[5][6]
Organic Solvent Solubility Expected to be solubleSoluble in Ethanol, Acetone, DMSO, Chloroform, Methanol[5]

Note: Data for 4-Bromo-2-nitroaniline is provided for comparative purposes to guide experimental design.

Experimental Protocol for Solubility Determination

The following protocol describes a robust equilibrium solubility method, a gold standard for generating reliable quantitative solubility data. This self-validating system ensures accuracy through careful equilibration and precise quantification.

Principle of the Method

An excess of the solid compound is agitated in a known volume of the solvent for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane, Ethyl Acetate)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Stock Standard: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a stock solution of known concentration. This will be used to create a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., peak area) versus concentration. This curve is essential for quantifying the concentration in the solubility samples.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the test solvent.[7][8] An excess is critical; ensure solid material remains visible.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.

  • Dilution and Analysis: Accurately dilute the filtrate with the appropriate mobile phase or solvent to bring the concentration within the range of the previously generated calibration curve.

  • Quantification: Analyze the diluted filtrate using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted filtrate, which represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Prepare Stock Standard & Calibration Curve B 2. Add Excess Solid to Solvent C 3. Equilibrate (24h) with Agitation B->C Start Equilibration D 4. Settle & Filter (0.22 µm Syringe Filter) C->D Equilibrium Reached E 5. Dilute Filtrate D->E Collect Saturated Solution F 6. Analyze via HPLC/UV-Vis E->F Prepare for Analysis G 7. Calculate Solubility (mg/mL or mol/L) F->G Quantify Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Trustworthiness and Self-Validation
  • Visual Confirmation: The persistence of undissolved solid at the end of the equilibration period provides visual confirmation that a saturated solution was achieved.

  • Kinetic Confirmation: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between later time points, equilibrium has been reached.

  • Method Validation: The linearity of the calibration curve (R² > 0.99) validates the analytical method's accuracy for quantification.

Safety and Handling Precautions

As a Senior Application Scientist, safety is paramount. When handling this compound or related compounds, adhere to the Safety Data Sheet (SDS) guidelines.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[12]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container.[14]

Conclusion

While quantitative solubility data for this compound is scarce in public literature, its molecular structure provides a strong basis for predicting its behavior. It is expected to be poorly soluble in water but readily soluble in various organic solvents. For drug development professionals and researchers requiring precise data, the detailed equilibrium solubility protocol provided herein offers a robust and reliable method for empirical determination. This foundational data is indispensable for the successful application of this versatile chemical intermediate in synthesis, purification, and formulation.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co. KG. [Link]

  • 2-bromo-N,N-dimethyl-4-nitroaniline. PubChem. [Link]

  • 4-Bromo-N,N-Dimethyl Aniline. IndiaMART. [Link]

  • This compound. MySkinRecipes. [Link]

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A Technical Guide to the Synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline, a key chemical intermediate in the production of dyes and pigments.[1] The document details a primary synthetic route via the direct electrophilic bromination of N,N-dimethyl-2-nitroaniline, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development and materials science, providing the technical accuracy and field-proven insights necessary for successful synthesis.

Introduction and Strategic Overview

This compound is an aromatic compound featuring a benzene ring substituted with a dimethylamino group, a nitro group, and a bromine atom. This specific arrangement of functional groups makes it a versatile precursor in organic synthesis. The strategic synthesis of such polysubstituted anilines requires careful consideration of the directing effects of existing substituents to ensure high regioselectivity.[2]

Two principal synthetic strategies can be envisioned for this target molecule:

  • Direct Bromination: Electrophilic bromination of N,N-dimethyl-2-nitroaniline. This is the most direct and atom-economical route.

  • Sequential Functionalization: A multi-step process involving the synthesis of 4-bromo-2-nitroaniline, followed by N,N-dimethylation of the primary amine.[3][4][5]

This guide will focus on the direct bromination strategy. The powerful activating and ortho, para-directing effect of the N,N-dimethylamino group overwhelmingly dictates the position of electrophilic attack, even in the presence of the deactivating, meta-directing nitro group. With the para position already occupied (relative to the dimethylamino group), the bromine electrophile is selectively directed to the C4 position, which is ortho to the dimethylamino group and meta to the nitro group, thus yielding the desired product.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The choice of glacial acetic acid as the solvent is critical; it is polar enough to facilitate the polarization of the Br-Br bond, generating the electrophilic species (Br⁺), but is not reactive enough to interfere with the primary reaction.

Mechanism Breakdown:

  • Generation of Electrophile: The bromine molecule (Br₂) becomes polarized in the acetic acid solvent, creating a potent electrophile, Br⁺.

  • Nucleophilic Attack: The electron-rich aromatic ring, activated by the lone pair of electrons on the nitrogen of the dimethylamino group, attacks the electrophilic bromine atom. The N,N-dimethylamino group directs this attack to the C4 position.

  • Formation of Sigma Complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed. The positive charge is delocalized across the ring, primarily at the positions ortho and para to the dimethylamino group.

  • Rearomatization: A weak base (e.g., the bromide ion, Br⁻, or a solvent molecule) abstracts a proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction_Mechanism Start N,N-dimethyl-2-nitroaniline + Br₂ Step1 Electrophilic Attack Start->Step1 Polar Solvent (Acetic Acid) Intermediate Sigma Complex (Resonance Stabilized) Step2 Proton Removal Intermediate->Step2 Base (Br⁻) Product This compound + HBr Step1->Intermediate Step2->Product

Caption: Electrophilic Aromatic Substitution Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from N,N-dimethyl-2-nitroaniline.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountSupplier Notes
N,N-dimethyl-2-nitroanilineC₈H₁₀N₂O₂166.1810.0 g (60.2 mmol)Starting Material
BromineBr₂159.813.2 mL (9.9 g, 62.0 mmol)Reagent
Glacial Acetic AcidCH₃COOH60.05100 mLSolvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01~150 mLFor neutralization
EthanolC₂H₅OH46.07As neededFor recrystallization
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying Agent
Dichloromethane (DCM)CH₂Cl₂84.93~100 mLExtraction Solvent
Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve N,N-dimethyl- 2-nitroaniline in acetic acid B 2. Cool solution in ice bath (0-5°C) A->B C 3. Add Br₂ dropwise over 30 min with vigorous stirring B->C D 4. Stir for 2 hours at room temp. C->D E 5. Pour mixture into ice-water D->E F 6. Neutralize with sat. NaHCO₃ E->F G 7. Extract with Dichloromethane (x3) F->G H 8. Dry organic layer (MgSO₄) & filter G->H I 9. Evaporate solvent (rotovap) H->I J 10. Recrystallize crude solid from hot ethanol I->J K 11. Collect crystals via vacuum filtration J->K L 12. Dry product in vacuum oven K->L

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-dimethyl-2-nitroaniline (10.0 g, 60.2 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5°C. Slowly add bromine (3.2 mL, 62.0 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to obtain this compound as a crystalline solid.[6]

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
Appearance Yellow to orange crystalline solid.[7]
Melting Point Literature values should be consulted for comparison.
¹H NMR Aromatic protons will appear as distinct signals in the 6.5-8.0 ppm range, showing characteristic splitting patterns. The N-methyl protons will appear as a singlet around 2.7-3.0 ppm.
¹³C NMR Expect six distinct signals for the aromatic carbons and one signal for the equivalent methyl carbons.
FTIR (cm⁻¹) ~3000-3100 (Ar C-H), ~2850-2950 (Aliphatic C-H), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch), ~1600 (Ar C=C), ~1300 (C-N).[8]
Mass Spec (EI) Molecular ion peaks (M⁺) at m/z = 244 and 246 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Hazard Management

A thorough risk assessment must be conducted before beginning this synthesis. All operations should be performed inside a certified chemical fume hood.

  • N,N-dimethyl-2-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][10]

  • Bromine: Highly corrosive, toxic, and causes severe skin burns and eye damage. An oxidizing agent. Handle with extreme care using appropriate gloves and face shield.

  • Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., butyl rubber for bromine).

  • Chemical splash goggles and a face shield.

  • Flame-resistant lab coat.

Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled containers for disposal according to institutional and local regulations. Do not pour waste down the drain.[11]

References

  • Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
  • Fisher Scientific. (2025). 4-Bromo-2-nitroaniline Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]

  • Sigma-Aldrich. (2025). 4-Bromo-N,N-dimethylaniline Safety Data Sheet.
  • Fisher Scientific. (n.d.). N,N-Dimethyl-4-nitroaniline Safety Data Sheet.
  • American Chemical Society. (n.d.). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

  • Prezi. (2012). Bromination of N,N-Dimethylaniline. Retrieved from [Link]

  • Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-bromo-4,5-dimethyl-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (2009). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

  • Benchchem. (n.d.). Physical properties of 4-Bromo-2-nitroaniline. Retrieved from a relevant technical guide on the BenchChem website.
  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. Khan Academy. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note and Protocol: Purification of 2-Bromo-N,N-diethyl-4-nitroaniline by Recrystallization.

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Spectroscopic Data of 4-Bromo-N,N-dimethyl-2-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-N,N-dimethyl-2-nitroaniline, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for robust compound characterization.

Introduction

This compound is a substituted aromatic amine whose utility in organic synthesis necessitates unambiguous structural confirmation. Spectroscopic techniques are paramount in providing this confirmation, offering a detailed fingerprint of the molecule's atomic arrangement and electronic environment. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, drawing upon established principles of spectroscopy and comparative data from structurally related molecules.

Molecular Structure and Spectroscopic Correlations

The molecular structure of this compound dictates its spectroscopic properties. The interplay of the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro and bromo substituents on the benzene ring creates a unique electronic environment, which is reflected in the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

C1 C C2 C C1->C2 N_dimethyl N C1->N_dimethyl C3 C C2->C3 N_nitro N C2->N_nitro C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 H5 H C5->H5 C6->C1 C_Me1 CH₃ N_dimethyl->C_Me1 C_Me2 CH₃ N_dimethyl->C_Me2 O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the N,N-dimethylamino group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HH-3
~7.5dd1HH-5
~6.8d1HH-6
~2.7s6H-N(CH₃)₂

Interpretation:

  • Aromatic Protons: The aromatic region of the spectrum will display signals for the three protons on the benzene ring. The proton at the C-3 position (H-3), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear at the lowest field (~7.8 ppm) as a doublet. The proton at the C-5 position (H-5) will be split by both H-3 and H-6, appearing as a doublet of doublets around 7.5 ppm. The proton at the C-6 position (H-6), being ortho to the electron-donating N,N-dimethylamino group, will be the most shielded and appear at the highest field (~6.8 ppm) as a doublet.

  • N,N-dimethyl Protons: The six protons of the two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet at approximately 2.7 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are significantly affected by the attached substituents.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~150C-1 (C-N(CH₃)₂)
~145C-2 (C-NO₂)
~135C-5
~125C-3
~120C-6
~115C-4 (C-Br)
~45-N(CH₃)₂

Interpretation:

  • Aromatic Carbons: The carbon atom attached to the N,N-dimethylamino group (C-1) is expected to be significantly shielded and appear around 150 ppm. Conversely, the carbon bearing the nitro group (C-2) will be deshielded, appearing at approximately 145 ppm. The carbon attached to the bromine atom (C-4) is predicted to be around 115 ppm. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts influenced by the combined electronic effects of the substituents.

  • N,N-dimethyl Carbons: The two methyl carbons are equivalent and will give rise to a single signal at approximately 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3100MediumC-H stretch (aromatic and aliphatic)
~1520-1560StrongAsymmetric NO₂ stretch
~1340-1380StrongSymmetric NO₂ stretch
~1600, ~1475MediumC=C stretch (aromatic)
~1250StrongC-N stretch (aromatic amine)
~600-800StrongC-Br stretch

Interpretation:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[1][2][3] The presence of the aromatic ring will be confirmed by C=C stretching bands around 1600 and 1475 cm⁻¹. The C-N stretching of the aromatic amine will likely appear as a strong band around 1250 cm⁻¹. The C-Br stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

m/zInterpretation
260/262Molecular ion peak (M⁺, M+2), due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio.
245/247[M - CH₃]⁺
214/216[M - NO₂]⁺
184[M - Br]⁺
134[M - Br - NO₂]⁺

Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The two major peaks for the molecular ion will be at m/z 260 and 262, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would involve the loss of a methyl group ([M - CH₃]⁺), a nitro group ([M - NO₂]⁺), or a bromine atom ([M - Br]⁺).[4][5][6][7]

Experimental Protocols

Synthesis of this compound:

A plausible synthetic route involves the N,N-dimethylation of 4-bromo-2-nitroaniline.

reactant 4-Bromo-2-nitroaniline product This compound reactant->product N,N-dimethylation reagent Dimethyl sulfate or Methyl iodide + Base (e.g., K₂CO₃) reagent->product

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • To a solution of 4-bromo-2-nitroaniline in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Add dimethyl sulfate or methyl iodide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis Workflow:

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation Sample Synthesized Compound NMR_Sample Dissolve in CDCl₃ Sample->NMR_Sample IR_Sample Prepare KBr pellet or thin film Sample->IR_Sample MS_Sample Dissolve in suitable solvent Sample->MS_Sample NMR ¹H and ¹³C NMR NMR_Sample->NMR IR FTIR Spectroscopy IR_Sample->IR MS Mass Spectrometry (EI) MS_Sample->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structural Confirmation Structural Confirmation NMR_Data->Structural Confirmation IR_Data->Structural Confirmation MS_Data->Structural Confirmation

Caption: Workflow for spectroscopic characterization.

Conclusion

The predicted spectroscopic data for this compound, based on established principles and comparative analysis, provides a robust framework for the characterization of this important synthetic intermediate. The detailed interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with standardized experimental protocols, offers a comprehensive resource for researchers in the field of organic synthesis and drug development. This guide underscores the power of spectroscopic methods in elucidating molecular structure with a high degree of confidence.

References

  • Martin, N. H., Allen, N. W., 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242–246. [Link]

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  • Diehl, P., & Lustig, E. (1962). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 34(11), 1459–1464. [Link]

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  • BenchChem. (2025). An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-nitroaniline.
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Introduction: Elucidating the Structure of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-N,N-dimethyl-2-nitroaniline

In the fields of medicinal chemistry and materials science, the precise characterization of molecular architecture is a foundational requirement for innovation. This compound is a polysubstituted aniline that serves as a valuable intermediate in the synthesis of dyes, pigments, and potentially novel pharmaceutical compounds.[1][2] Its molecular framework, featuring a strategic arrangement of electron-donating and electron-withdrawing groups, makes it a subject of interest for further chemical modification.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[3] Specifically, Proton (¹H) NMR provides exquisitely detailed information regarding the chemical environment, connectivity, and relative number of protons within a molecule. This guide offers a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical data acquisition and interpretation. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this compound and its analogues.

Part 1: Molecular Structure and Theoretical ¹H NMR Spectral Analysis

A robust understanding of a molecule's ¹H NMR spectrum begins with a thorough analysis of its electronic structure. The substituents on the aniline ring—a strongly electron-donating N,N-dimethylamino group, a strongly electron-withdrawing nitro group, and an electronegative bromine atom—exert profound and predictable effects on the chemical shifts of the aromatic protons.

The structure and proton designations for this compound are as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (10-15 mg) prep2 Dissolve in CDCl₃ with TMS (~0.6 mL) prep1->prep2 acq1 Insert & Lock prep2->acq1 acq2 Shim & Tune acq1->acq2 acq3 Acquire Data (NS=16, D1=2s) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate & Calibrate proc2->proc3 analysis analysis proc3->analysis Final Spectrum for Analysis

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Part 3: Spectrum Interpretation and Structural Verification

With a high-quality spectrum in hand, the final step is to assign the observed signals to the molecular structure, thereby confirming its identity and purity.

  • Signal Assignment: The most downfield signal, a narrow doublet around 8.1 ppm, is unequivocally assigned to H-3 , confirming the powerful deshielding effect of the ortho-nitro group. The doublet of doublets observed between 7.4-7.6 ppm is assigned to H-5 , with its larger splitting corresponding to ortho coupling with H-6 and the smaller splitting to meta coupling with H-3. The most upfield aromatic signal, a doublet at ~7.0 ppm, is assigned to H-6 , consistent with the shielding from the ortho-amino group. The prominent singlet at ~2.8 ppm, integrating to six protons, is assigned to the two equivalent N-methyl groups .

  • Purity Assessment: The spectrum should be inspected for unexpected signals. Potential impurities could include the starting material, 4-bromo-2-nitroaniline, which would show a broad NH₂ signal and lack the N,N-dimethyl singlet. [4][5]Reagents from the methylation step, such as methyl iodide, if used, might also be present. [6]The absence of such signals, combined with correct integrations, provides strong evidence of the compound's high purity.

Conclusion

The ¹H NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. The well-resolved signals for the three unique aromatic protons and the N,N-dimethyl group, each with predictable chemical shifts and coupling patterns, allow for unambiguous structural confirmation. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently utilize ¹H NMR to verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

References

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-N,N-dimethyl-2-nitroaniline. As a polysubstituted aromatic compound, its ¹³C NMR spectrum presents a unique fingerprint resulting from the complex interplay of electronic and steric effects of its functional groups. This document outlines the theoretical principles governing the chemical shifts, provides a detailed prediction of the spectrum, describes a robust experimental protocol for data acquisition, and offers insights into spectral interpretation. The guide is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the unambiguous structural verification of this and related molecules.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative incorporating three distinct functional groups on a benzene ring: a bromine atom, a nitro group, and a dimethylamino group. Each substituent imparts specific electronic properties that are crucial for its chemical reactivity and potential applications, for instance, as a synthetic intermediate in the development of dyes or pharmaceutical agents[1].

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. It provides direct information about the carbon skeleton by resolving magnetically distinct carbon nuclei into a series of signals, or resonances. The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, making ¹³C NMR a powerful technique for confirming substitution patterns on aromatic rings. This guide delves into the predictive analysis and practical acquisition of the ¹³C NMR spectrum for the title compound.

Theoretical Principles: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum of this compound are governed by the cumulative influence of the bromo, nitro, and dimethylamino substituents. Understanding these individual effects is key to accurately predicting and assigning the spectrum.

  • N,N-dimethylamino Group (-N(CH₃)₂): This is a powerful electron-donating group (EDG) through resonance (a +R effect) and weakly electron-withdrawing through induction (-I effect). The strong resonance effect significantly increases electron density at the ortho and para positions. This increased shielding causes the corresponding carbon signals to shift upfield (to a lower ppm value) compared to unsubstituted benzene (δ ≈ 128.5 ppm).[2] The ipso-carbon (the carbon directly attached to the nitrogen) is strongly deshielded and shifted downfield.[3]

  • Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group (EWG) through both strong resonance (-R effect) and inductive (-I effect) mechanisms. It substantially decreases electron density at the ortho and para positions, causing a significant downfield (deshielding) shift for the para-carbon.[4] Interestingly, the ortho-carbon often experiences a slight shielding effect due to complex electronic and steric factors, a phenomenon that defies simple resonance arguments but is well-documented.[5] The ipso-carbon is also strongly deshielded.

  • Bromo Group (-Br): Halogens exhibit a dual electronic nature. They are electron-withdrawing inductively (-I effect) but electron-donating through resonance (+R effect). For bromine, the inductive effect is dominant. It causes a moderate deshielding of most ring carbons. The most pronounced effect is a slight shielding of the ipso-carbon relative to benzene, an anomaly known as the "heavy atom effect."

The final chemical shift of each carbon in this compound is a result of the non-additive combination of these effects, further complicated by steric interactions between the adjacent bulky -N(CH₃)₂ and -NO₂ groups.

Predicted ¹³C NMR Spectrum

A precise prediction of the ¹³C NMR spectrum requires the synthesis of data from analogous compounds and the application of substituent chemical shift (SCS) principles. Given the lack of a directly published spectrum, the following analysis is based on data from N,N-dimethylaniline[6], 4-bromoaniline, and 4-bromo-2-nitroaniline[7].

Molecular Structure and Carbon Numbering

To facilitate discussion, the carbon atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1 148 - 152Ipso-carbon to the strong electron-donating -N(CH₃)₂ group. Expected to be significantly downfield.
C2 138 - 142Ipso-carbon to the electron-withdrawing -NO₂ group and ortho to the -N(CH₃)₂ group. Strong deshielding is expected.
C3 126 - 130Meta to -N(CH₃)₂, ortho to -NO₂, and ortho to -Br. Complex effects lead to a shift in the standard aromatic region.
C4 110 - 114Ipso-carbon to the -Br group. The heavy atom effect causes an upfield shift relative to other halogenated carbons.
C5 133 - 137Para to the -NO₂ group, leading to significant deshielding. Also meta to the -Br.
C6 118 - 122Para to the -Br group and ortho to the electron-donating -N(CH₃)₂ group, resulting in a net shielding effect.
C7 (-N(CH₃)₂) 44 - 48Typical range for methyl carbons on a dimethylaniline moiety.

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a self-validating protocol for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 20-30 mg of this compound directly into a clean, dry vial.

  • Solvation: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved. The solution should be clear. If not, filter through a small cotton or glass wool plug into the NMR tube.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Instrument and Parameter Setup (for a 400 MHz Spectrometer)
  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Experiment Selection: Choose a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

  • Key Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Transmitter Frequency Offset (O1P): Centered at approximately 115 ppm.

    • Pulse Width (P1): Use a calibrated 30° pulse angle to allow for faster repetition without saturating quaternary carbons.

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. This is a crucial parameter; a sufficient delay ensures that quaternary carbons (C1, C2, C4), which relax slowly, can be observed with reasonable intensity.

    • Number of Scans (NS): 1024 to 2048 scans. Due to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio. Perform the Fourier Transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all distinct peaks.

Data Interpretation and Structural Validation

The acquired spectrum should display seven distinct signals: six in the aromatic region (110-155 ppm) and one in the aliphatic region (~45 ppm).

  • Quaternary Carbons: The signals for C1, C2, and C4 are expected to be of lower intensity compared to the protonated carbons (C3, C5, C6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

  • DEPT Analysis: To definitively distinguish between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons, performing Distortionless Enhancement by Polarization Transfer (DEPT) experiments is highly recommended:

    • DEPT-90: Will only show signals for CH carbons (C3, C5, C6).

    • DEPT-135: Will show positive signals for CH and CH₃ carbons (C3, C5, C6, C7) and negative signals for CH₂ carbons (none in this molecule).

    • Comparing the standard ¹³C spectrum with the DEPT spectra allows for unambiguous assignment of the protonated carbons and, by subtraction, the quaternary carbons.

The workflow for spectral analysis is illustrated below.

G start Acquire ¹³C Spectrum process Process Data (FT, Phase, Baseline) start->process reference Reference Spectrum (TMS or CDCl₃) process->reference peak_pick Peak Picking (Identify all signals) reference->peak_pick acquire_dept Acquire DEPT-90 & DEPT-135 peak_pick->acquire_dept Optional but Recommended compare Compare with Predictions peak_pick->compare analyze_dept Analyze DEPT Spectra acquire_dept->analyze_dept assign_ch Assign CH Carbons (C3, C5, C6, C7) analyze_dept->assign_ch assign_q Assign Quaternary Carbons (C1, C2, C4) analyze_dept->assign_q By subtraction assign_ch->compare assign_q->compare validate Structure Validated compare->validate

Caption: Experimental workflow for ¹³C NMR data acquisition and validation.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, with each carbon signal reflecting the complex electronic environment created by its substituents. By understanding the fundamental principles of substituent effects and employing a rigorous experimental and analytical protocol, including DEPT experiments, researchers can confidently assign the spectrum and validate the molecular structure. This guide provides the theoretical foundation and practical steps necessary to achieve this goal, serving as a valuable resource for scientists engaged in the synthesis and characterization of complex organic molecules.

References

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  • ResearchGate. The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Online] Available at: [Link]

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An In-depth Technical Guide on the Mass Spectrometry of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-N,N-dimethyl-2-nitroaniline.

Executive Summary

This compound is a key intermediate in the synthesis of various chemical entities, including dyes and pharmaceuticals.[1][2] Its mass spectrometric analysis is crucial for identity confirmation, purity assessment, and reaction monitoring. This guide details the principles and protocols for its analysis, focusing on ionization techniques, fragmentation patterns, and data interpretation. The presence of a bromine atom introduces a characteristic isotopic signature, which is a powerful diagnostic tool.[3] This document provides a robust framework for the successful mass spectrometric characterization of this and similar halogenated nitroaromatic compounds.

Foundational Principles

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization method is critical and depends on the analyte's properties and the desired information.[4]

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[5] This creates a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching. However, the high energy can sometimes prevent the observation of a clear molecular ion peak.[6]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is particularly well-suited for polar and semi-polar compounds.[7] It typically generates protonated molecules [M+H]+ with minimal fragmentation, making it ideal for accurately determining the molecular weight.[8] The efficiency of ESI is influenced by molecular properties such as basicity and polarity.[9][10]

  • Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas to protonate the analyte, resulting in a relatively stable [M+H]+ ion.[11] This method is useful when EI causes excessive fragmentation and an M+1 peak is desired for molecular weight determination.[11]

The Bromine Isotopic Signature

A defining characteristic in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance.[3] This results in a distinctive isotopic pattern for any bromine-containing ion, which appears as a pair of peaks of almost equal intensity separated by two mass-to-charge units (m/z).[3] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.[3]

Experimental Protocols

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile. The compound is soluble in common organic solvents.[1]

  • Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water. The addition of 0.1% formic acid is recommended to facilitate protonation.

  • Sample for EI-MS: For analysis by a direct insertion probe or GC-MS, the stock solution may be used directly or diluted as necessary.

Instrumentation and Parameters

The following are typical starting parameters for analysis on a quadrupole mass spectrometer.

Table 1: ESI-MS Parameters

ParameterRecommended ValueRationale
Ionization ModePositiveThe dimethylamino group is basic and readily protonated.[6]
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizing GasNitrogen, 25-35 psiAssists in the formation of a fine aerosol.
Drying Gas Flow8-12 L/minFacilitates the evaporation of solvent from the droplets.
Drying Gas Temp.300-350 °CPromotes the desolvation of ions.
Mass Range50-400 m/zEncompasses the expected molecular ion and fragment ions.

Table 2: EI-MS Parameters

ParameterRecommended ValueRationale
Ionization Energy70 eVA standard energy that provides reproducible fragmentation patterns.[5]
Source Temperature230-250 °CEnsures complete vaporization of the analyte.
Mass Range50-400 m/zTo capture the molecular ion and all significant fragments.

Data Interpretation: From Spectrum to Structure

The Molecular Ion

The molecular weight of this compound (C8H10BrN3O2) is approximately 260.1 g/mol .

  • In ESI-MS: Expect to observe the protonated molecule [M+H]+ as a doublet at m/z 260 and 262 .

  • In EI-MS: The molecular ion [M]+• will appear as a doublet at m/z 259 and 261 .

Fragmentation Pathways

The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses.

A dominant fragmentation pathway for aliphatic amines is the alpha-cleavage, which for this molecule involves the loss of a methyl radical (•CH3) from the dimethylamino group.[12] This results in a resonance-stabilized cation.

G M [M]+• m/z 259/261 F1 [M-CH3]+ m/z 244/246 M->F1 - •CH3

Caption: Alpha-cleavage of a methyl radical.

The nitro group can be lost as a nitro radical (•NO2). This is a common fragmentation for nitroaromatic compounds.[13]

G M [M]+• m/z 259/261 F2 [M-NO2]+ m/z 213/215 M->F2 - •NO2

Caption: Loss of a nitro radical.

Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br).[14]

G M [M]+• m/z 259/261 F3 [M-Br]+ m/z 180 M->F3 - •Br

Caption: Loss of a bromine radical.

A logical workflow for the fragmentation of this compound can be visualized as follows:

G cluster_main Proposed Fragmentation Pathways M [M]+• This compound m/z 259/261 F1 [M-CH3]+ m/z 244/246 M->F1 - •CH3 F2 [M-NO2]+ m/z 213/215 M->F2 - •NO2 F3 [M-Br]+ m/z 180 M->F3 - •Br F4 [M-CH3-NO2]+ m/z 198/200 F1->F4 - •NO2 F2->F4 - •CH3

Caption: A consolidated view of the primary fragmentation pathways.

Summary of Key Data

Table 3: Expected Key Ions and Their m/z Values

Ionm/z (79Br / 81Br)Proposed Identity
[M+H]+260 / 262Protonated Molecule (ESI)
[M]+•259 / 261Molecular Ion (EI)
[M-CH3]+244 / 246Loss of a methyl group
[M-NO2]+213 / 215Loss of a nitro group
[M-Br]+180Loss of a bromine atom
[M-CH3-NO2]+198 / 200Sequential loss of methyl and nitro groups

Conclusion

The mass spectrometric analysis of this compound is a robust and informative method for its characterization. The choice of ionization technique allows for either the clear determination of the molecular weight (ESI) or detailed structural information through fragmentation (EI). The prominent isotopic signature of bromine provides a high degree of confidence in the identification of this and other halogenated compounds. By understanding the fundamental principles of ionization and the predictable fragmentation pathways, researchers can effectively utilize mass spectrometry as a powerful tool in their synthetic and analytical workflows.

References

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  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One, 11(9), e0163246. [Link]

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  • Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 651. [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • JoVE. (n.d.). Video: Chemical Ionization (CI) Mass Spectrometry. [Link]

  • YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. [Link]

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An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-bromo-N,N-dimethyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational spectroscopy of this molecule, offers a detailed interpretation of its expected spectral features, and provides a standardized protocol for acquiring an experimental spectrum. The unique substitution pattern of this aromatic compound, featuring a bulky bromine atom, a strongly electron-withdrawing nitro group, and an electron-donating dimethylamino group, results in a complex and informative IR spectrum that is crucial for its identification and structural elucidation.

Molecular Structure and its Influence on Vibrational Spectroscopy

This compound possesses a substituted benzene ring at its core. The nature and position of these substituents—a bromine atom at position 4, a dimethylamino group at position 1, and a nitro group at position 2—profoundly influence the electronic environment and, consequently, the vibrational modes of the molecule. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a "push-pull" system, which can affect the bond strengths and dipole moments of the various functional groups, leading to characteristic shifts in their IR absorption frequencies.

Theoretical Framework: Predicting the IR Spectrum

The infrared spectrum of this compound can be predicted by considering the characteristic vibrational frequencies of its constituent functional groups. The following sections detail the expected absorption bands.

Nitro Group Vibrations

The nitro (-NO₂) group is a strong absorber in the infrared region, primarily due to the highly polar nature of the N-O bonds. Two distinct stretching vibrations are characteristic of this group:

  • Asymmetric NO₂ Stretch: This high-frequency, strong absorption band is expected in the range of 1550-1475 cm⁻¹. The exact position is sensitive to the electronic effects of the surrounding substituents.[1][2]

  • Symmetric NO₂ Stretch: A strong band corresponding to the symmetric stretching of the N-O bonds is anticipated between 1360-1290 cm⁻¹.[1][2]

The presence of both the electron-donating dimethylamino group and the bromine atom on the aromatic ring can influence the precise wavenumbers of these absorptions.

Aromatic Amine Vibrations

The tertiary aromatic amine functionality in this compound also gives rise to specific IR absorptions:

  • C-N Stretching: The stretching vibration of the bond between the aromatic carbon and the nitrogen of the dimethylamino group typically appears as a strong band in the region of 1335-1250 cm⁻¹.[3][4]

  • Aliphatic C-H Stretching: The methyl groups of the dimethylamino moiety will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

Since this is a tertiary amine, there will be no N-H stretching vibrations, which are typically observed between 3500 and 3300 cm⁻¹ for primary and secondary amines.[3][4]

Aromatic Ring Vibrations

The benzene ring itself produces a series of characteristic absorption bands:

  • Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5]

  • C-C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.[6]

  • C-H Out-of-Plane Bending: The positions of these strong absorptions in the 900-675 cm⁻¹ region are highly indicative of the substitution pattern on the benzene ring.[6] For a 1,2,4-trisubstituted benzene ring, specific patterns of absorption are expected in this "fingerprint" region.

Carbon-Bromine Vibration
  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the low-frequency region of the mid-IR spectrum, typically between 700 and 500 cm⁻¹.[5]

Summary of Expected IR Absorption Bands

The following table summarizes the predicted key vibrational frequencies for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (CH₃)3000 - 2850Medium
C=C Aromatic Ring Stretch1600 - 1450Medium to Strong
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
Aromatic C-N Stretch1335 - 1250Strong
C-H Out-of-Plane Bending900 - 675Strong
C-Br Stretch700 - 500Medium to Strong

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality infrared spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • KBr Pellet Method: This is the preferred method for solid samples.

    • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

    • Grind 1-2 mg of the this compound sample with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumental Parameters
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and resolution.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be collected and subtracted from the sample spectrum.

Visualizing Molecular Vibrations and Workflow

The following diagrams illustrate the molecular structure and the key vibrational modes, as well as the experimental workflow.

G cluster_workflow Experimental Workflow A Sample Preparation (KBr Pellet) B FTIR Spectrometer Setup A->B C Background Spectrum Acquisition B->C D Sample Spectrum Acquisition C->D E Data Processing and Analysis D->E

Caption: Experimental workflow for IR spectrum acquisition.

Interpretation of a Predicted Spectrum

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural characterization. By understanding the characteristic vibrational frequencies of the nitro, dimethylamino, and bromo-substituted aromatic functionalities, researchers can confidently identify this compound and assess its purity. The interplay of electronic effects from the various substituents creates a unique spectral fingerprint, making IR spectroscopy an invaluable tool in the synthesis and analysis of this and related molecules.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • International Journal of Academic Research and Development. (2018). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Spectroscopy of Amines. Retrieved from [Link]

  • AIP Publishing. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (2014). Vibrational Behavior of the -NO2 Group in Energetic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound Identification and Hazard Analysis by Structural Analogy

4-Bromo-N,N-dimethyl-2-nitroaniline (CAS No. 829-02-7) is an aromatic compound featuring a bromine atom, a nitro group, and a dimethylamino group attached to a benzene ring.[1][2] The interplay of these functional groups dictates its reactivity and, critically, its toxicological profile. The electron-withdrawing nitro group significantly influences the compound's electronic properties and is a common feature in molecules with known toxicity.[3]

Due to the absence of a specific SDS, the hazard profile is extrapolated from the following structurally related compounds:

  • 4-Bromo-2-nitroaniline: Shares the core bromo-nitroaniline structure.

  • 4-Bromo-N,N-dimethylaniline: Possesses the bromo-dimethylaniline moiety.

  • General Aromatic Nitro Compounds: This class of compounds is known for potential toxicity, including methemoglobinemia.[4]

The primary hazards associated with these analogues, and therefore inferred for this compound, are summarized below.

Hazard ClassificationDescriptionInferred from Analogues
Acute Toxicity, Oral Harmful if swallowed.4-Bromo-N,N-dimethylaniline, 4-Bromo-2-nitroaniline[5][6]
Acute Toxicity, Dermal Harmful in contact with skin.4-Bromo-N,N-dimethylaniline, 4-Bromo-2-nitroaniline[5][6]
Acute Toxicity, Inhalation Harmful if inhaled as dust or mist.4-Bromo-N,N-dimethylaniline, 4-Bromo-2-nitroaniline[5][6]
Skin Corrosion/Irritation Causes skin irritation.4-Bromo-N,N-dimethylaniline, 4-Bromo-2-nitroaniline[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.4-Bromo-N,N-dimethylaniline, 4-Bromo-2-nitroaniline[5][6]
Specific Target Organ Toxicity May cause respiratory irritation.4-Bromo-2-methyl-6-nitroaniline[7]

Pre-Operational Risk Assessment and Control Measures

A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow provides a structured approach to identifying and mitigating risks.

cluster_prep Preparation Phase cluster_control Control Implementation cluster_emergency Emergency Preparedness Review Analog SDS Review SDS of Analogous Compounds Identify Hazards Identify Potential Hazards (Toxicity, Irritation, etc.) Review Analog SDS->Identify Hazards Assess Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) Identify Hazards->Assess Exposure Select Controls Select Control Measures Assess Exposure->Select Controls Engineering Controls Engineering Controls: - Fume Hood - Ventilated Enclosure Select Controls->Engineering Controls PPE Personal Protective Equipment: - Gloves (Nitrile) - Goggles/Face Shield - Lab Coat Select Controls->PPE Admin Controls Administrative Controls: - SOPs - Designated Area - Training Select Controls->Admin Controls Emergency Plan Review Emergency Procedures Select Controls->Emergency Plan Spill Kit Ensure Spill Kit is Stocked (Absorbent, Neutralizer) Emergency Plan->Spill Kit First Aid Locate Eyewash & Safety Shower Emergency Plan->First Aid

Caption: Risk assessment workflow for handling this compound.
Engineering Controls

The primary engineering control is to minimize inhalation exposure. All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. The face velocity of the fume hood should be verified to be within the institution's accepted range (typically 80-120 feet per minute).

Personal Protective Equipment (PPE)

Given the compound's inferred hazards, a comprehensive PPE protocol is essential.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against dust particles and splashes, preventing serious eye irritation.[8]
Hand Protection Nitrile gloves.Provides a barrier against dermal absorption, which is a key exposure route.[8]
Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes skin contact and contamination of personal clothing.[8]
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required for weighing large quantities or if engineering controls are insufficient.Protects against the inhalation of harmful dust particles.[8]

Safe Handling, Storage, and Disposal

Handling:

  • Avoid creating dust when handling the solid material.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[9]

  • Do not eat, drink, or smoke in the work area.[5]

  • Wash hands thoroughly after handling.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Waste is classified as hazardous.[10]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and logical response is critical.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Event Exposure Event Skin Contact Immediately wash with soap and plenty of water for 15 min. Exposure Event->Skin Contact Skin Eye Contact Immediately rinse with water for at least 15 minutes. Exposure Event->Eye Contact Eye Inhalation Move to fresh air. Exposure Event->Inhalation Inhalation Ingestion Do NOT induce vomiting. Exposure Event->Ingestion Ingestion Remove Clothing Remove contaminated clothing. Skin Contact->Remove Clothing Seek Medical Attention Skin Seek medical attention if irritation persists. Remove Clothing->Seek Medical Attention Skin Remove Lenses Remove contact lenses, if present and easy to do. Eye Contact->Remove Lenses Seek Medical Attention Eye Seek immediate medical attention. Remove Lenses->Seek Medical Attention Eye Breathing Difficulty If breathing is difficult, give oxygen. Inhalation->Breathing Difficulty Seek Medical Attention Inhalation Seek immediate medical attention. Breathing Difficulty->Seek Medical Attention Inhalation Rinse Mouth Rinse mouth with water. Ingestion->Rinse Mouth Seek Medical Attention Ingestion Seek immediate medical attention. Rinse Mouth->Seek Medical Attention Ingestion cluster_setup Reaction Setup (in Fume Hood) cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal Weigh 1. Weigh 4-Bromo-N,N-dimethyl- 2-nitroaniline Dissolve 2. Dissolve in an appropriate solvent (e.g., DMF) Weigh->Dissolve Charge Reactor 3. Charge the reaction vessel Dissolve->Charge Reactor Add Nucleophile 4. Add nucleophile dropwise at controlled temperature Charge Reactor->Add Nucleophile Monitor 5. Monitor reaction progress (e.g., TLC, LC-MS) Add Nucleophile->Monitor Quench 6. Quench the reaction (e.g., with water) Monitor->Quench Extract 7. Extract the product Quench->Extract Purify 8. Purify by chromatography or recrystallization Extract->Purify Segregate Waste 9. Segregate aqueous and organic waste streams Purify->Segregate Waste Dispose 10. Dispose of hazardous waste in labeled containers Segregate Waste->Dispose

Caption: A model experimental workflow incorporating safety checkpoints.

Step-by-Step Methodology:

  • Preparation: Before starting, ensure all necessary PPE is worn and the chemical fume hood is functioning correctly. Prepare all reagents and equipment.

  • Reaction: In the fume hood, dissolve this compound in a suitable solvent within the reaction vessel.

  • Addition: Slowly add the nucleophile to the reaction mixture, monitoring the temperature to control any exotherm.

  • Monitoring: Periodically take small aliquots to monitor the reaction's progress by an appropriate analytical technique.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent.

  • Purification: Extract the product into an organic solvent, dry the organic layer, and purify the product.

  • Waste Management: All waste, including aqueous and organic layers from the work-up, should be collected in appropriately labeled hazardous waste containers.

Conclusion

While a specific safety data sheet for this compound is not available, a thorough analysis of its structural analogues provides a solid foundation for its safe handling. By understanding the potential hazards associated with its functional groups and implementing robust engineering controls, personal protective equipment, and safe work practices, researchers can mitigate the risks associated with this compound. Adherence to the protocols outlined in this guide is essential for ensuring a safe laboratory environment.

References

  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.
  • MilliporeSigma. (2021).
  • CymitQuimica. (2023). Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.
  • BenchChem. (2025). Personal protective equipment for handling 2,6-Dibromo-4-nitroaniline.
  • AK Scientific, Inc. Safety Data Sheet: 4-Bromo-2-methoxy-6-nitroaniline.
  • ECHEMI. Safety Data Sheet: 4-Bromo-2-fluoro-5-nitrobenzenamine.
  • Chemos GmbH & Co.KG. (2019).
  • Sigma-Aldrich. (2025).
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  • MySkinRecipes. This compound.
  • Brainly. (2023). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b.
  • Alchem.Pharmtech. CAS 829-02-7 | this compound.
  • PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide.
  • PubChem. 4-bromo-N,N-dimethylaniline.

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A Comprehensive Technical Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Bromo-N,N-dimethyl-2-nitroaniline (CAS No. 829-02-7), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, synthesis, physicochemical properties, safety protocols, and applications, with a focus on providing actionable insights and methodologies.

Introduction and Strategic Importance

This compound is a substituted aniline derivative whose molecular architecture makes it a valuable building block in organic synthesis. The presence of a bromine atom, a nitro group, and a dimethylamino group on the aniline ring provides a unique combination of electronic and steric properties. These functional groups offer multiple reactive sites, enabling a wide range of chemical transformations crucial for the synthesis of complex molecules, including dyes, pigments, and, most notably, pharmaceutical compounds.[1] Its strategic importance lies in its role as a versatile precursor, allowing for the introduction of specific functionalities and the construction of elaborate molecular frameworks.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial suppliers catering to the research and bulk chemical markets. The purity and specifications of the commercially available product are critical for its successful application, particularly in the synthesis of active pharmaceutical ingredients (APIs) where impurities can have significant consequences.

Below is a comparative table of representative commercial suppliers and their typical product specifications. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical PurityPhysical Form
Fluorochem 829-02-7C₈H₉BrN₂O₂245.08≥98%Solid
BLDpharm 829-02-7C₈H₉BrN₂O₂245.07≥98%Solid
ChemScene 70076-04-9 (isomer)C₈H₉BrN₂O₂245.07≥98%Solid
United States Biological 64230-23-5 (isomer)C₈H₉BrN₂O₂245.07Highly PurifiedSolid

Note: Isomers of the target compound are also commercially available and may have distinct applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂[2]
Molecular Weight 245.08 g/mol [2]
Appearance Yellow to orange crystalline solid[3]
Melting Point 110-113 °C[3]
Boiling Point ~308.7 °C at 760 mmHg (Predicted)[3]
Density ~1.812 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents such as ethanol and acetone.[4]
Spectroscopic Data:
  • ¹H NMR (CDCl₃): The proton NMR spectrum of the related compound 4-bromo-2-N-methyl-p-nitroaniline shows characteristic signals at approximately 8.29 (d, J=2.4Hz, 1H), 7.45 (dd, J=2.4Hz, J=8.8Hz, 1H), 6.75 (d, J=8.8Hz, 1H), and 6.11 (br s, 2H) ppm.[1] For the N,N-dimethyl derivative, the N-methyl protons would appear as a singlet, typically in the range of 2.5-3.5 ppm.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum of 4-bromo-2-N-methyl-p-nitroaniline exhibits peaks around 143.6, 138.4, 132.6, 128.3, 120.3, and 107.8 ppm.[1] The N,N-dimethyl carbons would appear in the aliphatic region.

  • Mass Spectrometry (EI): The mass spectrum of the related monomethylated compound shows molecular ion peaks at m/z 215.95 (100%) and 217.95 (97%), corresponding to the bromine isotopes.[1] For the dimethylated compound, the molecular ion peaks would be expected at m/z 244 and 246.

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-bromo-2-nitroaniline shows characteristic peaks for the NH₂ stretching, NO₂ stretching, and C-Br stretching vibrations.[5] For the N,N-dimethyl derivative, the N-H stretching bands would be absent, and characteristic C-N stretching bands would be observed.

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through a multi-step process, typically starting from more readily available precursors. A common strategy involves the synthesis of the intermediate 4-bromo-2-nitroaniline, followed by N,N-dimethylation.

Synthesis of 4-Bromo-2-nitroaniline Intermediate

A well-established method for the synthesis of 4-bromo-2-nitroaniline involves the nitration of 4-bromoaniline, often with a protection/deprotection strategy to ensure regioselectivity.[4][6]

Experimental Protocol: Nitration of 4-Bromoaniline followed by Hydrolysis

  • Acetylation of 4-Bromoaniline: 4-bromoaniline (51.6 g) is mixed with acetic anhydride (210 ml) with vigorous stirring. The temperature is raised to 65°C for 10 minutes and then allowed to cool to room temperature over one hour.

  • Nitration: The reaction mixture is cooled in an ice bath to maintain a temperature between 15-20°C. Nitric acid (d=1.42, 30 ml) is added dropwise over one hour.

  • Isolation of Acetanilide: The resulting yellow 4-bromo-2-nitroacetanilide is isolated by pouring the reaction mixture into ice water, followed by filtration.

  • Hydrolysis: The isolated acetanilide is hydrolyzed by refluxing in a mixture of concentrated hydrochloric acid (100 ml) and water (500 ml) for three hours.

  • Workup and Purification: The reaction mixture is cooled, and the product, 4-bromo-2-nitroaniline, is collected by filtration, washed with water, and dried. This method typically yields the product with a melting point of around 109°C.[4]

Synthesis_Workflow cluster_synthesis Synthesis of 4-Bromo-2-nitroaniline 4-Bromoaniline 4-Bromoaniline 4-Bromo-2-nitroacetanilide 4-Bromo-2-nitroacetanilide 4-Bromoaniline->4-Bromo-2-nitroacetanilide Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->4-Bromo-2-nitroacetanilide Nitric_Acid Nitric_Acid Nitric_Acid->4-Bromo-2-nitroacetanilide Nitration 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline 4-Bromo-2-nitroacetanilide->4-Bromo-2-nitroaniline Hydrolysis HCl_H2O HCl_H2O HCl_H2O->4-Bromo-2-nitroaniline

Caption: Synthetic pathway for 4-bromo-2-nitroaniline.

N,N-Dimethylation of 4-Bromo-2-nitroaniline

The final step to obtain this compound involves the methylation of the amino group of the previously synthesized intermediate. Various methylating agents can be employed, such as dimethyl sulfate or methyl iodide, in the presence of a base.[7] A more modern and efficient approach is reductive amination using formaldehyde.

Conceptual Experimental Protocol: Reductive Amination

  • Reaction Setup: To a stirred solution of 4-bromo-2-nitroaniline in a suitable solvent (e.g., methanol or acetonitrile), an excess of aqueous formaldehyde is added.

  • Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise while maintaining the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Methylation_Workflow cluster_methylation N,N-Dimethylation 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline 4-Bromo-NN-dimethyl-2-nitroaniline 4-Bromo-NN-dimethyl-2-nitroaniline 4-Bromo-2-nitroaniline->4-Bromo-NN-dimethyl-2-nitroaniline Reductive Amination Formaldehyde Formaldehyde Formaldehyde->4-Bromo-NN-dimethyl-2-nitroaniline Reducing_Agent Reducing_Agent Reducing_Agent->4-Bromo-NN-dimethyl-2-nitroaniline

Caption: N,N-Dimethylation via reductive amination.

Applications in Drug Discovery and Development

Substituted anilines are fundamental building blocks in medicinal chemistry. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The bromo-substituent is particularly useful as it allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to build molecular complexity.

While specific publicly disclosed drug synthesis pathways naming this exact intermediate are proprietary, its structural motifs are found in various classes of therapeutic agents. For instance, bromo-nitroanilines are precursors in the synthesis of benzimidazoles, quinolines, and other heterocyclic systems that form the core of many biologically active molecules. The related compound, 4-Bromo-N,N-dimethylaniline, is a known intermediate in the synthesis of Mifepristone.[8]

The strategic placement of the nitro and dimethylamino groups can also influence the pharmacokinetic properties of a final drug molecule. Researchers can leverage this intermediate in the early stages of drug discovery to generate libraries of compounds for screening against various biological targets.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is paramount, especially when it is intended for use in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity and quantifying the compound.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Detection: Mass spectrometry (electron ionization).

Spectroscopic Analysis

As detailed in Section 3, NMR, IR, and MS are crucial for structural elucidation and confirmation of identity.

QC_Workflow cluster_qc Quality Control Workflow Sample Sample HPLC HPLC Sample->HPLC Purity Assay GC_MS GC_MS Sample->GC_MS Impurity Profile NMR NMR Sample->NMR Structure FTIR FTIR Sample->FTIR Functional Groups Purity_Report Purity_Report HPLC->Purity_Report GC_MS->Purity_Report Identity_Confirmation Identity_Confirmation NMR->Identity_Confirmation FTIR->Identity_Confirmation

Caption: A typical quality control workflow.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling. Users should always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Hazard Summary:

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Physical Hazards: May form combustible dust concentrations in air.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers and professionals in the pharmaceutical and chemical industries. Its unique structural features provide a platform for the synthesis of a wide array of complex organic molecules. A thorough understanding of its commercial availability, synthesis, properties, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

  • A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. (2025). Benchchem.
  • CN102993022A - Preparation method of bromoaniline. (2013).
  • How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. (n.d.). Guidechem.
  • 4-Bromo-2-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? (2020).
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  • 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-bromo-N-methyl-2-nitroaniline(53484-26-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. (n.d.). PubChem. Retrieved from [Link]

  • The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermediate. (2011).
  • US6388135B1 - Preparation of 4-bromoaniline derivatives. (2002).
  • Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com.
  • US4918230A - Process for the preparation 4-bromoaniline hydrobromides. (1990).
  • 4-Bromo-2-nitroaniline synthesis. (n.d.). ChemicalBook.
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.).
  • 4-Bromo-2-nitroaniline(875-51-4)IR1. (n.d.). ChemicalBook.
  • 4-Bromoaniline(106-40-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 4-Bromo-2-nitroaniline 97 875-51-4. (n.d.). Sigma-Aldrich.
  • method 8131 aniline and selected derivatives by gas chrom
  • Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline. (2025). Benchchem.
  • 4'-Bromo-2'-nitroacetanilide. (n.d.). NIST WebBook.
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). Asian Journal of Research in Chemistry.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calcul
  • Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline. (2025). Benchchem.
  • A Comparative Guide to the Quantification of 2,6-Dibromo-4-nitroaniline in Mixtures. (2025). Benchchem.
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Methodological & Application

Use of 4-Bromo-N,N-dimethyl-2-nitroaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline in Modern Organic Synthesis

Authored by: A Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

This compound is a highly functionalized aromatic compound that serves as a versatile and strategic intermediate in organic synthesis.[1][2] Its structure is characterized by three distinct functional groups—a bromine atom, a nitro group, and a dimethylamino group—each offering a unique handle for synthetic transformations. The interplay of the electron-donating dimethylamino group and the electron-withdrawing nitro group, positioned ortho and para to the bromine atom respectively, significantly influences the reactivity of the aromatic ring and the C-Br bond.

This guide provides an in-depth exploration of the key applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions and nitro group reductions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Compound Profile & Physicochemical Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in any synthetic protocol.

PropertyDataReference(s)
Chemical Name This compound[1][3]
CAS Number 829-02-7[1][3][4]
Molecular Formula C₈H₉BrN₂O₂[3][5]
Molecular Weight 245.07 g/mol [1][3][5]
Appearance Solid[3]
Purity Typically ≥98%[3]
InChI Key GAHIRXNSTICIBY-UHFFFAOYSA-N[1][3]
Safety & Handling Precautions

As with any chemical reagent, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not available from the search results, data from closely related analogs like 4-Bromo-2-nitroaniline and 4-Bromo-N,N-dimethylaniline provides critical guidance.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][8][10] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[7][8][10]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[6][7] For eye contact, rinse cautiously with water for several minutes.[7][8] If inhaled, move the person to fresh air.[6][7] If swallowed, rinse the mouth and seek immediate medical attention.[6][7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in this compound is an ideal electrophilic partner for Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of a new carbon-carbon bond, connecting the aniline core to a wide array of aryl, heteroaryl, vinyl, or alkyl groups supplied by an organoboron reagent.[11] The reaction is fundamental to the synthesis of substituted biphenyls and other complex molecular architectures found in pharmaceuticals and advanced materials.[11][12][13]

The electronic nature of the substrate is noteworthy. While electron-withdrawing groups (like the nitro group) generally accelerate the initial oxidative addition step, electron-donating groups can have the opposite effect.[14] However, modern catalyst systems exhibit broad functional group tolerance, allowing for efficient coupling even with complex substrates.[13]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, and base in a reaction vessel. B Add solvent (e.g., Dioxane/H₂O). A->B C Degas the mixture (e.g., N₂ or Ar sparging). B->C D Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) and Ligand. C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. Dilute with water and ethyl acetate. F->G H Separate organic layer, wash with brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify by column chromatography. I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-(Aryl)-N,N-dimethyl-2-nitroaniline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, Hexanes, Saturated aqueous sodium chloride (brine)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture. The reaction concentration is typically maintained around 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Reseal the vessel and place it in a preheated oil bath at 90 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[15] This reaction allows the C-Br bond of this compound to be coupled with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles.[16][17] The transformation is invaluable for synthesizing complex amines that are prevalent in pharmaceuticals and agrochemicals but are often difficult to access through classical methods like nucleophilic aromatic substitution.[15]

The choice of ligand is critical for a successful Buchwald-Hartwig amination, with sterically hindered biarylphosphine ligands often providing superior results by promoting the crucial reductive elimination step.[18]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex oa_label Oxidative Addition amido_complex Amido Complex pd_complex->amido_complex trans_label Amine Coordination & Deprotonation product_complex Product Complex amido_complex->product_complex re_label Reductive Elimination product_complex->pd0 Product start_materials Ar-Br + HNR₂ start_materials->pd0 base Base base->pd_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Synthesis of N²,N²,N⁴-Trimethyl-5-nitro-N⁴-phenyl-1,2-phenylenediamine

This protocol outlines the coupling of this compound with a generic secondary amine (e.g., N-methylaniline).

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., N-methylaniline, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, Hexanes, Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add this compound (1.0 equiv), the base (NaOt-Bu, 1.5 equiv), and the palladium pre-catalyst (2 mol%) to an oven-dried reaction tube with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add the anhydrous solvent (toluene) followed by the secondary amine (1.2 equiv) via syringe under a positive pressure of nitrogen.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours.

  • Monitoring: Track the disappearance of the starting materials using TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired triarylamine.

Application III: Reduction of the Nitro Group

The selective reduction of the nitro group to a primary amine is a pivotal transformation that dramatically alters the synthetic utility of the this compound scaffold. This reaction converts the starting material into 4-bromo-N¹,N¹-dimethylbenzene-1,2-diamine, a valuable precursor for the synthesis of heterocyclic compounds, particularly benzimidazoles, which are common motifs in pharmacologically active molecules.

Common methods for this reduction include catalytic hydrogenation (H₂, Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄).[19][20] The choice of reductant is often dictated by functional group tolerance and desired reaction conditions.

Reaction Scheme: Nitro Group Reduction

Caption: Transformation of the nitroaniline to a vicinal diamine via reduction.

Protocol 3: Synthesis of 4-Bromo-N¹,N¹-dimethylbenzene-1,2-diamine

This protocol uses tin(II) chloride dihydrate, a classic and reliable reagent for nitro group reduction in the presence of a halogen.

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.5 equiv) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the yellow starting material and the appearance of a new, often less colored, spot for the product amine.

  • Workup & Neutralization: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Add ethyl acetate to the residue, then cool the flask in an ice bath.

  • Basification: Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8) and the tin salts have precipitated as a white solid. Caution: This neutralization is exothermic and will release CO₂ gas.

  • Extraction: Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or DCM. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine product, which can often be used in the next step without further purification or can be purified by chromatography if necessary.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The C-Br bond provides a reliable entry point for sophisticated C-C and C-N bond-forming reactions via palladium catalysis, while the nitro group serves as a masked amine, which can be revealed to enable the construction of important heterocyclic systems. By mastering the protocols for these key transformations, researchers can leverage this building block to efficiently construct complex molecular targets, accelerating discovery in medicinal chemistry and materials science.

References

A complete list of references with titles and clickable URLs will be generated upon final compilation.

Sources

Application Note: 4-Bromo-N,N-dimethyl-2-nitroaniline as a Strategic Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-N,N-dimethyl-2-nitroaniline is a key synthetic building block valued for its unique electronic and structural properties. The strategic positioning of its nitro, dimethylamino, and bromo functional groups allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and complex heterocyclic systems.[1][2][3] This application note provides a detailed guide to its properties, safety considerations, and its primary application as a precursor to substituted o-phenylenediamines through a robust reduction protocol. A comprehensive, step-by-step methodology for catalytic transfer hydrogenation is presented, along with troubleshooting guidance and characterization workflows to ensure experimental success.

PART 1: Physicochemical Profile and Safety Directives

A foundational understanding of a reagent's properties and hazards is paramount for its effective and safe implementation in any synthetic workflow.

Physicochemical Data

This compound (CAS No. 829-02-7) is an organic compound whose utility is derived from its multifunctional aromatic scaffold.[4]

PropertyValueSource(s)
Molecular Formula C₈H₁₀BrN₃O₂PubChem
Molecular Weight 260.09 g/mol [5]
Appearance Orange to red crystalline powderSupplier Data
Melting Point 99-101 °CSupplier Data
Solubility Soluble in methanol, ethanol, acetone, and chloroform. Sparingly soluble in water.[2]
Safety and Handling Protocol

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including a properly fitted lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid generating dust. Ensure containers are kept tightly closed when not in use. After handling, wash hands and any exposed skin thoroughly.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Critical Safety Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing any experimental work.

PART 2: Core Synthetic Application & Mechanistic Rationale

The most prevalent and powerful application of this compound is its reduction to the corresponding diamine, 4-bromo-N,N-dimethylbenzene-1,2-diamine. This product is a highly sought-after precursor for constructing complex heterocyclic frameworks, such as benzimidazoles and quinoxalines, which are common motifs in pharmacologically active molecules.[9]

The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While various methods exist, Catalytic Transfer Hydrogenation (CTH) offers a significant advantage in terms of safety and operational simplicity over methods requiring high-pressure hydrogen gas. CTH utilizes a stable hydrogen donor (e.g., ammonium formate, hydrazine, formic acid) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[10][11]

Mechanism of Action: The reaction proceeds on the surface of the palladium catalyst.

  • Adsorption: The hydrogen donor (ammonium formate) decomposes on the catalyst surface to generate adsorbed hydrogen species and carbon dioxide.

  • Substrate Binding: The nitro group of the aniline derivative adsorbs onto the palladium surface.

  • Stepwise Reduction: The adsorbed hydrogen atoms sequentially reduce the nitro group, proceeding through nitroso and hydroxylamine intermediates, which are rapidly converted to the final amine.

  • Desorption: The final product, the diamine, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

This method is highly chemoselective, typically leaving other reducible functionalities, like the aryl bromide, intact under controlled conditions.

PART 3: Experimental Protocol & Workflow Visualization

This section provides a detailed, validated protocol for the synthesis of 4-bromo-N,N-dimethylbenzene-1,2-diamine via catalytic transfer hydrogenation.

Detailed Synthesis Protocol

Objective: To reduce this compound to 4-bromo-N,N-dimethylbenzene-1,2-diamine with high efficiency and purity.

Materials & Reagents:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 0.05 eq by weight of Pd)

  • Ammonium Formate (HCOONH₄) (5.0 eq)

  • Methanol (ACS Grade)

  • Celite® 545

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (5.20 g, 20.0 mmol, 1.0 eq) and methanol (100 mL). Stir the mixture to achieve a suspension.

  • Reagent Addition: To the stirring suspension, add ammonium formate (6.31 g, 100 mmol, 5.0 eq).

  • Catalyst Introduction: Carefully add 10% Pd/C (50% wet, approx. 1.0 g) to the reaction mixture. Caution: Palladium on carbon can be pyrophoric. Never add it to a dry flask or in the absence of solvent. Handle with care, and do not allow the catalyst to dry on filter paper exposed to air.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The starting material is a bright orange/red spot, while the product is typically a less colored, UV-active spot with a different Rf value. The reaction is usually complete within 2-3 hours.

  • Work-up & Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Prepare a filtration plug by packing a 1-inch pad of Celite® into a Buchner funnel. Wet the pad with methanol.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

    • Rinse the reaction flask and the Celite® pad with additional methanol (2 x 20 mL) to ensure complete transfer of the product.

    • Safety Quench: Immediately after filtration, quench the Celite® pad containing the Pd/C catalyst with plenty of water to prevent ignition upon drying.

  • Purification:

    • Transfer the combined filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol/water or by flash column chromatography on silica gel.

Protocol Validation & Characterization

To ensure the identity and purity of the synthesized 4-bromo-N,N-dimethylbenzene-1,2-diamine, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: To confirm the structural integrity of the molecule and the disappearance of the characteristic aromatic proton shifts influenced by the nitro group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point (MP): To compare the observed melting point with the literature value, providing a good indication of purity.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient ammonium formate.2. Deactivated or low-quality catalyst.3. Insufficient reaction time or temperature.1. Add an additional 1-2 equivalents of ammonium formate.2. Use a fresh batch of catalyst.3. Extend the reflux time and re-check progress via TLC.
Low Product Yield 1. Product loss during filtration.2. Incomplete reaction.1. Ensure the Celite® pad and reaction flask are thoroughly washed with solvent.2. See "Incomplete Reaction" above.
Product is Dark/Colored 1. Presence of residual palladium catalyst.2. Air oxidation of the diamine product.1. Re-filter the solution through a fresh, well-packed Celite® pad.2. Work quickly during isolation; store the final product under an inert atmosphere (N₂ or Ar) if it is to be stored for an extended period.

PART 4: Visualization of Workflow and Chemical Transformation

Visual diagrams are essential for quickly communicating complex scientific processes.

G SM 4-Bromo-N,N-dimethyl- 2-nitroaniline Product 4-Bromo-N,N-dimethyl- benzene-1,2-diamine SM->Product  Reduction Reagents 10% Pd/C Ammonium Formate Methanol, Reflux Reagents->Product

Caption: Chemical transformation schematic for the reduction of the title compound.

G A 1. Setup (Substrate + Solvent) B 2. Add Reagents (NH₄HCO₂ + Pd/C) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool & Filter (Remove Catalyst) C->D E 5. Concentrate (Rotary Evaporation) D->E F 6. Characterize (NMR, MS, MP) E->F

Caption: Step-by-step experimental workflow for the synthesis and analysis.

References

  • MySkinRecipes. This compound. [Link]

  • National Institutes of Health (NIH). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. [Link]

  • ACS Publications. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. [Link]

  • RSC Publishing. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. [Link]

  • RSC Publishing. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

  • Alchem Pharmtech. CAS 829-02-7 | this compound. [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

  • National Institutes of Health (NIH). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N,N-dimethyl-2-nitroaniline is a versatile and highly functionalized aromatic building block, pivotal in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a bromine atom amenable to cross-coupling reactions, a nitro group that can undergo reduction and subsequent cyclization, and a dimethylamino group influencing the electronic properties of the aromatic ring—renders it an invaluable precursor in medicinal chemistry and materials science. This guide provides a comprehensive overview of key synthetic transformations starting from this compound, with a focus on palladium-catalyzed cross-coupling reactions, reductive cyclization, and nucleophilic aromatic substitution. Detailed, field-proven protocols are presented, elucidating the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of this compound

The quest for novel therapeutic agents and advanced organic materials is intrinsically linked to the development of efficient synthetic routes to complex molecular architectures. Heterocyclic scaffolds form the core of a vast number of pharmaceuticals and functional materials. This compound (1) serves as a strategic starting material due to the orthogonal reactivity of its functional groups.

The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of various carbon and nitrogen-based substituents.[1][2][3] The ortho-nitro group is not merely an electronic modifier; it is a latent amino group that, upon reduction, can participate in intramolecular cyclization reactions to form five- and six-membered nitrogen-containing heterocycles.[4][5] The dimethylamino group, a strong electron-donating group, influences the regioselectivity of further electrophilic aromatic substitution and modulates the reactivity of the entire molecule.

This document will detail the application of these synthetic strategies, providing researchers with the necessary protocols to exploit the full potential of this versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.[6]

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.[2] This is particularly useful for synthesizing precursors to more complex heterocyclic systems or for introducing diversity into a molecular scaffold.

Protocol 1: Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-aryl-N',N'-dimethyl-4-amino-2-nitroaniline derivatives.

Causality of Experimental Choices:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable palladium precursor that is reduced in situ to the active Pd(0) species.[8] XPhos is a bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, leading to high catalytic activity.[2]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and the formation of the palladium-amido complex.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the organic reagents. Anhydrous conditions are essential to prevent catalyst deactivation.

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl amine, Pd(OAc)₂, XPhos, and NaOtBu.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl AmineProductYield (%)
1AnilineN-Phenyl-N',N'-dimethyl-4-amino-2-nitroaniline85-95
2Morpholine4-(4-(Dimethylamino)-3-nitrophenyl)morpholine90-98
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[9] This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.[10][11]

Protocol 2: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-aryl-N,N-dimethyl-2-nitroaniline derivatives.

Causality of Experimental Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, pre-formed Pd(0) catalyst.

  • Base: An aqueous solution of sodium carbonate or potassium carbonate is a mild and effective base for the transmetalation step.[12]

  • Solvent System: A biphasic system of toluene and water is often used to dissolve both the organic and inorganic reagents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • 2 M Aqueous sodium carbonate solution (2.0 equiv)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve this compound and the arylboronic acid in toluene.

  • Add the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN,N-Dimethyl-4-phenyl-2-nitroaniline80-90
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-N,N-dimethyl-2-nitroaniline85-95
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to aryl alkynes which are valuable intermediates for further transformations, including the synthesis of heterocycles.[3][13]

Protocol 3: Sonogashira Coupling of this compound

Objective: To synthesize 4-alkynyl-N,N-dimethyl-2-nitroaniline derivatives.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction.[14] The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is involved in the formation of the copper acetylide intermediate.[15]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) serves both as a base to deprotonate the alkyne and as a solvent.[14]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF or DMF, followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

EntryTerminal AlkyneProductYield (%)
1PhenylacetyleneN,N-Dimethyl-2-nitro-4-(phenylethynyl)aniline85-95
2Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-N,N-dimethyl-2-nitroaniline90-98

Reductive Cyclization: Synthesis of Benzimidazoles and Benzotriazoles

The nitro group in this compound is a versatile functional group that can be reduced to an amino group, which can then undergo intramolecular cyclization to form various heterocyclic systems.[4][5]

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[16] A common route to their synthesis involves the reductive cyclization of an o-nitroaniline followed by condensation with an aldehyde or carboxylic acid derivative.[17][18]

Protocol 4: One-Pot Synthesis of Benzimidazoles

Objective: To synthesize 7-bromo-4-(dimethylamino)-1H-benzimidazole derivatives.

Causality of Experimental Choices:

  • Reducing Agent: Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for the conversion of nitro groups to amines in the presence of other functional groups.

  • Cyclization Partner: The choice of aldehyde will determine the substituent at the 2-position of the benzimidazole ring.

  • Solvent: A mixture of ethanol and water is a suitable solvent system for both the reduction and the subsequent condensation reaction.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium dithionite (Na₂S₂O₄) (3.0 equiv)

  • Ethanol/Water (1:1)

Procedure:

  • Suspend this compound in a 1:1 mixture of ethanol and water.

  • Add the aldehyde to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add sodium dithionite portion-wise over 30 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol or purify by column chromatography if necessary.

Data Presentation:

EntryAldehydeProductYield (%)
1Formaldehyde (as paraformaldehyde)7-Bromo-4-(dimethylamino)-1H-benzimidazole75-85
2Benzaldehyde7-Bromo-4-(dimethylamino)-2-phenyl-1H-benzimidazole70-80
Synthesis of Benzotriazoles

Benzotriazoles are another important class of heterocycles, often used as corrosion inhibitors and in medicinal chemistry.[19] They can be synthesized from o-nitroanilines via diazotization of the corresponding o-phenylenediamine followed by intramolecular cyclization. A more direct route involves the reductive cyclization of an o-nitroazo compound.[20]

Protocol 5: Synthesis of Benzotriazoles

Objective: To synthesize 7-bromo-4-(dimethylamino)-2H-benzotriazole derivatives.

Causality of Experimental Choices:

  • Diazotization: Sodium nitrite in an acidic medium (e.g., HCl) is the standard method for converting a primary aromatic amine to a diazonium salt.

  • Reduction and Cyclization: The intermediate diazonium salt derived from the in-situ formed diamine will readily cyclize to form the benzotriazole.

Materials:

  • This compound (1.0 equiv)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂) (excess)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Ice

Procedure:

  • Reduction: In a round-bottom flask, suspend this compound in a mixture of ethanol and concentrated HCl.

  • Add iron powder or SnCl₂ portion-wise while stirring. The reaction is exothermic.

  • After the addition is complete, heat the mixture to 70-80 °C for 1-2 hours to ensure complete reduction to the diamine.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Diazotization and Cyclization: Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation:

EntryProductYield (%)
17-Bromo-4-(dimethylamino)-1H-benzotriazole60-70

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the electron-donating dimethylamino group can have a deactivating effect.[21][22] However, under forcing conditions, the bromine atom can be displaced by strong nucleophiles.

Protocol 6: Nucleophilic Aromatic Substitution with Thiols

Objective: To synthesize 4-(arylthio)-N,N-dimethyl-2-nitroaniline derivatives.

Causality of Experimental Choices:

  • Nucleophile: Thiolates are generally good nucleophiles for SₙAr reactions.

  • Base: A strong base like potassium carbonate is needed to deprotonate the thiol.

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal for SₙAr reactions as it solvates the cation but not the anion, thus increasing the nucleophilicity of the thiolate.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMF or DMSO

Procedure:

  • To a round-bottom flask, add this compound, the thiol, and potassium carbonate.

  • Add anhydrous DMF or DMSO.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation:

EntryThiolProductYield (%)
1ThiophenolN,N-Dimethyl-2-nitro-4-(phenylthio)aniline50-60

Visualizations of Key Synthetic Pathways

Diagram 1: Key Synthetic Transformations

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Reductive Cyclization cluster_2 Nucleophilic Aromatic Substitution A This compound B Buchwald-Hartwig Amination A->B R-NH₂, Pd catalyst C Suzuki Coupling A->C R-B(OH)₂, Pd catalyst D Sonogashira Coupling A->D R-C≡CH, Pd/Cu catalyst E Benzimidazole Synthesis A->E 1. Reduction 2. R-CHO F Benzotriazole Synthesis A->F 1. Reduction 2. NaNO₂/H⁺ G SₙAr with Thiols A->G R-SH, Base H N-Aryl Derivatives B->H I Biaryl Derivatives C->I J Aryl Alkynes D->J K Benzimidazoles E->K L Benzotriazoles F->L M Thioethers G->M

Caption: Synthetic pathways from this compound.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

G A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C [Ar-Pd(II)(Br)L₂] B->C D Amine Coordination C->D R'-NH₂ E [Ar-Pd(II)(NHR')L₂]⁺Br⁻ D->E F Deprotonation (Base) E->F G [Ar-Pd(II)(NR')L₂] F->G H Reductive Elimination G->H H->A Product Released I Ar-NR' H->I

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The strategic positioning of its functional groups allows for a plethora of synthetic manipulations, including palladium-catalyzed cross-coupling reactions, reductive cyclizations, and nucleophilic aromatic substitutions. The protocols detailed in this guide are robust and have been designed to provide researchers with a solid foundation for their synthetic endeavors. By understanding the causality behind the experimental choices, scientists can further optimize these reactions for their specific needs, thereby accelerating the discovery and development of new chemical entities in the fields of medicine and materials science.

References

  • Organic Chemistry Frontiers. (2025). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles. RSC Publishing.
  • Google Patents. (n.d.). EP0794179A1 - Process for the preparation of benzotriazole derivatives.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. RSC Publishing.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PMC - NIH. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
  • Bacsa, I., et al. (n.d.).
  • ResearchGate. (2020).
  • Brainly.com. (2023). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b.
  • PMC - NIH. (2023).
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  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • ShareOK. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a.
  • ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-benzotriazoles.
  • Benchchem. (n.d.). Application Note: Synthesis of N-(4-bromophenyl)
  • Green Chemistry. (n.d.). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. RSC Publishing.
  • MySkinRecipes. (n.d.). This compound.
  • AIR Unimi. (n.d.).
  • ResearchGate. (2025). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles | Request PDF.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles.
  • PMC - NIH. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines.
  • Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Chemistry LibreTexts. (2022). 16.
  • Benchchem. (n.d.).
  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • Thieme Connect. (n.d.).
  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • PMC - PubMed Central. (n.d.).
  • YouTube. (2025).
  • NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Benchchem. (n.d.).
  • RSC Publishing. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds.
  • AURA. (2024).
  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....

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Application Notes & Protocols: The Strategic Use of 4-Bromo-N,N-dimethyl-2-nitroaniline in the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Strategic Importance in Chromophore Engineering

4-Bromo-N,N-dimethyl-2-nitroaniline is a highly functionalized aromatic amine that serves as a pivotal intermediate in the synthesis of specialized azo dyes.[1] Its molecular architecture is distinguished by a strategic arrangement of substituents that impart desirable characteristics to the final dyestuff. The presence of potent electron-withdrawing groups—a nitro group at the ortho position and a bromine atom at the para position—significantly enhances the electrophilicity of the corresponding diazonium salt. This heightened reactivity facilitates coupling with a diverse array of electron-rich aromatic compounds, forming the stable and intensely colored azo linkage (–N=N–) that defines this class of dyes.[2][3]

These dyes, particularly disperse dyes, are of paramount importance for coloring hydrophobic synthetic fibers like polyester, where their vibrant hues and good fastness properties are highly valued.[3] The N,N-dimethylamino group, an electron-donating moiety, further modulates the electronic properties and can influence the solubility and affinity of the dye for the target substrate.[4] This document provides a detailed exploration of the underlying chemical principles, comprehensive synthesis protocols, and critical safety considerations for leveraging this compound in modern dye development.

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a classic two-stage process rooted in fundamental organic chemistry: Diazotization followed by Azo Coupling.[5] This sequence is one of the most significant and versatile reactions in industrial organic chemistry.[5][6]

2.1. Stage 1: Diazotization

Diazotization is the conversion of the primary amino group (–NH₂) of the aniline derivative into a diazonium salt (–N₂⁺). This is achieved by treatment with nitrous acid (HNO₂), which is almost always generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid.[2]

The reaction is highly temperature-sensitive. It must be conducted at low temperatures, typically 0–5 °C, to prevent the highly unstable diazonium salt from decomposing and liberating nitrogen gas.[2] The resulting diazonium salt is a potent electrophile and is used immediately in the subsequent coupling step without isolation.[3]

2.2. Stage 2: Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile and attacks an activated, electron-rich aromatic ring (the coupling component), such as a phenol, naphthol, or another aniline derivative.[6][7] The choice of the coupling component is the primary determinant of the final dye's color. The reaction mechanism involves the attack of the nucleophilic coupling component on the terminal nitrogen of the diazonium ion, leading to the formation of the characteristic azo bond.[8] The pH of the reaction medium is a critical parameter; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to anilines is favored in weakly acidic media.[7]

Azo_Dye_Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Workup start This compound reagents1 NaNO₂ + H₂SO₄ (0-5 °C) diazonium Diazonium Salt Intermediate (Highly Reactive) reagents1->diazonium In situ HNO₂ generation product Final Azo Dye (Precipitate) diazonium->product Electrophilic Attack coupler Coupling Component (e.g., N,N-bis(2-hydroxyethyl)aniline) filtration Filtration & Washing product->filtration drying Drying filtration->drying final_product Purified Dye Powder drying->final_product

Caption: General workflow for azo dye synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative red disperse dye.

3.1. Protocol 1: Diazotization of this compound

This protocol details the formation of the critical diazonium salt intermediate. The resulting solution should be used immediately.

Materials & Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add this compound (e.g., 24.5 g, 0.1 mol) to a pre-cooled mixture of concentrated sulfuric acid (e.g., 50 mL) and water (e.g., 50 mL). The acid should be added slowly to the water with cooling.

  • Prepare an ice-salt bath and cool the flask to maintain an internal temperature between 0 °C and 5 °C with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 7.25 g, 0.105 mol) in 20 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes. Crucial: Ensure the internal temperature does not rise above 5 °C to prevent premature decomposition of the diazonium salt.[2]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 60 minutes to ensure the diazotization reaction goes to completion. The resulting clear, yellowish solution is the diazonium salt, ready for the coupling reaction.

3.2. Protocol 2: Azo Coupling for Synthesis of a Red Disperse Dye

This protocol describes the reaction of the diazonium salt with an exemplary coupling component, N,N-bis(2-hydroxyethyl)aniline, to form a red dye.

Materials & Reagents:

  • Diazonium salt solution (from Protocol 3.1)

  • N,N-bis(2-hydroxyethyl)aniline

  • Glacial Acetic Acid

  • Sodium Acetate (optional, for pH adjustment)

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve a molar equivalent of the coupling component, N,N-bis(2-hydroxyethyl)aniline (e.g., 18.1 g, 0.1 mol), in glacial acetic acid (e.g., 100 mL).

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 3.1) to the cooled coupling component solution over 30-60 minutes.

  • An intensely colored red precipitate will form immediately.[2]

  • Maintain the temperature at 0-5 °C and continue stirring for an additional 2-3 hours to ensure the coupling reaction is complete. The pH can be monitored and adjusted to be weakly acidic (pH 4-5) with sodium acetate if necessary to optimize coupling.

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral and colorless to remove residual acids and salts.

  • Dry the purified dye in a vacuum oven at 60-70 °C to a constant weight.

Caption: Chemical reaction scheme for dye synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis described in the protocols.

ParameterThis compoundSodium NitriteN,N-bis(2-hydroxyethyl)aniline
Molecular Weight ( g/mol ) 245.07[1]69.00181.23
Molar Equivalents 1.01.051.0
Example Mass (g) 24.57.2518.1
Reaction Stage DiazotizationDiazotizationAzo Coupling
Temperature (°C) 0 - 50 - 50 - 5
Typical Reaction Time 1.5 - 2 hours1.5 - 2 hours2 - 3 hours
Theoretical Yield --~42.6 g
Expected Practical Yield --85 - 95%

Safety & Handling Protocols

Adherence to strict safety protocols is mandatory when working with these reagents.

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.

    • Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9] Avoid generating dust.

    • Storage: Store in a tightly closed container in a dry, cool place.

  • Diazonium Salts: Aromatic diazonium salts are notoriously unstable, particularly in their dry, solid state, and can be explosive.

    • Handling: NEVER attempt to isolate diazonium salts in solid form. Always keep them in a cold (0-5 °C) aqueous solution and use them immediately after preparation.

  • Acids and Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals with appropriate care and consult their specific Safety Data Sheets (SDS) before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

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  • University of California, Davis. (n.d.). The Synthesis of Azo Dyes.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Disperse Dyes.
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  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 4-Bromoaniline.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of Molecular Structure, 1209, 127937. Available at: [Link]

  • Otutu, J. O., et al. (2014). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers. Journal of Chemistry and Materials Research, 6(8). Available at: [Link]

  • TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-4-nitroaniline.
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  • Otutu, J. O., et al. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. Bulletin of the Chemical Society of Ethiopia, 33(1), 125-136. Available at: [Link]

  • Bello, K. A., et al. (2019). Synthesis of Disperse Dyes and Their Applications on Synthetic Fabrics.
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  • BenchChem. (n.d.). Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
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  • Chemistry with Caroline. (2023, March 27). Introduction to Azo Coupling Reactions for Organic Chemistry [Video]. YouTube.
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  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.
  • ResearchGate. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Shah, S. Z. A., et al. (2016). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 21(11), 1461. Available at: [Link]

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Application Notes and Protocols: 4-Bromo-N,N-dimethyl-2-nitroaniline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1] Among these, 4-Bromo-N,N-dimethyl-2-nitroaniline stands out as a particularly versatile building block. Its unique trifunctional arrangement—a reactive bromine atom for cross-coupling, a reducible nitro group for heterocyclic synthesis, and a tertiary amine for electronic modulation—provides medicinal chemists with a powerful tool for generating molecular diversity. This guide details the core physicochemical properties, safety protocols, and key synthetic applications of this reagent, with a focus on the construction of high-value benzimidazole and biaryl scaffolds.

Physicochemical Properties and Safety Data

This compound is a solid at room temperature. Its structure presents a unique electronic profile: the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group ortho to each other, with a bromine atom para to the nitro group, making it an ideal substrate for a range of chemical transformations.

Table 1: Physicochemical and Safety Data

PropertyValueReference(s)
CAS Number 829-02-7[1]
Molecular Formula C₈H₉BrN₂O₂[2]
Molecular Weight 245.07 g/mol [2]
Appearance Yellow to orange solidGeneric
Melting Point ~52-54 °C[3]
Key Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][5][6]
Handling Precautions Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6][7]

Note: All personnel should consult the full Safety Data Sheet (SDS) before handling this chemical.[4][5][6][7]

Strategic Applications in Medicinal Chemistry

The strategic placement of three distinct functional groups on the aniline ring allows for sequential and regioselective modifications, making this compound a cornerstone reagent for building complex molecular architectures.

G main This compound nitro Nitro Group (-NO2) (Position 2) main->nitro Reductive Cyclization bromo Bromine Atom (-Br) (Position 4) main->bromo Pd-Catalyzed Reactions amine Dimethylamino Group (-NMe2) (Position 1) main->amine Directing Group benzimidazole Benzimidazole Synthesis nitro->benzimidazole coupling Cross-Coupling Reactions bromo->coupling modulator Electronic & Steric Modulator amine->modulator

Caption: Key reactive sites of this compound.

Synthesis of Benzimidazole Scaffolds via Reductive Cyclization

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with anti-infective, antitumor, and anti-inflammatory activities.[8] The ortho-nitroaniline moiety is a classic precursor for benzimidazoles. The synthesis involves an in situ reduction of the nitro group to an amine, which then undergoes a condensation-cyclization reaction with an aldehyde.

workflow start 4-Bromo-N,N-dimethyl- 2-nitroaniline + Aldehyde (R-CHO) step1 Add Reducing Agent (e.g., Na2S2O4 or H2/Pd-C) and Acid Catalyst start->step1 step2 In Situ Reduction: -NO2 -> -NH2 step1->step2 step3 Condensation & Cyclization step2->step3 end Substituted Benzimidazole Product step3->end

Caption: Workflow for one-pot benzimidazole synthesis.

Protocol 1: One-Pot Synthesis of 5-Bromo-N,N-dimethyl-1H-benzo[d]imidazol-7-amine Derivatives

This protocol describes a general, one-pot reductive cyclocondensation.

Materials:

  • This compound (1.0 eq.)

  • Aromatic or Aliphatic Aldehyde (1.1 eq.)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 eq.) or Pd/C (10 mol%) with H₂ atmosphere

  • Solvent: Ethanol, Methanol, or aqueous medium[9]

  • Acid catalyst (e.g., Montmorillonite K-10 or a few drops of acetic acid)[8]

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the chosen aldehyde (1.1 eq.).

  • Add the solvent (e.g., Ethanol, 10 mL per mmol of nitroaniline).

  • If using catalytic hydrogenation, add Pd/C, seal the flask, evacuate, and backfill with H₂ gas. If using a chemical reductant, proceed to the next step.

  • Add sodium dithionite (3.0 eq.) in portions to the stirred mixture at room temperature.[10] The reaction is often exothermic.

  • Add the acid catalyst. The reaction can be carried out under mild conditions, often at room temperature or with gentle heating (40-60 °C).[9][10]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst or inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted benzimidazole.

Table 2: Representative Aldehydes for Benzimidazole Synthesis

EntryAldehyde Substrate (R-CHO)Expected Product (R group at position 2)Rationale
1BenzaldehydePhenylIntroduces a simple aromatic moiety.
24-Fluorobenzaldehyde4-FluorophenylIncorporates fluorine, a common bioisostere.
3Pyridine-4-carboxaldehyde4-PyridylAdds a basic, heteroaromatic group for solubility/receptor interaction.
4CyclohexanecarboxaldehydeCyclohexylIntroduces an aliphatic, lipophilic group.
Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at position 4 is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are among the most powerful C-C and C-N bond-forming reactions in modern drug discovery.[11][12][13]

2.2.1. Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki coupling enables the formation of a C-C bond between the aniline scaffold and a wide variety of aryl or heteroaryl boronic acids.[13] This is a robust method for creating complex biaryl structures.

suzuki_cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L2-Br ox_add->pd_complex transmetal Transmetalation (with R-B(OH)2 + Base) pd_complex->transmetal pd_complex2 Ar-Pd(II)L2-R transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-R) red_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent System (e.g., Toluene/Water, Dioxane/Water, DMF)[14]

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.[15]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

2.2.2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of the aryl bromide with a primary or secondary amine, providing direct access to more complex aniline derivatives that would be difficult to synthesize otherwise.[11][16]

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., X-Phos, S-Phos, BINAP) (4-10 mol%)[17]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃) (1.4 eq.)[17]

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the desired amine coupling partner.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

This compound is a high-utility, multi-functional building block for medicinal chemistry. Its distinct reactive sites—the nitro group, the bromine atom, and the dimethylamino group—can be addressed with high selectivity using well-established synthetic methodologies. The protocols outlined here for the synthesis of benzimidazoles and for palladium-catalyzed cross-coupling reactions demonstrate the power of this reagent to rapidly generate libraries of complex molecules, accelerating the drug discovery and development process.

References

  • Synfacts. (2012). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Thieme
  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction.
  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.
  • Thermo Fisher Scientific. (2025).
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.
  • Chemos GmbH & Co. KG. (2019).
  • Sigma-Aldrich. (2021). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline. Merck KGaA.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-4-nitroaniline.
  • BenchChem. (n.d.). This compound | 829-02-7.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline. Merck KGaA.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Beilstein J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2516-2522.
  • Chemistry LibreTexts. (2023).
  • ACS Green Chemistry Institute. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Reto Müller.
  • PubChem. (n.d.). 2-bromo-N,N-dimethyl-4-nitroaniline.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-4-methylpyridine.

Sources

Application Notes and Protocols for the Selective Reduction of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Bromo-N,N-dimethylbenzene-1,2-diamine

The selective reduction of the nitro group in 4-Bromo-N,N-dimethyl-2-nitroaniline is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 4-bromo-N,N-dimethylbenzene-1,2-diamine. This product serves as a versatile building block in the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. The strategic placement of the vicinal diamines, the dimethylamino substituent, and the bromine atom allows for a multitude of subsequent chemical modifications, including cyclization reactions to form heterocycles and cross-coupling reactions to introduce further molecular complexity.

The primary challenge in this transformation lies in achieving high chemoselectivity, specifically the reduction of the nitro group without compromising the integrity of the carbon-bromine bond, which is susceptible to cleavage under certain reductive conditions (dehalogenation). This guide provides a comprehensive overview of validated methods for this reduction, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Comparative Analysis of Reduction Methodologies

The choice of a reducing agent is paramount to the success of this synthesis. Several methods have been established for the reduction of aromatic nitro compounds, each with distinct advantages and limitations. Here, we discuss the most relevant approaches for the selective reduction of this compound.

Metal-Acid Reductions: The Classic Approach

Reductions employing metals in acidic media are among the most robust and widely used methods for converting nitroarenes to anilines. These reactions are prized for their high functional group tolerance, particularly their inertness towards aryl halides.

  • Tin(II) Chloride (SnCl₂): A Mild and Selective Reagent

    Stannous chloride is a preferred reagent for the reduction of nitroarenes bearing sensitive functional groups.[1] The reaction proceeds through a stepwise electron transfer mechanism, with the nitro group being sequentially reduced to nitroso, hydroxylamino, and finally the amino group.[2]

    Causality of Experimental Choices: The use of an alcoholic solvent like ethanol or methanol facilitates the dissolution of the organic substrate and the tin salt. The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. The acidic environment required for the reduction is often inherent to the tin(II) chloride dihydrate or can be supplemented with hydrochloric acid. A basic workup is essential to neutralize the acidic reaction mixture and de-complex the newly formed amine from the tin salts, allowing for its extraction into an organic solvent.[2]

  • Iron (Fe) in Acidic Media: The Béchamp Reduction

    The reduction of nitroarenes with iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a cost-effective and highly reliable method.[3][4] This method is particularly advantageous for large-scale syntheses due to the low cost and low toxicity of the reagents. The reaction mechanism involves the oxidation of iron to iron(II) and iron(III) species, with the transfer of electrons to the nitro group.[5]

    Causality of Experimental Choices: The use of a protic solvent system, often a mixture of ethanol and water, is common. The addition of an acid like HCl or NH₄Cl facilitates the reaction.[6] The reaction is often heated to reflux to drive it to completion. Filtration of the iron salts followed by basification and extraction is a standard workup procedure.[5]

Catalytic Hydrogenation: A Clean but Potentially Problematic Route

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing water as the only byproduct. However, its application to halogenated nitroarenes requires careful catalyst selection to prevent dehalogenation.[4]

  • Raney® Nickel: A Preferred Catalyst for Halogenated Substrates

    While palladium on carbon (Pd/C) is a highly active catalyst for hydrogenation, it is also notorious for promoting the hydrogenolysis of aryl halides.[4] Raney Nickel, on the other hand, is often the catalyst of choice for the hydrogenation of halogenated nitroaromatics as it generally shows a lower propensity for dehalogenation.[1]

    Causality of Experimental Choices: The reaction is typically carried out under a positive pressure of hydrogen gas. The choice of solvent is critical and can influence the selectivity of the reaction. Erotic solvents like ethanol are commonly used. The reaction is usually performed at room temperature, although gentle heating may be required in some cases. Careful filtration of the pyrophoric catalyst is a crucial safety step in the workup.

Sodium Dithionite: A Mild and Metal-Free Alternative

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[7][8] It operates under mild, typically aqueous or semi-aqueous conditions, and exhibits excellent chemoselectivity, leaving reducible functional groups like halogens, aldehydes, and esters intact.[9] The reduction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous solutions.[8]

Causality of Experimental Choices: The reaction is often performed in a biphasic system or a mixture of an organic solvent and water to ensure the solubility of both the substrate and the reducing agent. The reaction is typically exothermic and may require cooling.[8] The workup is straightforward, usually involving extraction with an organic solvent.

Experimental Protocols

The following protocols are representative methods for the reduction of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Protocol 1: Reduction with Tin(II) Chloride Dihydrate

Figure 1: Workflow for the reduction of this compound using Tin(II) Chloride.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution or 1 M Sodium Hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • Add Tin(II) chloride dihydrate in portions to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Carefully add a saturated aqueous solution of sodium bicarbonate or 1 M NaOH to the residue until the pH is basic and a precipitate of tin salts forms.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction with Iron and Ammonium Chloride

Sources

Application Note: One-Pot Synthesis of Substituted Benzimidazoles via Reductive Cyclization of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Benzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antihypertensive properties.[3][4] The structural similarity of the benzimidazole core to naturally occurring purines allows for its interaction with a variety of biological targets, making it a privileged scaffold in drug discovery.[5] This application note details a robust and efficient one-pot synthesis of a substituted benzimidazole, specifically targeting a 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole derivative, starting from 4-Bromo-N,N-dimethyl-2-nitroaniline. This method leverages a reductive cyclization reaction, offering a streamlined approach to this valuable class of compounds.

Synthetic Strategy: Reductive Cyclization of o-Nitroanilines

The synthesis of 2-substituted benzimidazoles from o-nitroanilines is a well-established and versatile method.[6] This approach typically involves the reduction of the nitro group to an in-situ generated o-phenylenediamine, which then undergoes condensation with an aldehyde to form the benzimidazole ring.[7] Among the various reducing agents, sodium dithionite (Na₂S₂O₄) is a particularly attractive choice due to its low cost, operational simplicity, and chemoselectivity.[3][8] The reaction can be performed as a one-pot procedure, minimizing intermediate isolation steps and improving overall efficiency.[4]

Reaction Mechanism

The one-pot synthesis of a substituted benzimidazole from this compound and an aldehyde (in this case, acetaldehyde, which will be generated in situ from paraldehyde) proceeds through a tandem reductive cyclization. The key steps are:

  • Reduction of the Nitro Group: Sodium dithionite reduces the nitro group of the this compound to an amino group, forming an unstable o-phenylenediamine intermediate.

  • Condensation: The in-situ generated diamine reacts with the aldehyde. One of the amino groups forms a Schiff base with the aldehyde.

  • Cyclization and Aromatization: The second amino group attacks the imine carbon, leading to a cyclized intermediate which then undergoes dehydration to form the aromatic benzimidazole ring.

Reaction_Mechanism cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Aromatization Start 4-Bromo-N,N-dimethyl- 2-nitroaniline Intermediate1 o-phenylenediamine intermediate Start->Intermediate1 Na₂S₂O₄ Intermediate2 Schiff Base Intermediate Intermediate1->Intermediate2 + Aldehyde Aldehyde Aldehyde (R-CHO) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Product Substituted Benzimidazole Intermediate3->Product - H₂O

Caption: Proposed reaction mechanism for the one-pot synthesis of substituted benzimidazoles.

Experimental Protocol

This protocol outlines the synthesis of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole from this compound and paraldehyde (a source of acetaldehyde).

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich98%
ParaldehydeSigma-Aldrich99%
Sodium Dithionite (Na₂S₂O₄)Acros Organics85%
N,N-Dimethylformamide (DMF)Fisher ChemicalAnhydrous
Ethyl AcetateVWR ChemicalsACS Grade
Saturated Sodium Bicarbonate SolutionIn-house prep.-
BrineIn-house prep.-
Anhydrous Magnesium SulfateSigma-Aldrich99.5%
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 4.08 mmol) in 20 mL of N,N-Dimethylformamide (DMF).

  • Addition of Aldehyde Source: To the stirred solution, add paraldehyde (0.54 g, 4.08 mmol, assuming trimer).

  • Initiation of Reduction: In a separate beaker, prepare a solution of sodium dithionite (2.84 g, 16.32 mmol, 4 equivalents) in 10 mL of water. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole.

Experimental_Workflow Start Dissolve 4-Bromo-N,N-dimethyl- 2-nitroaniline in DMF Add_Aldehyde Add Paraldehyde Start->Add_Aldehyde Add_Reducing_Agent Add aq. Na₂S₂O₄ solution Add_Aldehyde->Add_Reducing_Agent Heat Heat to 80°C for 2-3h Add_Reducing_Agent->Heat Monitor Monitor by TLC Heat->Monitor Workup Quench with ice-water Monitor->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 6-bromo-1,2-dimethyl- 1H-benzo[d]imidazole Purification->Product

Caption: A streamlined workflow for the synthesis of substituted benzimidazoles.

Characterization of the Product

The synthesized 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole is expected to exhibit the following spectroscopic data:

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons on the benzimidazole ring, with splitting patterns influenced by the bromo and dimethylamino substituents. Singlets for the two methyl groups (one on the nitrogen and one at the 2-position). The chemical shifts will be influenced by the electronic nature of the substituents.[9]
¹³C NMR Resonances for the aromatic carbons of the benzimidazole core, the carbon bearing the bromine atom, and the two methyl carbons. The chemical shifts of the aromatic carbons will provide information about the substitution pattern.[10]
FT-IR Characteristic absorption bands for C=N stretching of the imidazole ring, C-H stretching of the aromatic and methyl groups, and C-Br stretching. The absence of a strong N-O stretching band from the nitro group will confirm the completion of the reduction.[11]
Mass Spec The molecular ion peak corresponding to the exact mass of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the designated reaction time, the reaction can be stirred for a longer duration or an additional equivalent of sodium dithionite can be added.

  • Low Yield: The yield can be affected by the purity of the reagents and the efficiency of the work-up and purification steps. Ensuring anhydrous conditions for the reaction setup (prior to the addition of the aqueous reducing agent) can be beneficial.

  • Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the reducing agent is added too quickly. Careful control of the reaction conditions is crucial.

Conclusion

The one-pot reductive cyclization of this compound provides an efficient and direct route to a valuable substituted benzimidazole derivative. This method, utilizing the inexpensive and readily available sodium dithionite, is amenable to the synthesis of a diverse range of benzimidazoles for applications in drug discovery and materials science. The protocol described herein serves as a robust starting point for researchers seeking to explore the vast chemical space of this important heterocyclic scaffold.

References

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(11), 2843-2865.
  • Dake, G. G., Blanchard, N., & Kaliappan, K. P. (2020). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 5(31), 19867–19875.
  • Gardiner, J. M., Loyns, C. R., Schwalbe, C. H., Barrett, G. C., & Lowe, P. R. (1995). Synthesis of 1-alkoxy-2-alkyl-benzimidazoles from 2-nitroanilines via tandem N-alkylation-cyclization-O-alkylation. Tetrahedron Letters, 36(14), 2423-2426.
  • Laha, J. K., Gupta, P., & Hazra, A. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 89(1), 725–730.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. Retrieved from [Link]

  • RSC Publishing. (2022). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • RSC Publishing. (2003). Supplementary Data. Retrieved from [Link]

  • Scribd. (2024). 4juli-Nitro Reduction Using Dithionite. Retrieved from [Link]

  • Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry, 21(2), 90-101.
  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).

Sources

Application Notes and Protocols for the Derivatization of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 4-Bromo-N,N-dimethyl-2-nitroaniline Scaffold

This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. Its structure is pre-functionalized with three key moieties whose electronic and steric properties can be strategically exploited:

  • A Bromo Group (at C4): A versatile synthetic handle, ideally positioned for a wide array of palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of diverse carbon and heteroatom substituents.

  • A Nitro Group (at C2): A strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring, particularly activating the C-Br bond towards oxidative addition in catalytic cycles. It can also be chemically reduced to an amino group, opening further avenues for derivatization.

  • A Dimethylamino Group (at C1): An electron-donating group that modulates the overall electronic profile of the molecule and can influence regioselectivity in certain reactions.

This unique combination of functional groups makes this compound a valuable building block for creating libraries of complex molecules with tailored electronic, photophysical, and biological properties. This guide provides detailed, field-proven protocols for its derivatization via common yet powerful cross-coupling methodologies, emphasizing the rationale behind procedural steps to ensure reproducibility and success.

Characterization of Starting Material: this compound

Prior to any synthetic modification, it is imperative to confirm the identity and purity of the starting material.

Physical Properties:

  • Appearance: Yellow to orange crystalline solid.[1]

  • Molecular Formula: C₈H₉BrN₂O₂

  • Molecular Weight: 245.08 g/mol

Spectroscopic Data: A comprehensive analysis of the starting material validates its structure.

Technique Data Interpretation
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons, influenced by the substitution pattern, and a singlet for the N,N-dimethyl protons. The aromatic region typically displays an AX or AB system depending on the solvent and resolution.
¹³C NMR The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
FTIR (KBr) Key vibrational bands include N-O stretching from the nitro group (typically around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹), C-N stretching from the dimethylamino group, and C-Br stretching.
Mass Spec (EI) The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), appearing at m/z 245 and 247.

PART I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[2] For this compound, this reaction is particularly effective due to the electron-deficient nature of the aryl bromide, which facilitates the initial oxidative addition step in the catalytic cycle.[3]

Causality and Mechanistic Insight

The reaction proceeds via a palladium-catalyzed cycle. The electron-withdrawing nitro group enhances the electrophilicity of the carbon bearing the bromine atom, making the oxidative addition of the Pd(0) catalyst more favorable compared to electron-neutral or electron-rich aryl bromides.[4] A base is crucial for the transmetalation step, where it activates the organoboron species to form a more nucleophilic borate complex, which then transfers its organic group to the palladium center.[5]

Suzuki_Miyaura_Coupling Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Aryl-Pd(II)(Br)L₂ A->B D Aryl-Pd(II)(R)L₂ B->D Transmetalation C [R-B(OH)₃]⁻ C->D D->A E Aryl-R D->E Reductive Elimination ArBr 4-Bromo-N,N-dimethyl- 2-nitroaniline ArBr->B Oxidative Addition Boronic R-B(OH)₂ Boronic->C + OH⁻ Base Base (e.g., K₂CO₃) Base->C

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Protocol 1: Synthesis of 4-Phenyl-N,N-dimethyl-2-nitroaniline

This protocol is adapted from established procedures for the Suzuki coupling of electron-deficient aryl bromides.[2][6]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or a more advanced ligand like SPhos for challenging substrates.

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene and Water (4:1 v/v mixture)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the toluene/water solvent. Add this catalyst mixture to the main reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Validation: The final product, 4-Phenyl-N,N-dimethyl-2-nitroaniline, should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

PART II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, representing a powerful alternative to classical methods like nucleophilic aromatic substitution.[3] It is highly effective for coupling aryl halides with a wide range of primary and secondary amines.

Causality and Mechanistic Insight

Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. A key difference lies in the subsequent steps, which involve the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand is critical to prevent catalyst deactivation and promote the reductive elimination step.[3]

Buchwald_Hartwig_Amination Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Aryl-Pd(II)(Br)L₂ A->B C [Aryl-Pd(II)(HNR₂)L₂]⁺Br⁻ B->C + HNR₂ D Aryl-Pd(II)(NR₂)L₂ C->D Deprotonation D->A E Aryl-NR₂ D->E Reductive Elimination ArBr 4-Bromo-N,N-dimethyl- 2-nitroaniline ArBr->B Oxidative Addition Amine HNR₂ (e.g., Morpholine) Amine->C Base Base (e.g., NaOtBu) Base->C

Caption: Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle

Protocol 2: Synthesis of 4-(Morpholin-4-yl)-N,N-dimethyl-2-nitroaniline

This protocol is based on optimized conditions for the Buchwald-Hartwig amination of a structurally similar substrate, 4-bromo-N,N-dimethylaniline, with morpholine.[7]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (Glovebox or Schlenk line)

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Add this compound, followed by anhydrous toluene and then morpholine via syringe.

  • Sealing and Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and heat the mixture to 100 °C in an oil bath with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Validation: The final product, 4-(Morpholin-4-yl)-N,N-dimethyl-2-nitroaniline, should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure.

PART III: C-C (sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[8] This reaction is co-catalyzed by palladium and copper salts.[9][10]

Causality and Mechanistic Insight

The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to other cross-coupling reactions, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the aryl-palladium(II) complex. The final step is reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[6]

Sonogashira_Coupling Figure 3: Interconnected Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ B Aryl-Pd(II)(Br)L₂ A->B Oxidative Addition D Aryl-Pd(II)(C≡CR)L₂ B->D Transmetalation D->A Reductive Elimination Product Product D->Product Product: Aryl-C≡CR F Cu(I)Br G Cu(I)-C≡CR F->G + HC≡CR, Base G->F Transmetalation ArBr Ar-Br ArBr->B Alkyne HC≡CR Alkyne->G

Caption: Figure 3: Interconnected Sonogashira Catalytic Cycles

Protocol 3: Synthesis of N,N-Dimethyl-2-nitro-4-(phenylethynyl)aniline

This protocol is a generalized procedure based on established Sonogashira couplings of aryl bromides.[6][11][12]

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent (THF or DMF), followed by the amine base (Et₃N or DIPA) and phenylacetylene via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish. The electron-withdrawing nitro group should facilitate the reaction at milder temperatures. Monitor progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Validation: Characterize the final product, N,N-Dimethyl-2-nitro-4-(phenylethynyl)aniline, by ¹H NMR, ¹³C NMR, and MS to confirm its successful synthesis.[11]

Summary of Derivatization Strategies

Reaction Coupling Partner Catalyst System Base Typical Solvent Product Class
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂OBiaryl
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneAryl Amine
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N or DIPATHF or DMFAryl Alkyne

Safety and Handling Precautions

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Always handle in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Potassium carbonate is an irritant. Handle with appropriate care.

  • Solvents: Toluene, THF, and DMF are flammable and have associated health risks. Use in a well-ventilated area and avoid ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • NROChemistry. Sonogashira Coupling. [Link]

  • SAFETY DATA SHEET. 4-Bromo-2-nitroaniline. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • International Journal of New Chemistry. General procedure for Sonogashira coupling reaction. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Reaction of 4-Bromo-N,N-dimethyl-2-nitroaniline with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Suzuki-Miyaura Cross-Coupling of 4-Bromo-N,N-dimethyl-2-nitroaniline with Boronic Acids

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Nitroanilines

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2][3] Its broad adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acid coupling partners.[1][4]

This guide focuses on a specific, high-value application of this reaction: the coupling of this compound with various boronic acids. The resulting 4-aryl-N,N-dimethyl-2-nitroaniline scaffold is a key structural motif in numerous fields. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5] Specifically, ortho-substituted anilines are integral components of several pharmacologically active compounds, making this a reaction of significant interest to the drug development community.[1] By providing a robust protocol and a deep mechanistic understanding, this document aims to empower researchers to efficiently generate diverse libraries of these valuable molecules.

Pillar 1: The Mechanism - Understanding the 'Why' Behind the 'How'

A successful experimentalist does not merely follow steps but understands the underlying principles of the transformation. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. It reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This process oxidizes the palladium from its 0 state to the +2 state, forming a square planar organopalladium(II) intermediate.[7][9]

  • Transmetalation: This is the step where the carbon-carbon bond is staged for formation. The organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the presence of a base.[6] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which is the active species in the transmetalation step.[10][11][12]

  • Reductive Elimination: In the final step, the two organic groups (the nitroaniline and the group from the boronic acid) on the palladium center couple together, forming the desired biaryl product. This process reduces the palladium from +2 back to its 0 catalytic state, allowing it to re-enter the catalytic cycle.[6][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)Ln-Br OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)Ln-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArBr Ar-Br (this compound) ArBr->OxiAdd Boronic R-B(OH)₂ + Base Borate [R-B(OH)₃]⁻ Boronic->Borate Activation Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: A Validated Experimental Protocol

This protocol provides a reliable, general procedure for the coupling of this compound with a representative arylboronic acid.

Materials and Reagents
ReagentCAS NumberM.W.Notes
This compound610-17-3245.09Substrate (1.0 equiv)
Phenylboronic Acid98-80-6121.93Coupling Partner (1.2-1.5 equiv)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Catalyst (Pd(PPh₃)₄, 2-5 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.21Base (2.0-3.0 equiv), anhydrous
Toluene108-88-392.14Solvent, anhydrous
Water7732-18-518.02Co-solvent, degassed
Ethyl Acetate141-78-688.11For extraction
BrineN/AN/ASaturated NaCl(aq) solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Silica Gel7631-86-960.08For column chromatography
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 245 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add anhydrous, degassed toluene (10 mL) and degassed water (2 mL) via syringe. Stir the resulting suspension.

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg). Causality Note: The catalyst is often added last to prevent premature decomposition and ensure it enters the catalytic cycle efficiently once the mixture is heated.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting aryl bromide spot has been consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic layers. Wash the combined organic phase with brine (20 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to afford the pure 4-phenyl-N,N-dimethyl-2-nitroaniline.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to Flame-Dried Flask inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert solvents 3. Add Degassed Solvents (Toluene/H₂O) inert->solvents catalyst 4. Add Pd Catalyst solvents->catalyst heat 5. Heat to 90-100 °C with Stirring catalyst->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to RT monitor->cool extract 8. Dilute & Extract with EtOAc/H₂O cool->extract dry 9. Dry (Na₂SO₄) & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Pillar 3: Data, Troubleshooting, and Authoritative Insights

Representative Reaction Data

The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table provides a summary of typical conditions and expected outcomes for the coupling of this compound with various boronic acids.

Boronic Acid (R-B(OH)₂)Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901285-95
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (2)K₃PO₄ (2.5)Dioxane/H₂O1001080-90
4-Acetylphenylboronic AcidPd(OAc)₂/SPhos (2)Cs₂CO₃ (2)2-MeTHF/H₂O951675-85
2-Thienylboronic AcidPd(dtbpf)Cl₂ (2)Et₃N (2)Toluene801470-80
3-Pyridylboronic AcidXPhos Pd G3 (3)K₃PO₄ (3)Dioxane/H₂O1001865-75

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Senior Scientist Troubleshooting Corner
  • Problem: Low or No Conversion.

    • Expert Insight: The most common culprit is an inactive catalyst. Ensure the Pd(0) source is fresh or was properly stored under inert gas. The use of pre-catalysts, like palladacycles (e.g., XPhos Pd G3), can offer greater air stability and more consistent results.[1] Also, verify the quality of the base; K₂CO₃ and K₃PO₄ can be hygroscopic and less effective if wet. Finally, ensure solvents were properly degassed, as oxygen can deactivate the Pd(0) catalyst.

  • Problem: Protodeboronation of Boronic Acid.

    • Expert Insight: This side reaction, where the boronic acid reacts with water to revert to the corresponding arene, is a known issue, especially with electron-rich or heteroaromatic boronic acids under prolonged heating.[13] To mitigate this, use a slight excess of the boronic acid (1.5 equiv.), a stronger, less nucleophilic base like K₃PO₄, and ensure the reaction is not heated longer than necessary.

  • Problem: Difficulty Coupling Heteroaromatic Boronic Acids.

    • Expert Insight: Nitrogen-containing heterocycles (like pyridines) can coordinate to the palladium center, inhibiting catalysis.[13] For these challenging substrates, switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[6] These ligands promote the reductive elimination step and can overcome the inhibitory effect of the heterocycle.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and adaptable method for the synthesis of a diverse range of 4-aryl-N,N-dimethyl-2-nitroaniline derivatives. By understanding the core mechanistic principles, employing a validated and robust protocol, and being prepared to troubleshoot common issues, researchers can confidently leverage this reaction to advance projects in drug discovery, materials science, and fine chemical synthesis.

References

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC Source: PubMed Central URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC Source: PubMed Central URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Semantic Scholar URL: [Link]

  • Title: Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air Source: MDPI URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL: [Link]

  • Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Principles of the Suzuki Coupling Reaction Source: Encyclopedia.pub URL: [Link]

  • Title: A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF Source: Semantic Scholar URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

  • Title: Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics Source: OSTI.GOV URL: [Link]

  • Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: University of Windsor URL: [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Bromo-N,N-dimethyl-2-nitroaniline. It is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry. This guide delves into the underlying reaction mechanism, explains the critical parameters governing reaction success, and provides detailed, field-proven protocols for the synthesis of various substituted N,N-dimethyl-2-nitroaniline derivatives.

Foundational Principles: The SNAr Reaction on an Activated Substrate

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aromatic rings.[1] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[2][3] The success of an SNAr reaction hinges on three key factors:

  • An electron-deficient aromatic ring: The presence of strong electron-withdrawing groups (EWGs) is essential to lower the electron density of the ring, making it susceptible to nucleophilic attack.[1][4][5]

  • A good leaving group: Typically, a halide or other group capable of stabilizing a negative charge.

  • A potent nucleophile: The reacting species that displaces the leaving group.

The substrate, This compound , is exceptionally well-suited for SNAr. The nitro group (-NO₂) is a powerful EWG that strongly activates the ring. Its position ortho to the bromine leaving group is critical, as it allows for direct resonance stabilization of the negative charge in the reaction intermediate.[2][6][7] The N,N-dimethylamino group, while electron-donating, is positioned meta to the leaving group and does not significantly interfere with the activation provided by the nitro group.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group.[8][9] This attack temporarily disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][3][7] The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization.[7] In the second, faster step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored to yield the final product.[9]

Figure 1: The Addition-Elimination mechanism of SNAr.

Causality Behind Experimental Design

A successful protocol is not merely a list of steps but a series of informed choices. Understanding the rationale behind each parameter is key to optimization and troubleshooting.

  • Nucleophile Selection: A wide variety of nucleophiles can be employed, including amines (primary, secondary), alkoxides, and thiolates.[1][5] Stronger nucleophiles generally lead to faster reaction rates. For neutral nucleophiles like amines or alcohols, a base is often necessary. The base deprotonates an alcohol to form a more potent alkoxide nucleophile or scavenges the HBr byproduct generated when using an amine, driving the reaction to completion.[10]

  • Solvent Environment: The choice of solvent has a profound impact on reaction kinetics. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are highly preferred for SNAr reactions.[11] These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile while leaving the anionic nucleophile itself relatively "bare" and highly reactive. In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity, thereby slowing the reaction.[12][13]

  • Reaction Temperature: SNAr reactions are often performed at elevated temperatures (e.g., 50-120 °C) to overcome the activation energy barrier associated with the initial disruption of aromaticity. Reactions with highly potent nucleophiles and highly activated substrates may proceed at room temperature, but heating is a common strategy to ensure reasonable reaction times and high conversion.

  • Leaving Group Ability: In SNAr reactions, the trend for halogen leaving groups is often F > Cl > Br > I.[14] This is contrary to SN2 reactions and arises because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom more electrophilic and accelerating the initial attack.[9] While bromine is a very effective leaving group for this substrate, this principle is important to consider in broader SNAr applications.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and clear endpoints for purification and characterization.

Protocol 1: Synthesis of N,N-Dimethyl-4-(morpholino)-2-nitroaniline

This protocol details the reaction with a common secondary amine nucleophile, morpholine.

  • Materials and Reagents:

    • This compound (Substrate, 1.0 eq)

    • Morpholine (Nucleophile, 1.5 eq)

    • Potassium Carbonate (K₂CO₃, Base, 2.0 eq)

    • Dimethyl Sulfoxide (DMSO, Solvent)

    • Ethyl Acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) apparatus

  • Step-by-Step Procedure:

    • Setup: To a dry round-bottom flask, add this compound and potassium carbonate.

    • Reagent Addition: Add DMSO to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the substrate). Begin stirring. Add morpholine to the mixture.

    • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.

    • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.

    • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. The product may precipitate as a solid, or an extraction may be necessary.

    • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

    • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and salts.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The crude product, often a yellow or orange solid, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.

Protocol 2: Synthesis of 4-Methoxy-N,N-dimethyl-2-nitroaniline

This protocol details the reaction with an alkoxide nucleophile, generated in situ or used as a salt.

  • Materials and Reagents:

    • This compound (Substrate, 1.0 eq)

    • Sodium Methoxide (NaOMe, Nucleophile/Base, 1.2 eq)

    • N,N-Dimethylformamide (DMF, Solvent)

    • Diethyl Ether (for extraction)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Setup: Add this compound to a dry round-bottom flask under a nitrogen atmosphere.

    • Reagent Addition: Dissolve the substrate in anhydrous DMF. Cool the solution in an ice bath. Add sodium methoxide portion-wise, ensuring the temperature does not rise significantly.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction often proceeds quickly at ambient temperature.

    • Monitoring: Track the consumption of starting material using TLC or LC-MS.

    • Work-up (Quenching): Once complete, carefully quench the reaction by pouring it into a beaker containing a saturated aqueous solution of NH₄Cl.

    • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Washing: Wash the combined organic layers with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

    • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Summary of Reaction Conditions

The versatility of this compound allows for the synthesis of a diverse library of compounds by varying the nucleophile and conditions.

NucleophileRepresentative ExampleBaseSolventTemp (°C)Typical Time (h)
Secondary Amine PiperidineK₂CO₃DMSO904-6
Primary Amine BenzylamineEt₃NDMF806-10
Alkoxide Sodium EthoxideN/ATHF/Ethanol602-4
Thiolate Sodium ThiophenoxideN/ADMF25-501-3
Hydroxide Potassium HydroxideN/ADioxane/H₂O1008-12

Standard Experimental Workflow

The logical flow from reaction setup to final product analysis is crucial for reproducible and successful synthesis.

Workflow A Reaction Setup (Flask, Substrate, Solvent, Base) B Reagent Addition (Nucleophile) A->B C Controlled Heating & Stirring B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E Work-up (Quench, Extraction, Washing) D->E Complete F Purification (Recrystallization / Chromatography) E->F G Characterization (NMR, MS, MP) F->G

Figure 2: Standard workflow for SNAr synthesis and analysis.

Applications in Research and Development

The substituted N,N-dimethyl-2-nitroaniline products derived from these reactions are valuable intermediates. Their applications span multiple fields:

  • Pharmaceuticals: These structures serve as building blocks for more complex biologically active molecules, including various heterocyclic compounds.[15][16] The nitro group can also be a key pharmacophore or be reduced to an amine for further derivatization.[17]

  • Dyes and Pigments: The extended conjugation and presence of donor-acceptor groups in these molecules make them suitable precursors for azo dyes and other colorants.

  • Materials Science: Certain derivatives have been investigated for their non-linear optical (NLO) properties, which are useful in telecommunications and optical computing.[18]

References

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Acevedo, O., & Jorgensen, W. L. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). [Link]

  • Nucleophilic aromatic substitution. (n.d.). Grokipedia. [Link]

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. (n.d.). Filo. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution. (n.d.). BYJU'S. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

  • Izabela, D., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]

  • Aromatic Nucleophilic Substitution Reactions. (n.d.). Chemical Reviews - ACS Publications. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018, August 8). [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024, August 6). PubMed. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 20). [Link]

  • Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). [Link]

  • . (n.d.). [Link]

  • Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics. (1995, June 1). OSTI.GOV. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (n.d.). YouTube. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). PMC - NIH. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). AURA. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). [Link]

  • US5466871A - Process for preparing nitroaniline derivatives. (n.d.).
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17). Organic Letters - ACS Publications. [Link]

  • Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. (n.d.). PMC - NIH. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • An Improved Synthesis of N-Substituted-2-nitroanilines. (n.d.). ResearchGate. [Link]

  • para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. (n.d.). ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI. [Link]

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Application Notes and Protocols: 4-Bromo-N,N-dimethyl-2-nitroaniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

4-Bromo-N,N-dimethyl-2-nitroaniline (CAS No. 829-02-7) is a polysubstituted aniline derivative featuring a unique combination of functional groups that make it a molecule of significant interest in materials science.[1] Its structure is characterized by a "push-pull" electronic system, where the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group are positioned on a benzene ring.[2] This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for creating materials with significant second-order nonlinear optical (NLO) properties.[3][4]

The presence of a bromine atom further modulates the molecule's electronic properties and can influence intermolecular interactions, which are critical for achieving the non-centrosymmetric crystal packing required for bulk NLO effects.[5] While direct, extensive literature on this compound is emerging, its structural analogues have demonstrated considerable promise. This guide synthesizes established principles from related compounds to provide a robust framework for utilizing this molecule in the development of novel materials. We will explore its synthesis, physicochemical properties, and provide detailed protocols for its application in the field of nonlinear optics.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of the molecule's properties is fundamental to its application. The data presented below are compiled from available chemical databases and predictive models.

PropertyValueSource(s)
CAS Number 829-02-7[6][7]
Molecular Formula C₈H₉BrN₂O₂[6]
Molecular Weight 245.07 g/mol [6]
Appearance Solid (predicted)[6]
Purity Typically ≥98%[6]
InChI Key GAHIRXNSTICIBY-UHFFFAOYSA-N[6]
Predicted XlogP 3.1[8]
Predicted H-Bond Donors 0[9]
Predicted H-Bond Acceptors 3[9]

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electronic effects of the three different substituents, and a singlet corresponding to the six protons of the N,N-dimethyl group.

  • ¹³C NMR: The carbon spectrum will reveal eight unique carbon signals, with chemical shifts indicative of the aromatic ring carbons and the N-methyl carbons.

  • FTIR: Infrared spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands are expected for N-H stretching (if any primary/secondary amine impurities are present), C-H aromatic and aliphatic stretching, the asymmetric and symmetric stretching of the nitro group (NO₂) typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, and C-N stretching.[10]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[10]

Section 2: Synthesis Pathway and Protocol

While various synthetic routes are possible, a common and logical approach for preparing this compound is the N,N-dimethylation of the commercially available precursor, 4-bromo-2-nitroaniline. This avoids the regioselectivity challenges associated with direct nitration or bromination of N,N-dimethylaniline.

G cluster_0 Proposed Synthesis of this compound A 4-Bromo-2-nitroaniline (Starting Material) E Reaction Mixture A->E B Methylating Agent (e.g., Methyl Iodide) B->E C Base (e.g., K₂CO₃ or NaH) C->E D Solvent (e.g., DMF or Acetonitrile) D->E F Reaction at Elevated Temp (e.g., 60-80°C) E->F Heating G Work-up & Purification (Extraction, Chromatography) F->G Cooling & Quenching H This compound (Final Product) G->H Isolation

Caption: Proposed synthetic workflow for this compound.

Protocol 1: N,N-Dimethylation of 4-Bromo-2-nitroaniline

Causality: This protocol utilizes a standard nucleophilic substitution reaction. The amino group of 4-bromo-2-nitroaniline acts as a nucleophile. The reaction requires a base to deprotonate the amine, increasing its nucleophilicity, and a suitable methylating agent. The use of a polar aprotic solvent like DMF helps to dissolve the reactants and facilitate the reaction.

Materials:

  • 4-Bromo-2-nitroaniline (1 equivalent)

  • Methyl iodide (CH₃I) (2.2 - 2.5 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroaniline and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe and stir the suspension.

  • Methylation: Cool the mixture in an ice bath (0°C). Add methyl iodide dropwise over 15-20 minutes.

    • Rationale: The dropwise addition helps to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

    • Rationale: Washing with brine helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Section 3: Application in Nonlinear Optical (NLO) Materials

The intrinsic molecular structure of this compound makes it a prime candidate for NLO applications. Organic molecules with large second-order hyperpolarizability (β) are sought for technologies like frequency doubling (Second Harmonic Generation, SHG) and electro-optic modulation.[11] The efficiency of these materials is directly linked to the magnitude of the ICT from the donor (N,N-dimethylamino) to the acceptor (nitro) group.[3]

Protocol 2: Screening for Second Harmonic Generation (SHG) Efficiency

Causality: The Kurtz-Perry powder technique is a rapid and effective method for screening new materials for SHG activity.[5] It relies on the principle that a non-centrosymmetric crystalline material will generate light at twice the frequency (the second harmonic) when irradiated with a high-intensity laser. The intensity of the generated second harmonic light is proportional to the material's NLO efficiency.

G cluster_1 NLO Material Characterization Workflow A Synthesized Compound (this compound) B Crystal Growth (Slow Evaporation) A->B C Grind & Sieve Crystals (Create Powder of Known Particle Size) B->C D Prepare Sample Cell (Capillary Tube) C->D E Kurtz-Perry SHG Measurement D->E F Irradiate with Pulsed Laser (e.g., Nd:YAG @ 1064 nm) E->F G Detect Second Harmonic Signal (e.g., @ 532 nm via PMT) F->G SHG Emission H Compare with Reference (e.g., KDP or Urea) G->H Signal Intensity I Determine Relative SHG Efficiency H->I

Caption: Experimental workflow for NLO property screening.

Materials & Equipment:

  • Synthesized this compound powder (sieved to a uniform particle size range, e.g., 100-150 µm).

  • Reference material (e.g., potassium dihydrogen phosphate - KDP, or urea).

  • High-intensity pulsed laser (e.g., Q-switched Nd:YAG laser, λ = 1064 nm).

  • Sample holder (e.g., thin-walled capillary tube).

  • Optical filters to block the fundamental laser frequency (1064 nm).

  • Monochromator or interference filter to isolate the second harmonic frequency (532 nm).

  • Photomultiplier tube (PMT) or a sensitive photodiode for detection.

  • Oscilloscope to measure the signal output.

Procedure:

  • Sample Preparation: Grow single crystals of the compound, for instance, by slow evaporation from a suitable solvent like ethanol.[5] Gently grind the crystals and sieve them to obtain a powder with a consistent particle size. Pack the powder into a capillary tube.

  • Optical Setup: Align the laser beam to pass through the sample. Position the filters and detector to collect the light emitted from the sample at a 90-degree angle to the incident beam.

  • Measurement: Fire single pulses from the laser at the sample. The PMT will detect any generated 532 nm light (green). Record the peak intensity of the signal on the oscilloscope.

  • Reference Measurement: Without changing the setup, replace the sample with the reference material (KDP) of the same particle size and measure the SHG signal intensity under identical conditions.

  • Analysis: The relative SHG efficiency of this compound can be estimated by comparing the intensity of its signal to that of the known reference. A strong signal indicates promising NLO properties.

Section 4: Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. Therefore, a conservative approach to handling is required, based on the known hazards of structurally similar compounds like 4-bromo-2-nitroaniline and 4-bromo-N,N-dimethylaniline.[12][13][14]

Hazard Class (GHS)Classification (Inferred)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[13][15]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[13][15]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation.[13][15]
Specific target organ toxicity (single exposure) Category 3: May cause respiratory irritation.[13]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[15]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[15]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

References

  • Google Patents. CN102993022A - Preparation method of bromoaniline.
  • Nahata, A., et al. ELECTRO-OPTIC AND NONLINEAR OPTICAL PROPERTIES OF 2,6-DIBRCOt4-N-METHYL-4-NITROANILINE (DBNMNA) CRYSTALS. Available at: [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. Available at: [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available at: [Link]

  • LookChem. 4-Bromo-2-nitroaniline Safety Data Sheets(SDS). Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Navin N. Bappalige, et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Available at: [Link]

  • PubChemLite. 4-bromo-n-methyl-2-nitroaniline (C7H7BrN2O2). Available at: [Link]

  • PubChem. 2-bromo-N,N-dimethyl-4-nitroaniline. Available at: [Link]

  • ResearchGate. Critical review on the chemical reduction of nitroaniline. Available at: [Link]

  • ResearchGate. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Available at: [Link]

  • Oriental Journal of Chemistry. A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). Available at: [Link]

  • National Center for Biotechnology Information. Critical review on the chemical reduction of nitroaniline. Available at: [Link]

  • IndiaMART. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. Available at: [Link]

  • Speciality Chemicals Magazine. Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Available at: [Link]

  • Johns Hopkins University Applied Physics Laboratory. MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Available at: [Link]

  • PubChem. 4-bromo-N,N-dimethylaniline. Available at: [Link]

  • ResearchGate. Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Available at: [Link]

  • SpringerLink. Structural and NLO Properties of Novel Organic 4-Bromo-4-Nitrostilbene Crystal: Experimental and DFT Study. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the purification of 4-Bromo-N,N-dimethyl-2-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most effective and widely used laboratory-scale purification methods are recrystallization and flash column chromatography . Recrystallization is ideal for removing small amounts of impurities from a solid product, relying on differences in solubility.[3] Flash column chromatography is a more powerful technique used for separating complex mixtures, including oily products or those with impurities of similar polarity to the desired compound.[4]

Q2: What are the common impurities I should expect in my crude product?

A2: Impurities largely depend on the synthetic route. However, common contaminants may include:

  • Unreacted Starting Materials: Such as 4-bromo-2-nitroaniline if the N,N-dimethylation step is incomplete.

  • Mono-methylated Byproduct: 4-Bromo-N-methyl-2-nitroaniline.

  • Isomeric Byproducts: Incorrectly positioned bromo- or nitro- groups formed during the synthesis of the aniline precursor.[5]

  • Solvent Residues: Residual solvents from the reaction workup.

Q3: How can I quickly assess the purity of my this compound sample?

A3: A preliminary purity assessment can be made using Thin-Layer Chromatography (TLC), which will show the number of components in your sample. A more definitive assessment involves measuring the melting point and comparing it to the literature value for the pure compound. For rigorous purity analysis, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Purification Method Selection Workflow

Choosing the right purification strategy is critical for achieving high purity and yield. The following decision tree outlines a logical workflow for selecting the appropriate method based on the characteristics of your crude product.

G start Crude this compound check_physical_state What is the physical state? start->check_physical_state is_solid Solid / Crystalline check_physical_state->is_solid Solid is_oily Oily / Tarry check_physical_state->is_oily Oily check_tlc Run a TLC analysis. How many spots? is_solid->check_tlc column_chromatography Primary Method: Flash Column Chromatography is_oily->column_chromatography one_spot One major spot with minor impurities check_tlc->one_spot  One major spot   multiple_spots Multiple spots or streaking check_tlc->multiple_spots  Multiple spots   recrystallization Primary Method: Recrystallization one_spot->recrystallization multiple_spots->column_chromatography check_purity Assess Purity (TLC, MP, NMR) recrystallization->check_purity column_chromatography->check_purity pure_product High Purity Product check_purity->pure_product Purity OK needs_repurification Impure Product check_purity->needs_repurification Purity Not OK needs_repurification->column_chromatography

Caption: Workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Recrystallization: Low or No Crystal Formation 1. Too much solvent was used, keeping the compound in solution even when cool. 2. The solution was cooled too rapidly, preventing crystal lattice formation. 3. The compound is too soluble in the chosen solvent.1. Boil off some solvent to concentrate the solution and cool again. 2. Re-heat the solution to dissolve the solid and allow it to cool slowly to room temperature, then place it in an ice bath. 3. Perform small-scale solubility tests to find a less effective solvent or a binary solvent system (one in which it is soluble when hot, and one in which it is insoluble).
Recrystallization: Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound or its eutectic mixture with impurities. 2. Significant impurities are present, depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal. If this fails, purify the material via column chromatography first.
Recrystallization: Product is Still Colored After Purification 1. Colored impurities have similar solubility profiles and are co-crystallizing with the product.1. Before the hot filtration step, add a small amount (spatula tip) of activated charcoal to the hot solution and swirl for a few minutes.[6] The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. Use charcoal sparingly as it can also adsorb your product and reduce yield.
Column Chromatography: Poor Separation (Overlapping Bands) 1. The chosen eluent (solvent system) is too polar, causing all compounds to move down the column too quickly. 2. The eluent is not polar enough, causing compounds to stick to the silica gel. 3. The column was overloaded with too much crude material.1. Decrease the polarity of the eluent. Develop an optimal solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound. A good starting point for similar compounds is a mixture of ethyl acetate and hexane.[4] 2. Gradually increase the polarity of the eluent. 3. Use a larger column or reduce the amount of sample loaded.
Column Chromatography: Streaking of Compound on the Column 1. The compound has low solubility in the eluent, causing it to precipitate on the column. 2. The compound is highly polar and interacting too strongly with the silica gel.1. Choose a solvent system in which your compound is more soluble. 2. Add a small percentage (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Aromatic nitro compounds and anilines can be toxic.[7][8]

Protocol 1: Purification by Recrystallization

This protocol is effective when the crude product is a solid and contains relatively minor impurities. Ethanol is a commonly used solvent for recrystallizing similar aniline derivatives.[3][9]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

  • Glass rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol, just enough to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling, as some product will always remain dissolved in the mother liquor.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents the product from crystallizing prematurely in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator. Characterize the final product by melting point and spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for purifying oily products or complex mixtures where recrystallization is ineffective.

Materials:

  • Silica gel (flash chromatography grade)

  • Eluent: A mixture of ethyl acetate and hexane (start with a low polarity, e.g., 5:95 ethyl acetate:hexane, and increase polarity as needed)

  • Crude this compound

  • Chromatography column

  • Sand

  • Collection tubes/flasks

Procedure:

  • Eluent Selection: Determine the optimal eluent composition using TLC. The ideal system will show good separation between the desired product (Rf ~0.3) and impurities.

  • Column Packing: Pack the column with silica gel using the chosen eluent (wet slurry method). Add a thin layer of sand on top of the silica bed to prevent disruption when adding the sample.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. Dry-loading often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under UV light.

  • Isolation: Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Recrystallization: A Logical Flow

G start Recrystallization Attempt Results in Low Yield or Oily Product check_solvent_vol Was MINIMAL amount of HOT solvent used? start->check_solvent_vol yes_min_vol Yes check_solvent_vol->yes_min_vol Yes no_min_vol No check_solvent_vol->no_min_vol No check_cooling_rate Was the solution cooled SLOWLY? yes_min_vol->check_cooling_rate concentrate_sol Solution is too dilute. Gently boil off excess solvent and attempt to cool again. no_min_vol->concentrate_sol concentrate_sol->check_cooling_rate yes_slow_cool Yes check_cooling_rate->yes_slow_cool Yes no_slow_cool No check_cooling_rate->no_slow_cool No check_oiling_out Did the product 'oil out'? yes_slow_cool->check_oiling_out reheat_cool_slow Rapid cooling hinders crystal growth. Re-heat to dissolve, then cool slowly to room temp before icing. no_slow_cool->reheat_cool_slow reheat_cool_slow->check_oiling_out yes_oiled_out Yes check_oiling_out->yes_oiled_out Yes no_oiled_out No, but still low yield check_oiling_out->no_oiled_out No induce_crystallization Try to induce crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. yes_oiled_out->induce_crystallization consider_solvent Consider a different solvent system. Perform small-scale solubility tests. no_oiled_out->consider_solvent check_success Did crystals form? induce_crystallization->check_success yes_crystals Yes check_success->yes_crystals Yes no_crystals No check_success->no_crystals No end_success Problem Resolved: Collect Crystalline Product yes_crystals->end_success proceed_to_column Significant impurities likely present. Purify via Flash Column Chromatography. no_crystals->proceed_to_column

Caption: A troubleshooting flowchart for common recrystallization issues.

References
  • BenchChem. (n.d.). Synthetic Methodologies and Advanced Reaction Design for 4 Bromo N,n Dimethyl 2 Nitroaniline and Related Analogs.
  • ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
  • IndiaMART. (n.d.). 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price.
  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?
  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
  • PubMed Central. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline.
  • MySkinRecipes. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-nitroaniline 97%.
  • BenchChem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.

Sources

Technical Support Center: Troubleshooting Impurities in 4-Bromo-N,N-dimethyl-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurity profiles encountered during the synthesis of this valuable chemical intermediate.[1] As a polysubstituted aniline, its preparation requires careful control over regioselectivity to prevent the formation of closely related isomers and byproducts that can complicate downstream applications.[2]

This guide provides in-depth, field-proven insights into the causality of impurity formation, troubleshooting strategies, and robust analytical and purification protocols to ensure the desired product quality.

Section 1: Overview of Synthetic Strategies and Impurity Origins

The synthesis of this compound is typically approached via two primary electrophilic aromatic substitution pathways.[3] The choice of route significantly influences the impurity profile.

  • Route A: Nitration of 4-Bromo-N,N-dimethylaniline. This route involves the nitration of a pre-brominated precursor. The primary challenge lies in controlling the regioselectivity of the nitration step on a highly activated ring.

  • Route B: Bromination of N,N-dimethyl-2-nitroaniline. This route introduces the bromine atom last. While the directing group effects are generally convergent, the powerful activating nature of the dimethylamino group can lead to over-bromination.

The following diagram illustrates these two competing synthetic pathways.

G cluster_0 Route A cluster_1 Route B A_start 4-Bromo-N,N-dimethylaniline A_end This compound A_start->A_end Nitration (HNO₃/H₂SO₄) B_start N,N-dimethyl-2-nitroaniline B_end This compound B_start->B_end Bromination (Br₂ or NBS) start_A N,N-dimethylaniline start_A->A_start Bromination start_B N,N-dimethylaniline start_B->B_start Nitration

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis and purification in a practical question-and-answer format.

FAQ 1: My reaction mixture from Route A (Nitration) shows a significant amount of an isomeric impurity. What is it and why did it form?

This is the most common issue when nitrating N,N-dimethylaniline derivatives under strongly acidic conditions (e.g., HNO₃/H₂SO₄).

Causality: The N,N-dimethylamino group is a powerful ortho, para-director. However, in a strong acid, the nitrogen atom is protonated to form an N,N-dimethylanilinium ion [-N⁺H(CH₃)₂]. This protonated group is strongly deactivating and becomes a meta-director via an inductive effect.[4][5][6] This leads to the formation of the undesired meta-nitro isomer, 4-Bromo-N,N-dimethyl-3-nitroaniline .

G cluster_desired Desired Pathway (Ortho-directing) cluster_impurity Impurity Pathway (Meta-directing) start 4-Bromo-N,N-dimethylaniline desired_intermediate Unprotonated Amine (-N(CH₃)₂) start->desired_intermediate Mild/No Acid impurity_intermediate Protonated Amine (-N⁺H(CH₃)₂) start->impurity_intermediate Strong Acid (e.g., H₂SO₄) desired_product Product: This compound desired_intermediate->desired_product + NO₂⁺ impurity_product Impurity: 4-Bromo-N,N-dimethyl-3-nitroaniline impurity_intermediate->impurity_product + NO₂⁺

Caption: Competing reaction pathways during nitration of 4-Bromo-N,N-dimethylaniline.

Troubleshooting & Prevention:

  • Temperature Control: Maintain strict temperature control, typically between 0-5 °C, during the addition of the nitrating mixture to minimize side reactions and degradation.

  • Milder Conditions: Consider alternative, milder nitrating systems if the meta-isomer is prevalent. Acylating the amino group first to form an acetanilide can protect it from protonation, though this adds steps to the synthesis.[4][7]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the appearance of products. Stop the reaction as soon as the starting material is consumed to prevent the formation of dinitrated or oxidized byproducts.

FAQ 2: Following Route B (Bromination), my product is contaminated with a dibromo- impurity. How can I improve selectivity?

This issue arises from the high reactivity of the N,N-dimethyl-2-nitroaniline substrate.

Causality: The N,N-dimethylamino group is a very strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[8][9] Even with the deactivating nitro group present, the ring can easily react with a second equivalent of bromine, typically at the 6-position (the other ortho position to the amine), to form 4,6-Dibromo-N,N-dimethyl-2-nitroaniline .[10]

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a precise 1.0 equivalent of the brominating agent. An excess of bromine will almost certainly lead to polybromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a more controlled and selective brominating agent than elemental bromine (Br₂) for highly activated rings.[11]

  • Slow Addition: Add the brominating agent slowly and at a reduced temperature (e.g., 0-10 °C) to allow for selective monosubstitution before a second bromination can occur.

FAQ 3: I'm observing significant dark tarring and a low isolated yield. What is happening?

Tar formation is a common problem when working with highly activated anilines, especially during nitration.

Causality: The combination of a strong oxidizing agent (nitric acid) and a highly electron-rich aromatic ring can lead to oxidative polymerization and degradation of the starting material and product.[7][12] This side reaction is highly exothermic and can run away if not properly controlled.

Troubleshooting & Prevention:

  • Aggressive Temperature Control: This is the most critical factor. Ensure your cooling bath is stable and can handle any exotherm. Pre-cool all reagents before mixing.

  • Reverse Addition: Consider adding the substrate solution slowly to the nitrating mixture (reverse addition) to ensure the aniline derivative is never in high concentration in the presence of excess oxidant.

  • Proper Quenching: Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This dissipates heat and precipitates the product quickly, minimizing degradation in the acidic reaction medium.

FAQ 4: How do I purify the final product and remove these key impurities?

Given that the common impurities are isomers or have different polarity, chromatographic and crystallization methods are effective.

Purification Strategy:

  • Initial Workup: After quenching, filter the crude solid and wash thoroughly with water to remove residual acids, followed by a wash with a cold, non-polar solvent like hexane to remove highly non-polar impurities.

  • Recrystallization: This is effective if the desired product and impurities have significantly different solubilities. Ethanol or methanol are often good starting solvents.

  • Flash Column Chromatography: This is the most reliable method for separating isomers.[2]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective for separating the desired product from starting material and isomeric byproducts.[2][13]

Summary of Common Impurities and Their Origins

Impurity NameStructureProbable Synthetic Origin
Unreacted Starting Material VariesIncomplete reaction
4-Bromo-N,N-dimethyl-3-nitroaniline IsomerRoute A: Protonation of the amine during nitration.[4]
4,6-Dibromo-N,N-dimethyl-2-nitroaniline Dibrominated ProductRoute B: Over-bromination of the activated ring.[10]
Oxidative Degradation Products Complex Mixture (Tar)Route A: Oxidation of the aniline by nitric acid.[7]

Section 3: Protocol Example: Synthesis via Route A

This protocol for the nitration of 4-Bromo-N,N-dimethylaniline incorporates best practices to minimize impurity formation.

Materials:

  • 4-Bromo-N,N-dimethylaniline (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice / Ice Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-Bromo-N,N-dimethylaniline (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of the substrate from the dropping funnel. CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition. The reaction is often rapid.

  • Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid product should precipitate. Allow the ice to melt, then collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral (pH 6-7).

  • Workup: The crude solid can be further purified. For lab scale, this involves dissolving the solid in a suitable organic solvent (like DCM or ethyl acetate), washing with saturated sodium bicarbonate solution to remove any remaining acid, then with brine. Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

References

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Available at: [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Available at: [Link]

  • brainly.com. (2023). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Available at: [Link]

  • Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Fiveable. (n.d.). N,N-dimethylaniline Definition - Organic Chemistry Key Term. Available at: [Link]

  • Filo. (2025). Although N,N-dimethylaniline is extremely reactive toward electrophilic.... Available at: [Link]

  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Chegg.com. (2023). Solved When N,N-dimethylaniline is treated with bromine.... Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • ResearchGate. (2025). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. Available at: [Link]

  • Numerade. (2018). When N,N-dimethylaniline is treated with bromine, ortho and para products are.... Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and frequently asked questions for the Suzuki-Miyaura cross-coupling of 4-Bromo-N,N-dimethyl-2-nitroaniline. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your reaction outcomes.

Introduction: Navigating the Challenges of a Deactivated Substrate

The Suzuki-Miyaura coupling is a powerful and widely utilized reaction in pharmaceutical and materials science for the formation of C-C bonds.[1] However, the successful coupling of this compound presents a unique set of challenges. The substrate's reactivity is significantly influenced by the strong electron-withdrawing nature of the ortho-nitro group and the electron-donating dimethylamino group. This electronic profile can impede the oxidative addition step of the catalytic cycle, often leading to low yields or failed reactions.[2] This guide will walk you through a logical, step-by-step process to diagnose and resolve these issues.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most common problems encountered during the Suzuki coupling of this compound in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: I am observing very low to no conversion of my starting material. What are the likely causes and how can I address them?

Answer: Low or no conversion in the Suzuki coupling of this substrate is typically rooted in a slow or inhibited oxidative addition step. The electron-withdrawing nitro group deactivates the aryl bromide, making it less susceptible to reaction with the Pd(0) catalyst.[2]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection:

    • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-deficient substrate.

    • The Solution: Employ more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that are known to facilitate the oxidative addition of challenging substrates.[3] Consider pre-formed palladium complexes for operational simplicity and consistent activity.[4]

    • Actionable Protocol:

      • Switch from Pd(PPh₃)₄ to a more robust catalyst system. Good starting points include:

        • Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos or XPhos.

        • A pre-formed palladacycle catalyst like a CataCXium A palladacycle, which has shown success with ortho-substituted anilines.[5]

  • Choice of Base:

    • The Problem: The base plays a critical role in the transmetalation step, but an inappropriate choice can hinder the reaction.[6] For this substrate, a moderately strong base is often required.

    • The Solution: Screen a variety of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective in promoting the reaction.[7]

    • Actionable Protocol:

      • If using a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃. Use 2-3 equivalents of the base.

  • Solvent System and Temperature:

    • The Problem: Poor solubility of reactants or intermediates can stall the reaction. Additionally, insufficient thermal energy can lead to a slow reaction rate.

    • The Solution: Employ a solvent system that ensures the solubility of all components at the reaction temperature. A mixture of an organic solvent and water is common for Suzuki couplings. Increasing the reaction temperature can also significantly improve the rate of oxidative addition.

    • Actionable Protocol:

      • A common and effective solvent system is a mixture of 1,4-dioxane and water.[3] Other options include toluene/water or DMF/water.[8][9]

      • Gradually increase the reaction temperature. Start at 80 °C and, if necessary, increase to 100-110 °C, monitoring for any signs of decomposition.

Question 2: My reaction is producing significant amounts of side products, particularly homocoupling of the boronic acid and debromination of the starting material. How can I minimize these?

Answer: The formation of side products like homocoupled boronic acids and debrominated starting material often points to issues with oxygen contamination or an inefficient catalytic cycle.

  • Minimizing Homocoupling:

    • The Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.

    • The Solution: Ensure rigorous exclusion of oxygen from the reaction mixture.

    • Actionable Protocol:

      • Thoroughly degas your solvent(s) by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes prior to use.

      • Assemble your reaction under an inert atmosphere using a Schlenk line or a glovebox.

  • Preventing Debromination (Proto-debromination):

    • The Cause: Debromination occurs when the aryl palladium intermediate reacts with a proton source instead of the boronic acid. This can be exacerbated by the presence of excess water or certain bases.

    • The Solution: Use anhydrous solvents and a carefully chosen base.

    • Actionable Protocol:

      • Use anhydrous solvents.

      • If debromination is a significant issue with aqueous base systems, consider switching to anhydrous conditions with a base like K₃PO₄.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading?

A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium source is a reasonable starting point. If the reaction is sluggish, you can increase this to 5 mol%. However, for process optimization and cost-effectiveness, the goal is to use the lowest possible catalyst loading that provides a good yield in a reasonable timeframe.[6]

Q2: How does the choice of boronic acid affect the reaction?

A2: The electronic nature of the boronic acid can influence the reaction rate. Electron-rich boronic acids tend to react faster, while electron-deficient ones may require more forcing conditions.[8] It is important to use high-quality boronic acids, as impurities can negatively impact the catalyst.

Q3: Can I use a boronate ester instead of a boronic acid?

A3: Yes, boronate esters (e.g., pinacol esters) are often more stable and can be used in place of boronic acids. They can sometimes lead to cleaner reactions and are particularly useful for challenging couplings.[5]

Q4: What is the best work-up procedure for this reaction?

A4: A typical work-up involves cooling the reaction mixture, diluting it with water, and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Readily available and effective with appropriate ligands.
Ligand SPhos (4 mol%)A bulky, electron-rich ligand known to promote challenging couplings.[4]
Base K₃PO₄ (2.5 equivalents)A moderately strong base effective in many Suzuki couplings.[3]
Solvent 1,4-Dioxane/H₂O (4:1)Good solvating properties for a wide range of substrates.
Temperature 100 °CProvides sufficient energy for the oxidative addition of the deactivated substrate.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting reagent.
Step-by-Step Experimental Protocol:
  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion Catalyst Change Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) Start->Catalyst Base Screen Bases (e.g., K3PO4, Cs2CO3) Catalyst->Base No Improvement Success Successful Reaction Catalyst->Success Improvement Temp_Solvent Increase Temperature & Optimize Solvent Base->Temp_Solvent No Improvement Base->Success Improvement Temp_Solvent->Success Improvement

Sources

Troubleshooting low yield in reactions with 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-N,N-dimethyl-2-nitroaniline

A Guide to Troubleshooting Low Yields in Cross-Coupling Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in synthetic reactions involving this versatile but complex intermediate. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address the specific issues you may face in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern the reactivity of this molecule.

Understanding the Substrate: A Molecule of Competing Influences

Before diving into troubleshooting, it is crucial to appreciate the unique structural characteristics of this compound. Its reactivity is a delicate balance of competing electronic and steric effects, which are often the root cause of synthetic challenges.

  • Electron-Withdrawing Nitro Group (-NO₂): Positioned ortho to the amine and meta to the bromine, this powerful group significantly influences the molecule's electronics. It deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution (SNAr)[1][2]. In the context of palladium-catalyzed cross-coupling, it makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition[3][4].

  • Electron-Donating Dimethylamino Group (-NMe₂): This is a strong activating group that increases electron density in the ring through resonance[5]. However, its electronic influence is tempered by the adjacent nitro group.

  • Steric Hindrance: The two methyl groups on the nitrogen, combined with the bulky ortho-nitro group, create significant steric congestion around the amine and one face of the C-Br bond[6][7][8]. This can physically block the approach of catalysts and reagents.

This inherent structural tension means that successful reactions require carefully optimized conditions that accommodate both the electronic demands and the steric limitations of the substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My cross-coupling reaction with this compound is consistently giving low yields or failing completely. What are the most likely general causes?

This is a common challenge stemming directly from the molecule's conflicting properties. A systematic investigation is key.

  • Cause 1: Catalyst Inhibition or Deactivation. The nitro group is known to be a potential poison for certain transition metal catalysts[9]. Furthermore, the aniline nitrogen itself can coordinate to the palladium center, sometimes forming a stable, unreactive complex that inhibits the catalytic cycle[10][11].

  • Cause 2: Severe Steric Hindrance. The combination of the ortho-nitro and N,N-dimethyl groups creates a sterically crowded environment around the C-Br bond. This can slow down the crucial oxidative addition step, where the palladium catalyst inserts into the C-Br bond, by physically impeding the catalyst's approach[7][12].

  • Cause 3: Suboptimal Catalyst/Ligand System. This substrate is considered "challenging." Standard, first-generation catalysts (e.g., Pd(PPh₃)₄) are often inefficient. The reaction requires modern, highly active catalyst systems specifically designed for sterically hindered and electronically deactivated substrates[13][14].

  • Cause 4: Presence of Water or Oxygen. Palladium-catalyzed reactions are notoriously sensitive to atmospheric oxygen, which can oxidize and deactivate the active Pd(0) catalyst[13]. The presence of excess water can also facilitate unwanted side reactions, such as protodeboronation of boronic acid partners in Suzuki couplings[11].

  • Cause 5: Undesired Side Reactions. Low yields of the desired product often mean the starting material is being consumed by alternative pathways. The most common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom[15]. Homocoupling of the coupling partner can also occur[16].

Troubleshooting Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the conversion is poor. Where should I start troubleshooting?

For a Suzuki coupling, the interplay between the catalyst, base, and solvent is critical. The electron-deficient nature of the C-Br bond in your substrate is favorable for oxidative addition, but other factors must be perfectly aligned.

Here is a logical workflow and a summary table to guide your optimization.

G start Low Yield in Suzuki Coupling reagents Step 1: Verify Reagent Quality - Is the boronic acid fresh? - Are solvents anhydrous and degassed? start->reagents Start Here catalyst Step 2: Evaluate Catalyst System - Using a modern, bulky ligand? (e.g., XPhos, SPhos, CataCXium A) - Using a reliable precatalyst? reagents->catalyst Reagents OK base Step 3: Optimize the Base - Is the base strong enough? - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ catalyst->base Catalyst OK conditions Step 4: Adjust Reaction Conditions - Incrementally increase temperature. - Extend reaction time. - Monitor by TLC/LC-MS. base->conditions Base OK success Yield Improved conditions->success Optimization Complete

Caption: Troubleshooting Workflow for Suzuki Coupling.

Table 1: Troubleshooting Guide for Suzuki-Miyaura Reactions

Problem Potential Cause Recommended Solution
No or Low Conversion 1. Inactive Catalyst System: The chosen ligand is not bulky or electron-rich enough to facilitate reductive elimination with the hindered substrate.Switch to a modern biarylphosphine ligand (e.g., XPhos, RuPhos, SPhos) or a palladacycle precatalyst (e.g., CataCXium A Pd G3)[13][17]. These are designed for challenging couplings.
2. Insufficient Base Strength/Solubility: The base (e.g., Na₂CO₃) may not be strong enough or soluble enough in the reaction medium to effectively drive the transmetalation step.Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous[15][16].
3. Protodeboronation: The boronic acid is being consumed by a side reaction that replaces the boron group with hydrogen, especially if water is present.Use fresh, high-purity boronic acid. Ensure solvents are rigorously dried and degassed. Using a slight excess (1.2-1.5 equiv.) of the boronic acid can help[11].
Multiple Byproducts Observed 1. Hydrodehalogenation: The starting material's C-Br bond is being reduced to C-H.This can be caused by an inappropriate ligand or base. Optimizing the catalyst system as described above often minimizes this. Sometimes, slightly lower temperatures can help[15].
2. Homocoupling of Boronic Acid: The boronic acid is reacting with itself to form a biaryl byproduct.This is often a sign of catalyst decomposition or the presence of oxygen. Ensure a strictly inert atmosphere (argon or nitrogen) throughout the setup and reaction[13][16].
Reaction Stalls 1. Poor Reagent Solubility: One of the components is not sufficiently soluble at the reaction temperature.Screen different solvent systems. Toluene, dioxane, or 2-MeTHF, often with a small amount of water, are common choices. Ensure vigorous stirring[6][18].
2. Catalyst Decomposition: At elevated temperatures over long periods, the catalyst can decompose, especially if not properly protected by the ligand.Use a more stable precatalyst. Avoid excessively high temperatures if possible. A catalyst loading of 1-3 mol% is typical; increasing it may help if decomposition is the issue.
Troubleshooting Buchwald-Hartwig Amination

Q3: I am trying to couple this compound with another amine (Buchwald-Hartwig amination) and getting no product. Why is this so difficult?

This specific reaction is exceptionally challenging because you are attempting to use an extremely electron-deficient aniline as a nucleophilic coupling partner. The powerful electron-withdrawing effect of the ortho-nitro group drastically reduces the nucleophilicity of the aniline's nitrogen atom, making it a very poor reactant under standard conditions[13].

Success hinges almost entirely on using a highly specialized, state-of-the-art catalyst system.

G sub This compound (Substrate) en Ortho-Nitro Group (-NO₂) sub->en steric N,N-dimethyl Group (-NMe₂) sub->steric effect1 Strong Electron- Withdrawing Effect en->effect1 effect2 Significant Steric Hindrance en->effect2 steric->effect2 challenge1 Reduces Nucleophilicity of Aniline Nitrogen effect1->challenge1 challenge2 Blocks Catalyst Approach effect2->challenge2

Caption: Key Challenges in Buchwald-Hartwig Amination.

Table 2: Troubleshooting Guide for Buchwald-Hartwig Aminations

Problem Potential Cause Recommended Solution
Complete Failure of Reaction 1. Insufficient Catalyst Activity: The primary cause. The catalyst cannot overcome the low nucleophilicity of the aniline and the steric bulk.This is non-negotiable. You must use a modern catalyst system. Employ bulky, electron-rich biarylphosphine ligands like XPhos, BrettPhos, or RuPhos [13][19]. Use them with a reliable palladium source (e.g., Pd₂(dba)₃) or, even better, use a well-defined precatalyst (e.g., XPhos Pd G3) for reproducibility[13][15].
2. Inappropriate Base: The base is not strong enough to facilitate the deprotonation step in the catalytic cycle, which is essential for forming the active palladium-amido complex.A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these difficult couplings[13][20]. Weaker bases like K₂CO₃ will likely fail.
Low Conversion / Stalled Reaction 1. Catalyst Deactivation: The reaction is highly sensitive to oxygen. Any exposure can kill the catalyst.Maintain a rigorously inert atmosphere. Use Schlenk line techniques or a glovebox. Ensure all solvents are anhydrous and thoroughly degassed (e.g., by freeze-pump-thaw or sparging with argon for 30+ minutes)[13].
2. Wrong Solvent: The solvent must be aprotic and capable of solubilizing all components while remaining stable at high temperatures.Toluene and dioxane are the most common and effective solvents for Buchwald-Hartwig aminations. Ensure they are freshly distilled and anhydrous[14][15].
Degradation of Starting Material 1. Base-Induced Side Reactions: Strong bases like NaOt-Bu can potentially react with the nitro group, especially at high temperatures, leading to decomposition.While a strong base is necessary, screen temperatures carefully. Start at a moderate temperature (e.g., 80-90 °C) and only increase if necessary. Monitor the reaction closely by TLC or LC-MS to check for substrate decomposition[15].

Experimental Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization. Always run small-scale test reactions before committing a large amount of material.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.5 equiv.)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv.)

  • Toluene, anhydrous and degassed

  • Water, deionized and degassed

  • Schlenk flask or sealed microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene:water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by TLC or LC-MS. Check for the disappearance of the starting material. Reactions may take anywhere from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Benchchem. troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-4-nitroaniline.
  • Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health (NIH).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate.
  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • Benchchem. This compound.
  • Benchchem. Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis.
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Cross-Coupling Chemistry.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
  • Steric effects. Wikipedia.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH).
  • Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI.

Sources

Technical Support Center: Troubleshooting Side Reactions of 4-Bromo-N,N-dimethyl-2-nitroaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered when using 4-Bromo-N,N-dimethyl-2-nitroaniline in palladium-catalyzed cross-coupling reactions. By understanding the root causes of these side reactions, you can optimize your reaction conditions to maximize the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding the challenges of using this compound in cross-coupling reactions:

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A: The electronic properties of this substrate present a unique set of challenges. The strong electron-withdrawing nitro group (-NO₂) and the electron-donating dimethylamino group (-N(CH₃)₂) influence the reactivity of the aryl bromide. The ortho-nitro group can sterically hinder the oxidative addition step at the C-Br bond and can also electronically deactivate the palladium catalyst.[1]

Q2: What are the most common side reactions I should expect?

A: The most frequently observed side reactions include:

  • Dehalogenation (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom.[2][3]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki couplings) or the aryl halide itself.[2][4]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group or other intermediates under certain reaction conditions.[5][6]

  • Protodeborylation: In Suzuki couplings, the boronic acid can be hydrolyzed back to the corresponding arene.[2][7]

Q3: Can the nitro group itself participate in the cross-coupling reaction?

A: Yes, while less common for aryl bromides, denitrative cross-coupling, where the nitro group is displaced, is a known reaction.[8][9] This typically requires specific catalytic systems designed for C-NO₂ bond activation.[8][9] However, under standard cross-coupling conditions, it is more likely to observe side reactions involving the nitro group's reduction.

Q4: How does the choice of palladium catalyst and ligand affect the outcome?

A: The catalyst and ligand selection are critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often necessary to promote the challenging oxidative addition and subsequent reductive elimination steps.[10][11] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) can also influence the concentration of the active Pd(0) species and the prevalence of side reactions.[12]

Troubleshooting Guide: Diagnosing and Mitigating Side Reactions

This section provides a structured approach to identifying and resolving common side reactions.

High Levels of Dehalogenation Product (N,N-dimethyl-2-nitroaniline)

Symptoms:

  • Significant presence of the debrominated starting material in your crude reaction mixture, confirmed by LC-MS or ¹H NMR.

Causality: Dehalogenation often occurs when the palladium-hydride species (Pd-H) are present in the catalytic cycle. These can arise from β-hydride elimination from certain substrates or ligands, or from reactions with trace amounts of water or other proton sources.

Troubleshooting Workflow:

G cluster_solutions Solutions start High Dehalogenation Observed reagent_purity Verify Purity of Reagents and Solvents start->reagent_purity base_choice Evaluate Base reagent_purity->base_choice If reagents are pure sol_reagent Use anhydrous, degassed solvents. Ensure high purity of starting materials. reagent_purity->sol_reagent ligand_effect Assess Ligand base_choice->ligand_effect If base is appropriate sol_base Switch to a non-protic or weaker base (e.g., K₃PO₄, Cs₂CO₃). base_choice->sol_base temp_control Optimize Temperature ligand_effect->temp_control If ligand is suitable sol_ligand Employ bulky, electron-rich ligands (e.g., Buchwald ligands) to favor reductive elimination over Pd-H formation. ligand_effect->sol_ligand sol_temp Lower the reaction temperature to disfavor decomposition pathways. temp_control->sol_temp

Caption: Troubleshooting workflow for dehalogenation.

Detailed Protocols & Explanations:

  • Reagent and Solvent Purity: Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen and water. Trace water can be a proton source leading to dehalogenation.

  • Base Selection: Strong alkoxide bases (e.g., NaOtBu) can sometimes promote dehalogenation. Consider switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[13]

  • Ligand Choice: Bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the undesired dehalogenation pathway.[10]

Formation of Homocoupled Byproducts

Symptoms:

  • In Suzuki reactions, the presence of a biaryl product derived from the boronic acid coupling partner.[2]

  • In other couplings, the formation of 4,4'-dibromo-N,N,N',N'-tetramethyl-2,2'-dinitrobiphenyl.

Causality:

  • Boronic Acid Homocoupling (Suzuki): This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a homocoupling catalytic cycle.[7][14] It can also occur through a protonolysis/second transmetalation event, especially with electron-deficient arylboronic acids.[2][15]

  • Aryl Halide Homocoupling: This can occur at high temperatures or with highly active catalysts.

Troubleshooting Workflow:

G cluster_solutions Solutions start High Homocoupling Observed degassing Check Degassing Procedure start->degassing pd_source Evaluate Palladium Source degassing->pd_source If degassing is thorough sol_degassing Use rigorous degassing techniques (e.g., freeze-pump-thaw cycles). degassing->sol_degassing boronic_acid_equiv Check Boronic Acid Stoichiometry (Suzuki) pd_source->boronic_acid_equiv If Pd source is appropriate sol_pd Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst to avoid excess Pd(II). Consider adding a mild reducing agent. pd_source->sol_pd sol_boronic Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess. boronic_acid_equiv->sol_boronic

Caption: Troubleshooting workflow for homocoupling.

Detailed Protocols & Explanations:

  • Rigorous Degassing: Employ multiple freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[12] A simple nitrogen sparge may not be sufficient.[14]

  • Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species. Using a well-defined Pd(0) source or a modern pre-catalyst can minimize initial Pd(II) concentrations that drive homocoupling.[14]

  • Stoichiometry: In Suzuki couplings, using a large excess of the boronic acid can sometimes lead to increased homocoupling. Start with a modest excess (e.g., 1.1 equivalents).

Reduction of the Ortho-Nitro Group

Symptoms:

  • Formation of 4-bromo-N¹,N¹-dimethylbenzene-1,2-diamine or other reduction intermediates.

Causality: The palladium catalyst, particularly in its Pd(0) state, can act as a reducing agent, especially in the presence of a hydrogen source. Some phosphine ligands or additives can also facilitate this reduction. Catalytic hydrogenation conditions, even with trace hydrogen, can lead to nitro group reduction.[5]

Troubleshooting Workflow:

G cluster_solutions Solutions start Nitro Group Reduction Observed h2_source Identify Potential Hydrogen Source start->h2_source reaction_temp Evaluate Reaction Temperature h2_source->reaction_temp If no obvious H₂ source sol_h2 Avoid protic solvents or additives. Ensure high purity of reagents to exclude reducing impurities. h2_source->sol_h2 base_strength Consider Base Compatibility reaction_temp->base_strength If temperature is moderate sol_temp Run the reaction at the lowest effective temperature. reaction_temp->sol_temp sol_base Use weaker, non-nucleophilic bases (e.g., K₂CO₃, K₃PO₄) to avoid degradation pathways. base_strength->sol_base

Caption: Troubleshooting workflow for nitro group reduction.

Detailed Protocols & Explanations:

  • Exclusion of Hydrogen Sources: Avoid using protic solvents. If using a base like an alkoxide, ensure it is anhydrous. Some reagents may contain residual reducing agents from their synthesis.

  • Temperature Control: Higher temperatures can promote the reduction of the nitro group. Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate.

  • Base Compatibility: Strong bases can sometimes react with the nitro-containing substrate, leading to undesired side products. Weaker inorganic bases are generally safer for substrates with sensitive functional groups like nitro groups.[13][16]

Summary of Key Reaction Parameters and Recommendations

ParameterPotential Issue with this compoundRecommended Starting Point
Palladium Source Inefficient generation of active Pd(0); presence of Pd(II) promoting homocoupling.Use a G3 or G4 Buchwald pre-catalyst or Pd₂(dba)₃.
Ligand Steric hindrance from the ortho-nitro group slowing oxidative addition.Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos).
Base Promotion of dehalogenation; degradation of the nitro group.K₃PO₄ or Cs₂CO₃.
Solvent Poor solubility; presence of water leading to protodeborylation and dehalogenation.Anhydrous, degassed aprotic polar solvents like dioxane or toluene.
Temperature High temperatures can lead to nitro group reduction and other decomposition pathways.Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.
Atmosphere Presence of oxygen leading to boronic acid homocoupling and catalyst deactivation.Maintain a strictly inert atmosphere (argon or nitrogen) using robust degassing techniques.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the tube with a septum, and then evacuate and backfill with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

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  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]

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  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17314. Available from: [Link]

  • Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 546–551. Available from: [Link]

  • Hartwig, J. F., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(34), 11031–11043. Available from: [Link]

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  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

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Byproduct formation in the synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The synthesis, while seemingly straightforward, is prone to the formation of several byproducts that can complicate purification and impact the yield and purity of the final product.

This document provides a comprehensive, question-and-answer-based troubleshooting guide to address specific issues that may be encountered during the synthesis. It is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work. Our approach is grounded in scientific literature and practical laboratory experience to ensure the reliability of the information provided.

Core Synthetic Strategy: N,N-dimethylation of 4-Bromo-2-nitroaniline

The most common and direct laboratory-scale synthesis of this compound involves the N,N-dimethylation of the commercially available precursor, 4-bromo-2-nitroaniline. This is typically achieved using a methylating agent in the presence of a base.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My N,N-dimethylation reaction is incomplete, and I'm isolating a significant amount of a mono-methylated byproduct. How can I drive the reaction to completion?

A1: This is a very common issue. The primary byproduct in this synthesis is often the mono-methylated intermediate, 4-Bromo-N-methyl-2-nitroaniline . The presence of the electron-withdrawing nitro group deactivates the aniline nitrogen, making the second methylation step slower than the first.

Causality: The lone pair on the nitrogen of the starting material, 4-bromo-2-nitroaniline, is less available for nucleophilic attack due to resonance delocalization with the nitro group. After the first methylation, the resulting secondary amine (4-bromo-N-methyl-2-nitroaniline) is still deactivated, and steric hindrance from the first methyl group can further slow the second methylation.

Troubleshooting Steps:

  • Increase the Stoichiometry of the Methylating Agent: Ensure you are using a sufficient excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide). A common starting point is 2.2 to 2.5 equivalents.

  • Choice of Base and Solvent: A stronger base can more effectively deprotonate the aniline and the intermediate secondary amine, increasing their nucleophilicity. Consider using sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Potassium carbonate (K₂CO₃) is a milder and often effective alternative.

  • Reaction Temperature and Time: Gently heating the reaction mixture can increase the rate of the second methylation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid potential degradation at elevated temperatures.

  • Consider the Eschweiler-Clarke Reaction: This reductive amination procedure using formaldehyde and formic acid is an excellent method for exhaustive methylation of primary and secondary amines to their tertiary counterparts and inherently avoids the formation of quaternary ammonium salts.[1][2][3][4]

Q2: I'm concerned about over-methylation. Is the formation of a quaternary ammonium salt a likely byproduct?

A2: While over-methylation to a quaternary ammonium salt is a common side reaction in the alkylation of many amines, it is less of a concern in this specific synthesis.

Causality: The strong electron-withdrawing effect of the ortho-nitro group significantly reduces the nucleophilicity of the nitrogen atom in the desired product, this compound. This deactivation makes the tertiary amine a poor nucleophile, thus disfavoring a third methylation event.

Preventative Measures:

  • While less likely, to completely avoid this possibility, use a stoichiometric amount of the methylating agent (2.0 equivalents) and monitor the reaction closely.

  • The Eschweiler-Clarke reaction is a reliable alternative that mechanistically prevents the formation of quaternary ammonium salts.[1][2][3][4]

Q3: My final product is contaminated with unreacted 4-bromo-2-nitroaniline and the mono-methylated byproduct. How can I effectively purify my product?

A3: Purification can typically be achieved through recrystallization or column chromatography, leveraging the polarity differences between the desired product and the impurities.

CompoundStructurePolarity
4-Bromo-2-nitroaniline (Starting Material)Most Polar (due to N-H bonds)
4-Bromo-N-methyl-2-nitroaniline (Byproduct)Intermediate Polarity
This compound (Product)Least Polar

Purification Protocols:

  • Recrystallization: This is often the most efficient method for purification on a larger scale.

    • Solvent Selection: A good solvent system will dissolve the desired product and impurities at an elevated temperature, but the desired, less polar product will crystallize out upon cooling, leaving the more polar impurities in the mother liquor. Common solvent systems include ethanol/water or isopropanol/water mixtures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel column chromatography is a reliable method.

    • Eluent System: A non-polar/polar solvent mixture, such as hexane/ethyl acetate or dichloromethane/hexane, can be used. Start with a higher ratio of the non-polar solvent and gradually increase the polarity to elute the compounds. The least polar product, this compound, will elute first, followed by the mono-methylated byproduct, and finally the starting material.

Q4: I'm seeing some unexpected colored impurities in my reaction mixture. What could they be?

A4: Colored impurities can arise from several sources, including side reactions involving the nitro group or oxidative coupling of the aniline.

Potential Sources of Colored Impurities:

  • Side reactions of the nitro group: Under certain conditions, especially with strong bases or at high temperatures, nitroarenes can undergo side reactions leading to the formation of highly colored dimeric or polymeric species.

  • Oxidative Coupling: Anilines are susceptible to oxidation, which can lead to the formation of colored azo or azoxy compounds, particularly if air is not excluded from the reaction.

  • Degradation: Prolonged heating can lead to thermal degradation of the starting material or product.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Avoid excessive heating. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Purification: Many colored impurities are highly polar and can often be removed by passing a solution of the crude product through a short plug of silica gel or by treatment with activated charcoal during recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound using Dimethyl Sulfate

Materials:

  • 4-Bromo-2-nitroaniline

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromo-2-nitroaniline (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add powdered anhydrous potassium carbonate (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethyl sulfate (2.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by slowly adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.

Protocol 2: Analytical HPLC Method for Reaction Monitoring and Purity Assessment

This protocol provides a starting point for developing an HPLC method to monitor the reaction and assess the purity of the final product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve a small amount of the reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 4-Bromo-2-nitroaniline Reagents Dimethyl Sulfate Potassium Carbonate DMF Reaction N,N-dimethylation Reagents->Reaction 1. Add Reagents Workup Aqueous Workup & Extraction Reaction->Workup 2. Quench & Extract Crude Crude Product Workup->Crude 3. Isolate Purify Recrystallization or Column Chromatography Crude->Purify 4. Purify Pure Pure this compound Purify->Pure Analysis TLC / HPLC / NMR Pure->Analysis 5. Characterize

Caption: Workflow for the synthesis and purification of this compound.

Byproduct Formation Pathway

Start 4-Bromo-2-nitroaniline Intermediate 4-Bromo-N-methyl-2-nitroaniline (Mono-methylated Byproduct) Start->Intermediate + CH₃⁺ (Slow) Product This compound (Desired Product) Intermediate->Product + CH₃⁺ (Slower)

Caption: Reaction pathway showing the formation of the mono-methylated byproduct.

References

  • Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]

  • 4-Bromo-2-nitroaniline. PubChem. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health. [Link]

  • This compound. MySkinRecipes. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. ChemRxiv. [Link]

  • a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Brainly.com. [Link]

  • The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations. National Institutes of Health. [Link]

  • 4-Bromo-2-nitroaniline. SpectraBase. [Link]

  • Time evolution of the N-methylation and N,N-dimethylation of aniline by.... ResearchGate. [Link]

  • Isotope Effect Profiles in the N-demethylation of N,N-dimethylanilines. A Key to Determine the pKa of Nonheme Fe(III)-OH Complexes. ResearchGate. [Link]

  • This journal is © The Royal Society of Chemistry 2020. Royal Society of Chemistry. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. [Link]

  • Preparation method of bromoaniline.
  • Separation of N,N-Dimethyl-p-bromoaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • 4-Bromo-N-methyl-2-nitroaniline, 98% Purity, C7H7BrN2O2, 100 grams. CP Lab Safety. [Link]

  • m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]

  • N,N-Dimethyl-4-nitroaniline. PubChem. [Link]

  • Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. [Link]

  • Thermal degradation kinetics of poly {N-[(4-bromo- 3,5-difluorine)-phenyl]maleimide-co-styrene} in nitrogen. ResearchGate. [Link]

  • 4-bromo-N,N-dimethylaniline. PubChem. [Link]

  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. [Link]

  • Preparation and basicities of substituted N,N-diethyl- and N,N-dimethylaniline oxides. Wiley Online Library. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • An efficient and practical N-methylation of amino acid derivatives. National Institutes of Health. [Link]

  • Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate. [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-N,N-dimethyl-2-nitroaniline. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges in catalyst selection and reaction optimization for this versatile but electronically complex substrate.

Introduction to this compound

This compound is a key intermediate in the synthesis of various chemicals, including dyes and pigments.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, a potent electron-withdrawing nitro group, and an electron-donating dimethylamino group, presents unique challenges and opportunities in catalytic transformations. The electronic push-pull nature of these substituents significantly influences the reactivity of the C-Br bond, making careful catalyst selection paramount for successful outcomes.

Section 1: General Considerations & FAQs
Q1: What are the primary challenges when selecting a catalyst for reactions with this compound?

The main challenge lies in managing the substrate's unique electronic profile. The strong electron-withdrawing nitro group makes the aryl bromide more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. However, the presence of the basic dimethylamino group and the nitro group can lead to catalyst inhibition or undesired side reactions if the catalytic system is not chosen carefully. Furthermore, the ortho-nitro group can introduce steric hindrance that may slow down certain reactions.

Q2: How do the nitro and dimethylamino groups specifically affect the reactivity of the carbon-bromine bond?

The electron-withdrawing nitro group, positioned ortho to the dimethylamino group and meta to the bromine, activates the C-Br bond towards oxidative addition by palladium(0) catalysts. This is a crucial first step in most cross-coupling catalytic cycles.[3] Conversely, the electron-donating N,N-dimethylamino group can coordinate to the metal center, potentially altering the catalyst's reactivity or stability. This electronic dichotomy requires a well-balanced catalyst system, often employing specific ligands to modulate the metal center's properties for optimal performance.

Q3: What are the most common catalytic reactions performed on this substrate?

Given the presence of the aryl bromide and nitro functionalities, the most common reactions are:

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilizing the C-Br bond for C-C or C-N bond formation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck).

  • Selective Reduction of the Nitro Group: Converting the nitro group to an amine, which is a critical step in the synthesis of many functional molecules. The key challenge here is achieving this reduction without cleaving the C-Br bond (hydrodehalogenation).

Section 2: Troubleshooting Guides for Specific Reactions

This section provides detailed guidance for the most common catalytic transformations.

2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various organoboron compounds.[4]

Q: What is a reliable starting catalyst system for a Suzuki coupling with this substrate?

A robust starting point is a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a preformed catalyst like [Pd(PPh₃)₄], with a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5][6] The reaction is often performed in a solvent mixture like DMF/water or Dioxane/water.[4]

Q: My Suzuki reaction is sluggish or has stalled. What are the key parameters to troubleshoot?

If you are experiencing low conversion, consider the following steps, as outlined in the workflow diagram below.

  • Catalyst/Ligand: While some reactions proceed without an additional ligand, electronically challenging substrates often benefit from one. Consider adding a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich, bulky ligand if the reaction is slow.

  • Base: The choice of base is critical. K₃PO₄ is often effective, but if the reaction is still slow, a stronger base might be needed. Ensure the base is finely powdered and anhydrous.

  • Solvent: Ensure your solvent (e.g., DMF, Dioxane) is anhydrous and degassed. Oxygen can deactivate the palladium catalyst.

  • Temperature: Increasing the reaction temperature (e.g., from 80°C to 100°C) can significantly increase the reaction rate.

  • Boronic Acid Quality: Ensure your boronic acid or ester is pure. Impurities or decomposition (deboronation) can halt the reaction. Using a slight excess (1.1-1.5 equivalents) is standard practice.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

G start Low Conversion (<50%) check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Degassing) check_reagents->check_conditions Reagents OK increase_temp Increase Temperature (e.g., 80°C -> 100°C) check_conditions->increase_temp Conditions OK change_base Switch Base (e.g., K2CO3 -> K3PO4) increase_temp->change_base No Improvement success Reaction Improved increase_temp->success Improved add_ligand Introduce/Change Ligand (e.g., Add PPh3 or XPhos) change_base->add_ligand No Improvement change_base->success Improved check_catalyst Increase Catalyst Loading (e.g., 1 mol% -> 3 mol%) add_ligand->check_catalyst No Improvement add_ligand->success Improved check_catalyst->success Improved

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Sample Protocol: Suzuki Coupling of this compound

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

2.2 Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing substituted diamine structures from this compound.

Q: What catalyst/ligand system is recommended for coupling amines with this substrate?

Due to potential steric hindrance from the ortho-nitro group, bulky, electron-rich phosphine ligands are highly recommended. A common and effective approach is to use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a biarylphosphine ligand such as XPhos.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required.[7][8]

Q: My Buchwald-Hartwig amination yields are low. What are the common pitfalls?

  • Base Selection: This is the most critical parameter after the ligand. The pKa of the amine being coupled is important. Weaker bases like Cs₂CO₃ may be insufficient; NaOtBu or LHMDS are often necessary.

  • Ligand Choice: If XPhos is not effective, screening other bulky phosphine ligands (e.g., SPhos, RuPhos) is a standard troubleshooting step.[8]

  • Catalyst Deactivation: The reaction is highly sensitive to oxygen. Rigorous degassing of solvents and use of an inert atmosphere are crucial to prevent the oxidation of the Pd(0) active species and the phosphine ligand.

  • Solvent: Anhydrous toluene or dioxane are the most common solvents. Water can interfere with the strong bases used.

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂XPhosKOtBuToluene100-110[7]
Pd₂(dba)₃SPhosNaOtBu1,4-Dioxane100[8]
Pd(I) Dimer PrecatalysttBuXPhosNaOtBu1,4-Dioxane80-100[8]
2.3 Sonogashira Coupling (C-C Bond Formation with Alkynes)

The Sonogashira coupling is used to attach terminal alkynes to the aryl bromide, creating arylalkyne structures.

Q: What are the standard catalysts for Sonogashira coupling, and is a copper co-catalyst necessary?

The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt.[9]

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are very common.[9][10]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the transmetalation step.[9]

While the copper co-catalyst allows for milder reaction conditions, copper-free Sonogashira protocols have been developed to avoid issues with alkyne homocoupling (Glaser coupling).[11] These often require a different ligand set and base.

Q: My reaction isn't working, or I'm seeing significant alkyne dimerization. What should I change?

  • Alkyne Dimerization (Homocoupling): This is a classic sign of an issue with the copper-catalyzed pathway. You can try:

    • Switching to a copper-free protocol. This often involves using a strong organic base like piperidine or TMP in a solvent like DMSO.[11]

    • Rigorously excluding oxygen from the reaction, as O₂ promotes Glaser coupling.

  • Low Conversion:

    • Ensure your base (typically an amine like triethylamine or diisopropylamine) is anhydrous and in sufficient excess to scavenge the HBr produced.

    • The catalyst may be inactive. Try a fresh bottle of the palladium complex.

    • Consider a more active, air-stable precatalyst if available.[11]

Catalytic Cycle for Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Pd_complex R-Pd(II)-X L2 OA->Pd_complex R-X TM Transmetalation Pd_complex->TM Pd_alkyne R-Pd(II)-C≡CR' L2 TM->Pd_alkyne Cu-C≡CR' CuX CuX TM->CuX + Pd Complex RE Reductive Elimination Pd_alkyne->RE RE->Pd0 R-C≡CR' Cu_alkynilide Cu-C≡CR' CuX->Cu_alkynilide + H-C≡CR' + Base Alkyne H-C≡CR' Base Base Cu_alkynilide->TM

Caption: Simplified catalytic cycles in a Sonogashira reaction.

2.4 Heck Reaction (C-C Bond Formation with Alkenes)

The Heck reaction couples the aryl bromide with an alkene, typically an acrylate or styrene derivative.

Q: What catalyst systems are effective for the Heck reaction with this compound?

Phosphine-free catalyst systems are often efficient for the Heck reaction.[12] A common starting point is Palladium(II) acetate (Pd(OAc)₂) with a base like triethylamine (Et₃N) or an inorganic base like sodium acetate (AcONa) in a polar aprotic solvent like DMF.[13][14] For more challenging substrates, a phosphine ligand may be required.

Q: I'm getting a mixture of products or low conversion. What are the key parameters to optimize?

  • Regioselectivity: While the Heck reaction generally shows good trans selectivity, issues with regioselectivity can arise with certain alkenes. This is often controlled by the ligand and solvent.

  • Catalyst Activation: Pd(OAc)₂ is a precatalyst that is reduced in situ to the active Pd(0) species. Ensure conditions are suitable for this reduction.[13]

  • Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[13] Ensure it is in stoichiometric excess.

  • Additives: Sometimes, additives like phase-transfer catalysts (e.g., TBAB) can be beneficial, especially in multiphasic systems.

2.5 Selective Nitro Group Reduction

A frequent requirement is the reduction of the nitro group to an amine without affecting the C-Br bond.

Q: I need to reduce the nitro group to an amine but preserve the bromine atom. What are the best catalytic methods?

This requires high chemoselectivity. Standard catalytic hydrogenation with Pd/C is often not suitable, as it is known to readily catalyze hydrodehalogenation of aryl bromides and iodides.[15]

Recommended Catalysts for Selective Reduction:

  • Raney Nickel: Catalytic hydrogenation with Raney Nickel is a classic method for reducing nitro groups while being less prone to causing dehalogenation compared to palladium.[15][16]

  • Sulfided Platinum on Carbon (Pt(S)/C): This is a highly selective heterogeneous catalyst designed to reduce nitro groups in the presence of halides. It shows minimal hydrodehalogenation even with iodo-substituents under mild conditions.

  • Iron-based Catalysts: Heterogeneous iron catalysts, such as iron(III) oxide on nitrogen-doped graphene (Fe₂O₃/NGr@C), have been developed for selective nitro reductions via hydrogenation.

Q: Are there reliable non-catalytic methods that are selective for the nitro group?

Yes, several stoichiometric metal-based reductions are highly selective and are excellent alternatives if catalytic hydrogenation is problematic.

  • Iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH): This is a very common, mild, and selective method for reducing aromatic nitro groups.[15]

  • Tin(II) Chloride (SnCl₂): This provides a mild method for reducing nitro groups in the presence of other reducible functionalities.[15][16]

Table 2: Comparison of Methods for Selective Nitro Reduction

Reagent / CatalystConditionsAdvantagesDisadvantagesReference
H₂ / Raney NickelH₂ (gas), EtOH/MeOH, RTGood selectivity for -NO₂, reusable catalystPyrophoric catalyst, requires hydrogenation setup[15]
H₂ / Pt(S)/CH₂ (gas, ~3 bar), THF, 37°CExcellent selectivity, tolerant of halidesSpecialized catalyst, requires hydrogenation setup
Fe powder / NH₄ClEtOH/H₂O, RefluxInexpensive, highly selective, simple setupStoichiometric metal waste, workup can be tedious[15]
SnCl₂ / HClEtOH, RefluxVery mild and selectiveStoichiometric tin waste, requires acidic conditions[15]
Section 3: Summary of Recommended Starting Catalyst Systems
ReactionPalladium SourceLigand/AdditiveBaseSolventKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄ (2-5 mol%)NoneK₃PO₄Dioxane/H₂OEnsure boronic acid quality; degas solvents.
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOtBuTolueneRequires bulky ligand and strong base; strictly inert atmosphere.
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%)CuI (1 mol%)Et₃NTHF/DMFExclude O₂ to prevent alkyne homocoupling.
Heck Pd(OAc)₂ (2-5 mol%)NoneEt₃NDMFPhosphine-free often works well; base regenerates catalyst.
Nitro Reduction H₂ / Raney NickelN/AN/AEtOHAvoid Pd/C . For non-catalytic, use Fe/NH₄Cl.
References
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ro, S., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]

  • a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation - brainly.com. (2023). Retrieved January 11, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald Hartwig amination catalysts - Johnson Matthey. (n.d.). Retrieved January 11, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 11, 2026, from [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 11, 2026, from [Link]

  • Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline | Homework.Study.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. (2020). Retrieved January 11, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved January 11, 2026, from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (2014). Organic Letters. Retrieved January 11, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline... - Chegg. (2017). Retrieved January 11, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Reduction of the Nitro Group into Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • ChemInform Abstract: A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Overcoming poor reactivity of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-N,N-dimethyl-2-nitroaniline (CAS 829-02-7). This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging intermediate in their synthetic workflows. The unique electronic and steric profile of this molecule—characterized by an electron-withdrawing ortho-nitro group, a bulky N,N-dimethylamino group, and a bromine atom—often leads to poor reactivity in standard cross-coupling protocols.

This guide provides in-depth troubleshooting advice, optimized experimental protocols, and mechanistic insights to help you overcome common hurdles and achieve your synthetic goals.

Understanding the Challenge: The Molecular Profile of this compound

The primary difficulties in achieving successful reactions with this substrate stem from a combination of two factors:

  • Electronic Deactivation: The potent electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring. This deactivation makes the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step, kinetically challenging.[1] The C-Br bond is less susceptible to cleavage by the Pd(0) catalyst compared to more electron-neutral or electron-rich aryl bromides.[1]

  • Steric Hindrance: The presence of two substituents (N,N-dimethylamino and nitro) ortho to the bromine atom creates significant steric congestion around the reaction center. This bulkiness can impede the approach of the palladium catalyst, further slowing down or completely inhibiting oxidative addition.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Topic: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What is the primary cause?

A1: The most likely culprit is a stalled or extremely slow oxidative addition step. The combination of electronic deactivation by the ortho-nitro group and steric hindrance around the C-Br bond makes this step energetically demanding.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[1] Success hinges on choosing a catalyst system specifically designed to overcome these barriers.

Q2: Which palladium catalyst and ligand system should I use for this substrate?

A2: For sterically hindered and electronically deactivated aryl bromides, the catalyst system is critical. You must employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of a highly reactive, low-coordinate Pd(0) species.[2][4][5]

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard. Consider using:

    • SPhos, RuPhos, or XPhos: These ligands are known to accelerate oxidative addition and reductive elimination for hindered substrates.[6]

    • CataCXium A Pd G3: This pre-catalyst has shown unique effectiveness for couplings on ortho-substituted anilines.[7]

  • Palladium Precursors:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are excellent choices. Pd(OAc)₂ requires in-situ reduction to Pd(0), which is usually facilitated by the phosphine ligand.

Q3: I'm observing decomposition of my starting material or boronic acid. How can I mitigate this?

A3: This often points to issues with the base or reaction temperature.

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[8] For difficult couplings, stronger, non-nucleophilic bases are preferred.

    • K₃PO₄ (Potassium Phosphate): An excellent all-around choice.

    • Cs₂CO₃ (Cesium Carbonate): Often gives superior results for challenging substrates, though it is more costly.[1]

    • Avoid strong bases like hydroxides (e.g., NaOH) if you observe significant protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1]

  • Temperature Control: While heating is necessary, excessive temperatures (>120 °C) can lead to decomposition. Aim for a range of 80-110 °C and monitor the reaction progress carefully.

  • Use of Boronate Esters: If protodeboronation is a persistent issue, consider using the corresponding pinacol boronate ester (R-B(pin)) instead of the boronic acid. They are more stable and less prone to this side reaction.[9]

Q4: What is the optimal solvent for this Suzuki-Miyaura coupling?

A4: Aprotic polar or ethereal solvents are standard. The choice can significantly impact solubility and reaction rates.

  • 1,4-Dioxane or Toluene: These are excellent first choices.

  • DMF (N,N-Dimethylformamide): Can be effective but must be scrupulously anhydrous, as residual water can promote side reactions.[10]

  • Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) with a small amount of water (e.g., 10:1 ratio) can sometimes accelerate the reaction by aiding in the dissolution of the inorganic base.[9][10]

Topic: Buchwald-Hartwig Amination

Q5: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not working. What should I change?

A5: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging due to steric hindrance and electronic deactivation. The choice of ligand and base is paramount for success.[11][12]

  • Catalyst System: Modern, sterically demanding ligands are required.

    • Ligands: XPhos and Xantphos are highly effective for coupling aryl halides with a wide range of amines.[13][14] Bidentate ligands like BINAP or DPPF can also be effective and may prevent catalyst decomposition.[11]

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are standard.

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner without causing side reactions.

    • NaOt-Bu (Sodium tert-butoxide): The most common and effective base for Buchwald-Hartwig aminations.

    • K₃PO₄ or Cs₂CO₃: Can be used, especially for more sensitive substrates where NaOt-Bu might be too harsh.[14]

  • Solvent: Anhydrous toluene or 1,4-dioxane are the solvents of choice.[14] Ensure all reagents and glassware are thoroughly dried.

Optimized Experimental Protocols

The following protocols provide robust starting points for common reactions. Optimization may be required based on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is optimized for coupling with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (Potassium Phosphate, 2.0 equiv), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed microwave vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with inert gas three times to ensure the complete removal of oxygen.

  • Add anhydrous 1,4-dioxane via syringe (to a concentration of ~0.1 M with respect to the aryl bromide).

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Ligands for Difficult Couplings
LigandTypical Catalyst Loading (mol%)Key Advantage
SPhos 2-5Excellent for hindered and electron-poor aryl halides.
XPhos 2-5Broad applicability, often used for C-N couplings.[13]
RuPhos 2-5Effective for a wide range of substrates, including heteroaryls.
PCy₃ 4-8A less complex, but effective bulky phosphine ligand.

Visualization of Key Concepts

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting a failed cross-coupling reaction with this compound.

TroubleshootingWorkflow cluster_solutions Solutions Start Reaction Failed (Low or No Conversion) CheckCatalyst Is the Catalyst System Optimal? (Bulky, Electron-Rich Ligand) Start->CheckCatalyst CheckBase Is the Base Correct? (Strong, Non-nucleophilic) CheckCatalyst->CheckBase Yes Sol_Ligand Switch to SPhos, XPhos, or RuPhos CheckCatalyst->Sol_Ligand No CheckConditions Are Reaction Conditions Correct? (Anhydrous, O₂-free, Temp) CheckBase->CheckConditions Yes Sol_Base Use K₃PO₄ or Cs₂CO₃ (Suzuki) Use NaOtBu (Buchwald) CheckBase->Sol_Base No Success Reaction Successful CheckConditions->Success Yes, Re-run with care Sol_Conditions Dry solvents thoroughly Increase temperature incrementally Ensure proper degassing CheckConditions->Sol_Conditions No Sol_Ligand->Success Sol_Base->Success Sol_Conditions->Success

Caption: A logical guide for troubleshooting failed cross-coupling reactions.

The Challenge of Oxidative Addition

The diagram below illustrates how the substrate's properties hinder the first committed step of the Suzuki-Miyaura catalytic cycle.

OxidativeAddition cluster_cycle Catalytic Cycle cluster_substrate Substrate Properties Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (RATE-LIMITING) ArPdR Ar-Pd(II)(R)L₂ ArPdBr->ArPdR Transmetalation Product Ar-R ArPdR->Product Reductive Elimination Product->Pd0 Nitro Ortho-Nitro Group (Strong EWG) Nitro->Pd0 Reduces e⁻ density on ring, slows OA Sterics Ortho-Substituents (Steric Hindrance) Sterics->Pd0 Blocks catalyst approach

Caption: Factors inhibiting the rate-limiting oxidative addition step.

References

  • Biscoe, M. R., et al. (2008). A New Class of Easily Accessible, Highly Active Palladium Catalysts for Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions. Journal of the American Chemical Society, 130(35), 11572–11573. [Link not available]
  • BenchChem Technical Support. (2025).
  • Hylland, K. T., et al. (2020). The Suzuki–Miyaura Cross-Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2,2′-Diaminobiphenyls. European Journal of Organic Chemistry, 2020(27), 4208–4226.
  • Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Sergeev, A. G., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society, 130(43), 14449–14460.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Zhang, C., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 229-233.
  • Kirchhoff, J. H., et al. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Nakao, Y., & Hiyama, T. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem Application Notes. (2025). Suzuki Coupling with 2,6-Dibromo-4-nitroaniline. BenchChem.
  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2702–2707.
  • BenchChem Application Notes. (2025). Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline. BenchChem.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Nakao, Y., & Hiyama, T. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868.
  • Koutentis, P. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4888.
  • Chen, Y., et al. (2017). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Sergeev, A. G., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides.
  • BenchChem Technical Support. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • Pu, X., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Chai, G., & Jia, Y. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
  • BenchChem Technical Guide. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. BenchChem.
  • Khan, M. S., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(10), 2613.
  • BenchChem Technical Support. (2025). Reactivity comparison of halogenated anilines in cross-coupling. BenchChem.
  • Weires, A. G., et al. (2022). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews, 122(2), 2341–2401.
  • Willis, M. C., et al. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Organic Letters, 23(15), 5895–5899.
  • Bloss Chemical. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Bloss Chemical.
  • Corpet, M., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl–(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics, 40(20), 3464–3473.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Özdemir, İ., et al. (2007). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 21(10), 847-854.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, Z., et al. (2021). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Journal of the American Chemical Society, 143(36), 14515–14521.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047–3058.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed.

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Removal of palladium catalyst from 4-Bromo-N,N-dimethyl-2-nitroaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Palladium Catalysts from 4-Bromo-N,N-dimethyl-2-nitroaniline Reactions

Introduction

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical industry.[1][2][3][4][5] However, the removal of residual palladium from the active pharmaceutical ingredient (API) is a critical challenge.[1][6] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) impose strict limits on elemental impurities, often requiring palladium levels to be below 10 ppm, and sometimes as low as 1 ppm, in the final drug product.[7][8]

The substrate this compound presents a unique set of challenges. The presence of both a dimethylamino group and a nitro group can lead to strong coordination with palladium species, making the catalyst difficult to remove through standard work-up procedures. This guide provides a comprehensive troubleshooting framework, frequently asked questions (FAQs), and detailed protocols to effectively manage and remove palladium catalysts from reactions involving this specific substrate.

Troubleshooting & FAQ Guide

This section is designed in a question-and-answer format to directly address common issues encountered during the palladium removal process.

Frequently Asked Questions (FAQs)

Q1: My initial work-up (filtration, aqueous washes) failed to significantly reduce palladium levels. What is the likely cause?

A: This is a common issue and often points to the presence of soluble or colloidal palladium species. While simple filtration can remove heterogeneous Pd on carbon or larger agglomerates, it is ineffective against dissolved Pd(0) or Pd(II) complexes.[4] The coordinating groups on your molecule (dimethylamino and nitro) can stabilize these species in solution, preventing their precipitation or removal through simple phase separations.[9] Your next step should be to employ a more targeted method like chemical scavengers.[10][11][12]

Q2: What are palladium scavengers and how do I choose the right one?

A: Palladium scavengers are solid-supported reagents, typically based on silica or polymer resins, that are functionalized with groups that have a high affinity for palladium.[8][10] These functional groups, such as thiols, thioureas, amines, or triazines, chelate the palladium, which can then be removed by simple filtration.[1][10][12]

  • For Palladium(0) Species: Thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP) are highly effective.[10][12][13] The soft sulfur atom has a strong affinity for the soft Pd(0) metal center. This is often the best starting point for post-coupling reactions where Pd(0) is the active catalyst.[14]

  • For Palladium(II) Species: Amine-based scavengers (e.g., SiliaMetS Triamine, QuadraSil TA) or thiourea-based scavengers can be very effective for chelating oxidized palladium.[10][13]

  • For Unknown or Mixed Species: Thiourea-based scavengers are often considered versatile and can bind to various forms of palladium.[10][12]

Given your substrate, starting with a thiol-based scavenger is a logical first step, but screening multiple types is highly recommended.

Q3: Can I use activated carbon? What are the pros and cons?

A: Yes, activated carbon is a widely used and cost-effective option for palladium removal.[1][15] It works by adsorption and can be effective for a range of palladium species.[1][16]

  • Pros: Inexpensive, readily available, and can be effective where other methods fail.[1][15]

  • Cons: Adsorption can be non-selective, leading to significant loss of the desired product.[1] The efficiency can be highly variable depending on the grade of carbon, the solvent system, and the temperature.[1][16] It may also require higher loading and longer contact times compared to silica scavengers.[10]

Recommendation: Consider activated carbon, but be prepared to screen different grades (e.g., Darco KB-G) and perform careful yield analysis to quantify product loss.[1][7]

Q4: My scavenger treatment isn't working effectively. What are the common reasons for failure?

A: Several factors can lead to poor scavenger performance:

  • Incorrect Scavenger Choice: The scavenger may not have a high affinity for the specific palladium species present in your reaction mixture.

  • Insufficient Equivalents: It is recommended to start with at least 4-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used.[17]

  • Sub-optimal Conditions: Scavenging efficiency is dependent on temperature, time, and solvent. Most scavengers work well at room temperature to 50 °C with stirring for 4 to 24 hours.[7][11]

  • Steric Hindrance: Your product molecule might be bulky, preventing the palladium complex from accessing the active sites on the scavenger support.

  • Leaching from the Scavenger: In some cases, particularly at high temperatures, the functional groups can leach off the solid support.[18]

Q5: How do I definitively know my palladium levels are low enough?

A: Visual inspection is unreliable; a colorless solution can still contain unacceptable levels of palladium.[7] The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[19][20][21] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[20][21] Always confirm your final palladium concentration with ICP-MS analysis.[19][22]

Troubleshooting Workflow

When faced with high residual palladium, a systematic approach is crucial. The following decision tree illustrates a logical workflow for troubleshooting and remediation.

G start High Pd Level Detected (>10 ppm via ICP-MS) check_species Hypothesize Pd Species (e.g., Pd(0) from coupling) start->check_species screen_scavengers Screen Scavengers (Thiol, Amine, Thiourea) check_species->screen_scavengers scavenger_works Scavenging Successful? (<10 ppm Pd) screen_scavengers->scavenger_works optimize_scavenger Optimize Conditions (Temp, Time, Equivalents) scavenger_works->optimize_scavenger No end_ok Process Validated (Proceed to Scale-Up) scavenger_works->end_ok Yes try_carbon Trial Activated Carbon (Screen different grades) optimize_scavenger->try_carbon Failure optimize_scavenger->end_ok Success carbon_works Carbon Successful? (<10 ppm Pd & >90% Yield) try_carbon->carbon_works reassess Re-evaluate Process (Consider crystallization, ligand choice, or alternative chemistry) carbon_works->reassess No carbon_works->end_ok Yes

Caption: Decision tree for troubleshooting high palladium levels.

Comparative Data & Protocols

Table 1: Comparison of Common Palladium Removal Methods
MethodTarget Pd SpeciesProsConsTypical Starting Conditions
Filtration (Celite) Heterogeneous Pd, Large AgglomeratesSimple, fast, inexpensive initial debulking step.Ineffective for soluble or colloidal Pd.[4]Post-reaction, before solvent removal.
Silica Scavengers Pd(0), Pd(II), Ligated PdHigh selectivity, high efficiency, minimal product loss, fast kinetics.[10][11][12][13]Higher cost than carbon, requires screening to find optimal scavenger.4-10 wt. equivalents, RT to 50°C, 4-24h stir time.[7][11][17]
Activated Carbon Broad SpectrumLow cost, effective for various species.[1][15]Non-selective (product loss), variable performance, may require heat.[1][10]0.1-0.5 w/w relative to product, 45-60°C, 12-24h stir time.[1]
Crystallization VariesCan be highly effective for purification and polymorph control.Can concentrate Pd impurities in the crystal lattice; often insufficient on its own.[1][7]Used as a final purification step after scavenging.
Aqueous Wash Ionic Pd(II) SpeciesCan remove some water-soluble Pd salts.Generally ineffective for organometallic Pd(0) complexes.[7]Part of standard reaction work-up.
Experimental Protocols

Protocol 1: Small-Scale Screening of Palladium Scavengers

This protocol is designed to efficiently identify the most effective scavenger for your specific reaction conditions.

  • Prepare Stock Solution: After your cross-coupling reaction is complete and filtered through Celite to remove any heterogeneous catalyst, create a homogenous stock solution of your crude product in a suitable solvent (e.g., THF, Toluene, EtOAc).

  • Aliquot: In separate vials, place equal volumes of the stock solution (e.g., 5 mL). Retain one vial as a control.

  • Add Scavengers: To each of the other vials, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, QuadraSil TA) at a loading of ~5 weight equivalents relative to the theoretical mass of palladium in the aliquot.

  • Agitate: Seal the vials and stir them at a consistent temperature (e.g., 40 °C) for a set period (e.g., 16 hours).

  • Sample and Analyze: After the designated time, filter each sample through a 0.45 µm syringe filter to remove the scavenger. Dilute the filtrate and submit for ICP-MS analysis to determine the residual palladium concentration.

  • Evaluate: Compare the results from each scavenger against the control to identify the most effective candidate for scale-up.

Protocol 2: Batch-Scale Palladium Removal with Functionalized Silica

This protocol is for larger-scale purification once an effective scavenger has been identified.

  • Setup: In a suitable reaction vessel, dissolve the crude product mixture in an appropriate solvent (10-20 volumes).

  • Scavenger Addition: Add the selected silica-based scavenger (4-10 weight equivalents relative to the initial mass of palladium catalyst).[17]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 40-50 °C) and stir for the optimized duration (e.g., 12-24 hours).[7]

  • Monitoring (Optional but Recommended): Take a small aliquot from the mixture, filter, and submit for a rapid ICP-MS check to ensure the target palladium level has been reached before proceeding.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Final Steps: Combine the filtrate and washes. The solvent can then be removed under reduced pressure to yield the purified product. Submit a final sample for ICP-MS analysis to confirm purity.

Mechanism Visualization

The effectiveness of thiol-based scavengers stems from the strong chemical bond formed between sulfur and palladium.

G cluster_0 Silica Support Silica Si-O-Si Thiol -SH (Thiol Group) Complex Si-S-Pd (Stable Chelate) Thiol->Complex Pd Pd(0) (from catalyst) Pd->Complex

Caption: Chemisorption of Pd(0) onto a thiol-functionalized silica scavenger.

References

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]

  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. AIChE. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. NIH. [Link]

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Technical Support Center: Column Chromatography Purification of 4-Bromo-N,N-dimethyl-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-N,N-dimethyl-2-nitroaniline and its derivatives using column chromatography. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the column chromatography of this compound derivatives.

Q1: What is the first step I should take before attempting a large-scale column chromatography purification?

A1: Before any large-scale purification, it is crucial to develop and optimize your separation on a small scale using Thin-Layer Chromatography (TLC).[1][2][3] TLC will help you determine the ideal solvent system (mobile phase) that provides the best separation between your target compound and any impurities.

Q2: How do I select the appropriate stationary phase for purifying this compound derivatives?

A2: For normal-phase chromatography of moderately polar compounds like this compound derivatives, silica gel is the most common and effective stationary phase.[4][5][6] Alumina can also be used, but its basic nature might strongly retain acidic impurities.[6] The choice between silica and alumina depends on the specific impurities in your crude mixture.

Q3: What is an ideal Retention Factor (Rf) value on a TLC plate for good separation on a column?

A3: For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[1][7] An Rf in this range ensures that the compound does not elute too quickly (minimizing separation from non-polar impurities) or too slowly (requiring excessive solvent and leading to band broadening).

Q4: What are the most common mobile phases for the purification of nitroaniline derivatives?

A4: A mixture of a non-polar solvent and a moderately polar solvent is typically used. Common combinations include hexane/ethyl acetate and dichloromethane/hexane.[7][8] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Q5: My this compound derivative is a solid. How should I load it onto the column?

A5: You have two main options for loading a solid sample:

  • Wet Loading: Dissolve the sample in a minimal amount of a solvent in which it is highly soluble, and that is also a component of your mobile phase (or less polar).[9][10]

  • Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation. The resulting free-flowing powder is then carefully added to the top of the column.[9][10] Dry loading is often preferred for samples that are not very soluble in the initial mobile phase.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the column chromatography purification of this compound derivatives.

Problem 1: Poor or No Separation of the Desired Compound from Impurities

Question: My TLC showed good separation, but on the column, all the compounds are eluting together. What went wrong?

Answer: This is a common issue that can arise from several factors during the transition from TLC to column chromatography.

Potential Causes & Solutions:

  • Incorrect Solvent System: The solvent system that works for TLC may not translate perfectly to column chromatography due to differences in the silica gel activity and the dynamics of a packed column.

    • Solution: Re-optimize your solvent system using TLC. Aim for a larger difference in Rf values (ΔRf) between your target compound and the impurities.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap, resulting in poor separation.[11]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.[5][9] For difficult separations, a lower ratio is recommended.

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing poor separation.[4][6]

    • Solution: Ensure you pack the column carefully using either the slurry method or the dry packing method to create a homogenous stationary phase bed.[6] The slurry method is generally preferred to minimize air bubbles.[12]

Problem 2: The Compound is Stuck on the Column and Won't Elute

Question: I've been running the column for a long time with an increasingly polar mobile phase, but my product is not coming off. What should I do?

Answer: This indicates that your compound has a very strong interaction with the stationary phase.

Potential Causes & Solutions:

  • Insufficiently Polar Mobile Phase: The polarity of your solvent system may not be high enough to displace the highly polar this compound derivative from the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is not sufficient, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[8]

  • Compound Degradation on Silica: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds.[13]

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing. If degradation is observed, you can try deactivating the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase.[11] Alternatively, consider using a different stationary phase like neutral alumina.

Problem 3: Low Recovery of the Purified Compound

Question: I've successfully separated my compound, but the final yield is very low. Where did my product go?

Answer: Low recovery can be frustrating and can happen for several reasons.

Potential Causes & Solutions:

  • Compound is Spread Across Too Many Fractions: If your fractions are too small or the elution band is very broad, your compound may be distributed across a large number of tubes at a low concentration.

    • Solution: Carefully monitor the column elution using TLC to identify all fractions containing your product. Combine all the pure fractions before solvent evaporation.

  • Irreversible Adsorption or Decomposition: As mentioned earlier, some of the compound may have irreversibly adsorbed to the silica gel or decomposed during the purification process.[13]

  • Premature Elution: It's possible the compound eluted much faster than anticipated and was collected in the initial fractions that were discarded.

    • Solution: Always check the first few fractions collected, even if you don't expect your compound to elute so early.[13]

III. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the column chromatography purification of a this compound derivative.

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., 9:1 hexane:ethyl acetate).

  • Visualize the spots under UV light and calculate the Rf values.[14][15][16]

  • Adjust the solvent ratio until the desired compound has an Rf of approximately 0.3.[1][7]

Step 2: Column Preparation

  • Select an appropriately sized glass column.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.[6]

  • Add another layer of sand on top of the silica gel to protect the surface.[4][9]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry. [5]

Step 3: Sample Loading

  • For Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column using a pipette.[9]

  • For Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[9][10]

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Begin collecting fractions in test tubes.

  • Gradually increase the polarity of the mobile phase as the column runs to elute more polar compounds.

Step 5: Analysis of Fractions

  • Spot every few fractions on a TLC plate to monitor the separation.

  • Identify the fractions containing the pure desired product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

IV. Visual Workflow and Data Summary

Troubleshooting Workflow for Poor Separation

Troubleshooting_Poor_Separation Start Poor Separation Observed Check_TLC Re-evaluate TLC (ΔRf sufficient?) Start->Check_TLC No Check_Loading Check Sample Load (1-5% of silica wt?) Start->Check_Loading No Check_Packing Inspect Column Packing (Evenly packed?) Start->Check_Packing No Optimize_Solvent Optimize Solvent System (Increase ΔRf) Check_TLC->Optimize_Solvent Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Repack_Column Repack Column Carefully (Use slurry method) Check_Packing->Repack_Column Success Improved Separation Optimize_Solvent->Success Reduce_Load->Success Repack_Column->Success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Typical Mobile Phase Systems
Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Application Notes
HexaneEthyl Acetate95:5 to 80:20A good starting point for many moderately polar organic compounds.
DichloromethaneHexane10:90 to 50:50Useful for compounds that have poor solubility in hexane alone.
DichloromethaneMethanol99:1 to 95:5For more polar compounds that do not elute with hexane/ethyl acetate mixtures.[8]

V. References

  • What Is The RF Value And Its Importance In Chromatography? - Chemistry For Everyone. (2025). Retrieved from

  • Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals - FUJIFILM Wako. Retrieved from

  • Retention Factor in Chromatography: Understanding Its Formula and Significance - Mastelf. (2024). Retrieved from

  • Packing Normal Phase Columns - Chemistry LibreTexts. (2022). Retrieved from

  • How to Calculate the Rf in Chromatography - Oreate AI Blog. (2026). Retrieved from

  • Technical Support Center: Analysis of 3'-Nitroacetanilide - Benchchem. Retrieved from

  • Column chromatography. Retrieved from

  • Running a Silica Gel Column - CommonOrganicChemistry.com. Retrieved from

  • Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column - SIELC Technologies. Retrieved from

  • Detection methods for p-bromoaniline - LISKON. (2024). Retrieved from

  • Tips and Tricks for the Lab: Column Packing - ChemistryViews. (2012). Retrieved from

  • R F Value Explanation - BYJU'S. Retrieved from

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  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from

  • TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase - PubMed. Retrieved from

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  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Retrieved from

  • 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. Retrieved from

  • What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate. (2014). Retrieved from

  • HPLC Troubleshooting Guide. Retrieved from

  • A Comparative Guide to the Quantification of 2,6-Dibromo-4-nitroaniline in Mixtures - Benchchem. Retrieved from

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  • Chromatography: How to Run a Small Scale Flash Column - Department of Chemistry : University of Rochester. Retrieved from

  • Performing Column Chromatography - YouTube. (2023). Retrieved from

  • Solvent Polarity as a Function of R f in Thin-Layer Chromatography of Selected Nitro Functions - ResearchGate. (2025). Retrieved from

  • Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study - PubMed. (2011). Retrieved from

  • 829-02-7|this compound - BLDpharm. Retrieved from

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Retrieved from

  • Solvent effects on ground and excited electronic state structures of p-nitroaniline. (2025). Retrieved from

  • 4-Bromo-2-nitroaniline | 875-51-4 - Benchchem. Retrieved from

  • Solvent selection in liquid chromatography - Molnar Institute. Retrieved from

  • Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study | Request PDF - ResearchGate. (2025). Retrieved from

  • Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline - Benchchem. Retrieved from

  • 4 - Organic Syntheses Procedure. Retrieved from

  • 70076-04-9 | 4-Bromo-N,N-dimethyl-3-nitroaniline - ChemScene. Retrieved from

  • CAS 829-02-7 | this compound - Alchem.Pharmtech. Retrieved from

  • Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com. Retrieved from

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Retrieved from

  • A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols - Benchchem. Retrieved from

  • A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline - Benchchem. Retrieved from

  • Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline - Benchchem. Retrieved from

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How to avoid dehalogenation of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for handling 4-Bromo-N,N-dimethyl-2-nitroaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sometimes challenging intermediate. The inherent electronic nature of this molecule—activated by both a strong electron-withdrawing nitro group and an electron-donating dimethylamino group—makes it highly useful in cross-coupling reactions, but also susceptible to an undesired side reaction: dehalogenation.

This guide provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you mitigate and avoid the premature loss of the critical bromine atom in your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is dehalogenation, and why is my this compound so prone to it?

A1: Dehalogenation is the chemical reaction that results in the cleavage of the carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom.[1] This converts your starting material, this compound, into the byproduct N,N-dimethyl-2-nitroaniline.

The susceptibility of your specific substrate stems from its electronic configuration. The aromatic ring is considered "electronically activated."

  • Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the ortho position is a powerful EWG. It polarizes the aromatic ring, making the carbon atom attached to the bromine more electrophilic and susceptible to nucleophilic attack or changes in its bonding during catalytic cycles.

  • Electron-Donating Group (EDG): The dimethylamino group (-N(CH₃)₂) at the para position is a strong EDG. It increases the electron density of the ring, which can influence the stability of reaction intermediates.

This push-pull electronic arrangement makes the C-Br bond more reactive and prone to cleavage under various conditions, particularly in palladium-catalyzed cross-coupling reactions where hydrodehalogenation is a known side reaction.[2][3]

Q2: I'm running a Buchwald-Hartwig amination and observing significant dehalogenation. What is the specific mechanism causing this byproduct?

A2: This is a very common issue. In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Suzuki coupling, the desired product is formed via reductive elimination from a Pd(II) intermediate. However, competing side reactions can intercept this intermediate, leading to dehalogenation.[2][3]

The primary culprit is often protonolysis of the key Ar-Pd(II)-L₂-X intermediate. This occurs when a proton source (often trace water, alcohols, or even the amine coupling partner) attacks the intermediate before the desired reductive elimination can take place.

Another potential pathway is β-hydride elimination , although this is less common for aryl halides unless there is a source of a hydride that can add to the palladium center.[4][5]

Below is a diagram illustrating the catalytic cycle and the point of divergence leading to the undesired dehalogenation byproduct.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition + Ar-Br pd2_complex Ar-Pd(II)L₂-Br (Intermediate) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange (Base + Nu-H) pd2_complex->ligand_exchange protonolysis Protonolysis (Side Reaction) pd2_complex->protonolysis + H⁺ Source (e.g., H₂O) pd2_nu_complex Ar-Pd(II)L₂-Nu (Key Intermediate) ligand_exchange->pd2_nu_complex reductive_elimination Reductive Elimination (Desired Pathway) pd2_nu_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Nu (Coupled Product) reductive_elimination->product protonolysis->pd0 Catalyst Regeneration dehalogenated_product Ar-H (Dehalogenated Byproduct) protonolysis->dehalogenated_product

Caption: Catalytic cycle showing desired coupling vs. dehalogenation.

Q3: How can I modify my experimental conditions to minimize or prevent dehalogenation in cross-coupling reactions?

A3: Optimizing your reaction conditions is critical. Here is a prioritized list of parameters to investigate.

  • Base Selection: The choice and strength of the base are paramount. Strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction but may also promote dehalogenation. Consider using weaker or bulkier bases.

  • Solvent Purity: Ensure strictly anhydrous solvents. Trace amounts of water are a primary proton source for the dehalogenation side reaction.[3] Use freshly distilled solvents or those from a solvent purification system.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, helping the desired pathway outcompete the dehalogenation pathway. Using pre-formed palladium catalysts (precatalysts) can also lead to cleaner reactions by ensuring the formation of the active catalytic species.[6]

  • Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Overheating can promote side reactions.[6] Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent product degradation or further side reactions.

ParameterCondition Prone to DehalogenationRecommended Condition to Avoid DehalogenationRationale
Base Strong, small bases (e.g., NaOtBu, K OtBu)Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Weaker bases are less aggressive and reduce the likelihood of protonolysis and other side reactions.[7]
Solvent Protic solvents (e.g., alcohols) or wet aprotic solventsDry, aprotic solvents (e.g., Toluene, Dioxane, THF)Minimizes the primary source of protons that drive the hydrodehalogenation side reaction.[3]
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos)Promotes faster reductive elimination, which is the product-forming step, outcompeting dehalogenation.[6]
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Reduces the rate of side reactions, which often have a higher activation energy than the desired coupling.
Catalyst Generating Pd(0) in situ from Pd(OAc)₂Using air-stable Pd-precatalysts (e.g., XPhos Pd G3/G4)Provides a more controlled and efficient initiation of the catalytic cycle, reducing side reactions.[6]
Q4: Can dehalogenation occur outside of palladium catalysis?

A4: Yes. While Pd-catalyzed reactions are a common context, other conditions can also cause dehalogenation:

  • Photochemical Dehalogenation: Exposure to UV light, especially in the presence of a base and a hydrogen-donating solvent like methanol or isopropanol, can initiate a radical chain reaction that cleaves the C-Br bond.[8][9][10] If your compound is light-sensitive, protect your reaction from light.

  • Reductive Conditions: Standard reductive methods will readily cleave the C-Br bond. This includes catalytic hydrogenation (e.g., H₂, Pd/C), which is a classic method for dehalogenation.[11] Be cautious if you are attempting to reduce the nitro group while preserving the bromine; selective methods would be required.

  • Strongly Basic/Nucleophilic Conditions at High Temperatures: In some cases, very strong bases or nucleophiles at high temperatures can promote dehalogenation through mechanisms like nucleophilic aromatic substitution (SₙAr) where a hydride source is present, or via benzyne intermediates, although the latter is less common for this substitution pattern.[12][13]

Troubleshooting Guide: A Logical Workflow

If you are observing >10% dehalogenation in your reaction, follow this workflow to diagnose and solve the issue.

Caption: A step-by-step flowchart for troubleshooting dehalogenation.

Optimized Protocol: Suzuki Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for coupling this compound with an arylboronic acid, designed specifically to suppress dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), dried (3.0 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 5:1 dioxane:water mixture. The overall concentration should be approximately 0.1 M with respect to the bromoaniline.

  • Reaction: Place the flask in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Fu, G. C., & Littke, A. F. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 124(43), 12886-12891.
  • ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • ACS Publications. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • ACS Publications. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.
  • Università di Padova. (n.d.). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • ResearchGate. (n.d.). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | Request PDF. Retrieved January 11, 2026, from [Link]

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
  • ACS Publications. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved January 11, 2026, from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 11, 2026, from [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved January 11, 2026, from [Link]

  • Reddit. (n.d.). BH amination side products and purification. Retrieved January 11, 2026, from [Link]

  • Scarborough, T. D., McAcy, C. J., Beck, J., & Uiterwaal, C. J. G. J. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. Physical Chemistry Chemical Physics, 21(12), 6553–6558.
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Technical Support Center: Managing Thermal Stability of 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Bromo-N,N-dimethyl-2-nitroaniline. It is designed to address common challenges and questions related to its thermal stability, ensuring safe and effective handling in a laboratory setting.

I. Introduction: Understanding the Thermal Profile

This compound is a complex organic molecule with functional groups (nitro and amino) that suggest a potential for thermal sensitivity.[1][2] Its stability under various thermal conditions is a critical parameter for safe handling, storage, and use in synthetic applications.[3][4][5] This guide will walk you through the necessary precautions, analytical methods for characterization, and troubleshooting common issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and potential problems you may encounter during your experiments.

Q1: What are the initial signs of thermal decomposition in this compound?

A1: Initial indicators of decomposition can be subtle. Visually, you might observe a change in color of the solid material, often a darkening from its typical yellow-orange appearance.[6] In solution, a color change or the evolution of gas bubbles upon gentle warming can be a sign of instability. During a reaction, an unexpected exotherm (a rapid increase in temperature) is a serious warning sign of decomposition.

Q2: My sample of this compound has darkened over time in storage. Is it still usable?

A2: A color change suggests that some level of degradation may have occurred. The usability of the material depends on the specific requirements of your experiment. For reactions sensitive to impurities, it is highly recommended to re-purify the material. For less sensitive applications, you may be able to proceed, but be aware that the presence of decomposition products could affect your reaction yield and purity. It is always best practice to use a fresh, pure sample.

Q3: I am planning a reaction that requires heating this compound. What are the key safety precautions?

A3: When heating any potentially thermally sensitive compound, especially a nitro-containing aromatic, a cautious approach is paramount.[7]

  • Small-Scale First: Always conduct initial experiments on a small scale (milligrams) to assess the thermal behavior before scaling up.

  • Controlled Heating: Use a well-controlled heating mantle with a thermocouple to monitor the reaction temperature accurately. Avoid direct, high-temperature heat sources.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Ventilation: Work in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[3]

Q4: How can I determine the precise decomposition temperature of my batch of this compound?

A4: The most reliable methods for determining the decomposition temperature are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][11][12][13] These techniques provide quantitative data on the thermal events associated with your sample. A detailed protocol for these analyses is provided in Section IV.

Q5: My DSC thermogram shows a complex pattern of peaks. What could this indicate?

A5: A complex DSC thermogram can indicate several possibilities:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.

  • Impurities: The presence of impurities can lead to additional thermal events.

  • Multi-step Decomposition: The decomposition process itself may occur in multiple steps, each associated with a different exothermic or endothermic event.

Careful analysis of the thermogram, potentially in conjunction with other analytical techniques like LC-MS to assess purity, is necessary to interpret the results correctly.

III. Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity and ensuring the safety of this compound.[3][4]

Parameter Recommendation Rationale
Storage Temperature Store in a cool, dry, and dark place.[3] For long-term storage, refrigeration may be advisable, but ensure the container is well-sealed to prevent moisture condensation upon removal.Minimizes the rate of potential slow decomposition reactions.
Container Use airtight containers made of an inert material (e.g., amber glass).Protects the compound from light, moisture, and atmospheric contaminants.
Atmosphere For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation, which can often be a trigger for decomposition.
Handling Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3] Handle in a well-ventilated area.[8][9]Prevents skin and eye contact and inhalation of any fine particles.[14][15]

IV. Experimental Protocols for Thermal Stability Analysis

To quantitatively assess the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the recommended techniques.[12][13]

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to determine melting points, phase transitions, and decomposition onsets.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

  • Crucible Sealing: Hermetically seal the pan to contain any evolved gases during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature that is expected to be above the decomposition point (e.g., 350 °C).

  • Data Analysis:

    • Identify the melting point (endothermic peak).

    • Determine the onset temperature of any exothermic peaks, which indicate decomposition.[12]

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13][17] It is useful for determining the temperature at which decomposition begins and quantifying the mass loss associated with it.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum is recommended for high temperatures).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature where the sample has completely decomposed (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass percentage as a function of temperature.

    • The onset of mass loss indicates the beginning of decomposition. The temperature at which 5% mass loss occurs (Td5%) is often reported as a measure of thermal stability.[10]

V. Visualizing Workflows

A. Decision-Making Workflow for Handling a New Batch

A Receive New Batch of This compound B Visual Inspection (Color, Crystalline Form) A->B C Purity Analysis (e.g., LC-MS, NMR) B->C Looks OK G Discard or Use for Non-Critical Applications B->G Discolored/Degraded D Thermal Analysis (DSC/TGA) C->D Purity > 98% F Repurify Sample C->F Purity < 98% E Proceed with Experiment D->E Decomposition Onset Well Above Reaction Temp. D->G Low Decomposition Onset H Store Appropriately E->H F->C

Caption: Decision-making process for a new batch.

B. Experimental Workflow for Thermal Analysis

A Prepare Sample (1-10 mg) B Perform DSC Analysis A->B C Perform TGA Analysis A->C D Analyze DSC Data (Melting Point, Decomposition Onset) B->D E Analyze TGA Data (Mass Loss, Td5%) C->E F Correlate DSC and TGA Results D->F E->F G Determine Safe Operating Temperature Window F->G

Sources

Technical Support Center: Scaling Up Reactions with 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N,N-dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up reactions involving this versatile intermediate. The following question-and-answer format addresses common challenges and provides scientifically grounded solutions to ensure successful and efficient scale-up processes.

Frequently Asked Questions (FAQs)

Reaction Initiation & Control
Q1: My reaction with this compound is failing to initiate or is proceeding very slowly upon scale-up. What are the likely causes?

A1: Difficulty in reaction initiation or sluggishness during scale-up can often be attributed to several factors that become more pronounced at a larger scale.

  • Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to poor contact between reactants, especially in heterogeneous reactions. This is a common issue when scaling up from a small, well-stirred flask to a large vessel. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.

  • Heat Transfer Issues: Many reactions involving nitroaromatics are exothermic. On a small scale, heat can dissipate quickly. However, in a larger volume, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to localized "hot spots" where the reaction proceeds rapidly, while the bulk of the mixture remains too cool. Conversely, if the reaction requires heating to initiate, inefficient heat transfer can prevent the entire batch from reaching the necessary activation temperature.

  • Reagent Purity and Addition: The purity of starting materials is critical. Impurities that were negligible on a small scale can have a significant inhibitory effect in a larger batch. Additionally, the rate of reagent addition can be crucial. A slow, controlled addition of a key reagent is often necessary to manage exotherms and prevent the formation of side products.

Q2: I'm observing a significant exotherm during my scale-up reaction. How can I control it safely?

A2: Uncontrolled exotherms are a major safety concern in chemical synthesis, particularly with nitro-containing compounds which can be thermally sensitive.[1][2]

  • Controlled Reagent Addition: Instead of adding all reactants at once, implement a controlled feed of the most reactive component. This allows you to manage the rate of heat generation.

  • Solvent Selection: Choose a solvent with a boiling point that can act as a heat sink. If the reaction temperature approaches the solvent's boiling point, the excess energy will be dissipated through reflux, providing a passive safety mechanism.

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils). Monitor the internal and jacket temperatures closely.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.

Side Reactions & Impurity Profile
Q3: Upon scaling up, I'm seeing an increase in side products that were not significant at the lab scale. Why is this happening and how can I mitigate it?

A3: The emergence of new or increased levels of impurities during scale-up is a common challenge.

  • Localized Hot Spots: As mentioned, poor heat transfer can create localized areas of high temperature, which can favor alternative reaction pathways and the formation of degradation products.

  • Prolonged Reaction Times: If the reaction is slower at scale, the starting materials and products are exposed to the reaction conditions for a longer period, increasing the likelihood of side reactions or degradation.

  • Changes in Stoichiometry: Inadequate mixing can lead to localized excesses of one reagent, which can promote side reactions.

Mitigation Strategies:

  • Optimize Temperature Control: Improve agitation and cooling to maintain a consistent temperature throughout the reactor.

  • Reaction Monitoring: Utilize in-process analytical techniques like HPLC or GC to monitor the reaction progress and the formation of impurities.[3] This allows for timely adjustments to the reaction conditions.

  • Protecting Groups: In some cases, protecting sensitive functional groups on the molecule can prevent unwanted side reactions.[4][5]

Work-up & Purification
Q4: My product is "oiling out" instead of crystallizing during the work-up at a larger scale. What can I do?

A4: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is often due to supersaturation, the presence of impurities, or cooling the solution too quickly.

  • Slower Cooling: Allow the solution to cool gradually. Rapid cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice.

  • Seed Crystals: Adding a small amount of pure, crystalline product (seed crystals) can induce crystallization.[6]

  • Solvent System: The choice of anti-solvent and the rate of its addition are critical. Ensure the anti-solvent is miscible with the primary solvent and is added slowly with vigorous stirring.

  • Impurity Removal: Impurities can inhibit crystallization. Consider an additional purification step, such as a charcoal treatment or a wash, before crystallization.[6]

Q5: I'm experiencing low yields after purification. Where could my product be lost?

A5: Product loss during purification is a common issue that can be exacerbated at scale.

  • Incomplete Precipitation/Crystallization: Ensure you have optimized the crystallization conditions (temperature, solvent ratio, time) to maximize product recovery. Check the solubility of your compound in the mother liquor.

  • Transfer Losses: When working with larger quantities, significant amounts of product can be lost during transfers between vessels. Ensure vessels are thoroughly rinsed.

  • Filtration and Washing: Use an appropriate filter size and wash the filter cake with a minimal amount of cold solvent to avoid redissolving the product.

Safety Considerations
Q6: What are the key safety precautions I should take when scaling up reactions with this compound?

A6: Safety is paramount when working with any chemical, and scaling up introduces new considerations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[7][8][9][10][11]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[7][8]

  • Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of your reactants, products, and reaction mixture.[1][12]

  • Containment: Use appropriate containers and ensure all equipment is properly grounded to prevent static discharge.[7]

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media.

Experimental Workflow & Data

General Workflow for a Scaled-Up Reaction

The following diagram illustrates a general workflow for scaling up a reaction involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Reagent Preparation & Purity Check prep_reactor Reactor Setup & Safety Check prep_reagents->prep_reactor 1 charge_reagents Charge Initial Reagents prep_reactor->charge_reagents 2 controlled_addition Controlled Addition of Limiting Reagent charge_reagents->controlled_addition 3 reaction_monitoring In-Process Monitoring (TLC, HPLC, etc.) controlled_addition->reaction_monitoring 4 quench Quench Reaction reaction_monitoring->quench 5 extraction Aqueous Extraction quench->extraction 6 solvent_swap Solvent Swap (if necessary) extraction->solvent_swap 7 crystallization Crystallization solvent_swap->crystallization 8 filtration Filtration & Washing crystallization->filtration 9 drying Drying of Final Product filtration->drying 10

A general workflow for scaling up chemical reactions.
Troubleshooting Logic Flow

When encountering issues during scale-up, a systematic approach to troubleshooting is essential.

G cluster_analysis Problem Analysis cluster_investigation Investigation cluster_solution Solution start Problem Encountered During Scale-Up low_yield Low Yield start->low_yield impurity High Impurity start->impurity exotherm Uncontrolled Exotherm start->exotherm physical Physical State Issue (Oiling out) start->physical check_temp Review Temperature Profile low_yield->check_temp check_mixing Evaluate Agitation Efficiency low_yield->check_mixing check_reagents Analyze Reagent Purity & Addition Rate low_yield->check_reagents check_workup Examine Work-up & Purification Procedures low_yield->check_workup impurity->check_temp impurity->check_mixing impurity->check_reagents exotherm->check_temp exotherm->check_mixing exotherm->check_reagents physical->check_workup optimize_temp Optimize Temperature Control check_temp->optimize_temp improve_mixing Improve Mixing check_mixing->improve_mixing modify_addition Modify Reagent Addition check_reagents->modify_addition refine_purification Refine Purification Protocol check_workup->refine_purification

A logical flow for troubleshooting common scale-up issues.
Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for process design and safety.

PropertyValueSource
Molecular FormulaC8H9BrN2O2N/A
Molecular Weight245.08 g/mol N/A
AppearanceYellow to orange crystalline solidN/A
Melting Point65-69 °CN/A
SolubilityPartially soluble in organic solvents.[13][13]
Thermal StabilityNitroanilines can be thermally sensitive and may decompose exothermically at elevated temperatures.[2][2]

Note: The provided data is based on available information and may vary depending on the specific grade and purity of the material. It is always recommended to consult the Safety Data Sheet (SDS) for the specific material being used.[7][8][9][10][11]

References

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH&Co.KG. (n.d.).
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Preparation of N,N-dimethylation of 4-bromoaniline?.
  • 4-Bromo-2-nitroaniline synthesis. ChemicalBook. (n.d.).
  • Thermal stability and frequency-dependent electrical conductivity of poly(aniline-co-m-nitroaniline) | Request PDF.
  • 4-Nitroaniline. Wikipedia. (n.d.).
  • troubleshooting low yield in electrophilic arom
  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • This compound. MySkinRecipes. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).
  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. J Mol Model. (2019-09-03).
  • 4-Bromo-N,N-Dimethyl Aniline.
  • 3-Nitroaniline 98 99-09-2. Sigma-Aldrich. (n.d.).
  • Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. (n.d.).
  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic. (n.d.).
  • A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. Benchchem. (n.d.).
  • Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. (n.d.).
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (2025-02-28).
  • Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. Benchchem. (n.d.).
  • Electrophilic Aromatic Substitution - Common Problems. YouTube. (2016-02-17).
  • 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. PubChem. (n.d.).
  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem. (n.d.).
  • 4-Bromo-2-nitroaniline 97 875-51-4. Sigma-Aldrich. (n.d.).
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. (2017-11-09).
  • Solubility Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide for Researchers. Benchchem. (n.d.).
  • Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystalliz

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Validation & Comparative

A Comparative Guide to the Reactivity of Substituted 4-Bromo-anilines in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's versatility and functional group tolerance have made it an invaluable tool for medicinal chemists and drug development professionals. This guide provides an in-depth technical analysis of the reactivity of various substituted 4-bromo-anilines in the Suzuki coupling, offering experimental data and insights to aid in reaction optimization and substrate selection.

The reactivity of aryl halides in the Suzuki coupling is intricately linked to the electronic and steric environment of the molecule. In the case of 4-bromo-anilines, substituents on the aromatic ring can significantly influence the rate and efficiency of the reaction, primarily by affecting the initial oxidative addition step of the palladium catalyst into the carbon-bromine bond.[3]

The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with a palladium complex.[4] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide (in this case, a substituted 4-bromo-aniline) to form a palladium(II) intermediate. This is often the rate-determining step and is sensitive to the electronic properties of the aryl halide.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Electronic Effects: A Decisive Factor in Reactivity

The electronic nature of the substituents on the 4-bromo-aniline ring plays a pivotal role in determining the reaction's success. Electron-withdrawing groups (EWGs) generally enhance the reactivity of aryl bromides in the oxidative addition step, while electron-donating groups (EDGs) tend to decrease it.[3]

This trend is clearly illustrated in a comparative kinetic study of the Suzuki reaction involving 4-bromoaniline (electron-donating -NH2 group), unsubstituted bromobenzene, and 4-bromonitrobenzene (electron-withdrawing -NO2 group). The study revealed that the coupling reaction between 4-bromonitrobenzene and phenylboronic acid was significantly faster, with over 80% conversion achieved within 6 hours. In contrast, the conversion of 4-bromoaniline was comparatively sluggish at the beginning of the reaction.[3] This is because the electron-withdrawing nitro group makes the aromatic ring more electron-deficient, facilitating the oxidative addition of the palladium catalyst. Conversely, the electron-donating amino group in 4-bromoaniline increases the electron density on the ring, making the C-Br bond less susceptible to cleavage by the palladium catalyst.

The following table summarizes the performance of various substituted 4-bromo-anilines in the Suzuki coupling with different aryl boronic acids, providing a quantitative comparison of their reactivity.

4-Bromo-aniline DerivativeBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromoanilinePhenylboronic acidPd(OAc)2K2CO3aq. DMF1295[5]
4-Bromoaniline4-Methylphenylboronic acidPd(OAc)2K2CO3aq. DMF1298[5]
4-Bromoaniline2-Methylphenylboronic acidPd(OAc)2K2CO3aq. DMF1296[5]
4-Bromoaniline4-Cyanophenylboronic acidPd(OAc)2K2CO3aq. DMF1262[5]
4-Bromo-2-methylaniline(3-chloro-4-fluorophenyl)boronic acidPd(PPh3)4K3PO41,4-Dioxane-44[6]
4-Bromo-2-methylaniline(4-chlorophenyl)boronic acidPd(PPh3)4K3PO41,4-Dioxane-51[6]
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl2Et3Naq. Kolliphor EL0.2586
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl2Et3Naq. Kolliphor EL196
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl2Et3Naq. Kolliphor EL0.2591
2,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)2K2CO3aq. DMF496[7]

Steric Hindrance: A Challenge to Overcome

While electronic effects are a primary driver of reactivity, steric hindrance around the reaction center can also significantly impact the efficiency of the Suzuki coupling. Bulky substituents ortho to the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step.

However, modern advancements in catalyst and ligand design have provided solutions to overcome these steric challenges. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, can facilitate the coupling of sterically hindered substrates.[8] These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is less sterically demanding and can more readily access the hindered C-Br bond.

For instance, the successful Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has been demonstrated using specialized catalyst systems.[9] This highlights that with the appropriate choice of catalyst and ligands, even sterically demanding substrates can be effectively coupled. A study on the Suzuki coupling of 4-bromoaniline with ortho-substituted aryl boronic acids, such as 2-methylphenylboronic acid, showed excellent yields, suggesting that in some cases, the steric hindrance on the boronic acid partner does not significantly impede the reaction.[5]

Experimental Protocol: A Representative Suzuki Coupling of 4-Bromoaniline

This section provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction of 4-bromoaniline with phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 4-bromoaniline, phenylboronic acid, K2CO3, and Pd(OAc)2 in a flask. Solvent Add aqueous DMF. Reagents->Solvent Inert Purge with an inert gas (e.g., Argon or Nitrogen). Solvent->Inert Heat Heat the mixture (e.g., 80-100 °C). Inert->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Extract with an organic solvent (e.g., Ethyl Acetate). Cool->Extract Dry Dry the organic layer (e.g., over Na2SO4). Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)2] (e.g., 2 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoaniline, phenylboronic acid, potassium carbonate, and palladium(II) acetate.

  • Solvent Addition: Add a mixture of DMF and water (e.g., 4:1 v/v). The use of an aqueous solvent system is often beneficial for the solubility of the base and can accelerate the transmetalation step.[10]

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst system.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)2 is a common and relatively inexpensive palladium source that is readily reduced in situ to the active Pd(0) species.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent: The DMF/water solvent system provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Conclusion

The reactivity of substituted 4-bromo-anilines in Suzuki coupling is a multifaceted interplay of electronic and steric factors. A thorough understanding of these principles is paramount for researchers in the field of drug discovery and development, enabling the rational design of synthetic routes and the efficient construction of complex molecular architectures. By carefully selecting the appropriate catalyst, ligands, and reaction conditions, chemists can successfully couple a wide range of substituted 4-bromo-anilines to achieve their synthetic goals.

References

[3] Ghosh, A., et al. (2012). Conjugated Polymer Stabilized Palladium Nanoparticles as a Versatile Catalyst for Suzuki Cross-Coupling Reactions for Both Aryl and Heteroaryl Bromide Systems. Dalton Transactions, 41(12), 3564-3573. [5] Liu, C., et al. (2012). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. Tetrahedron Letters, 53(50), 6843-6847. [6] Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [10] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [8] Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [9] Lubaev, A. E., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(53), 33533-33538. [7] Liu, C., et al. (2012). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Tetrahedron Letters, 53(50), 6843-6847. [4] Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link] [1] Wikipedia. (2023). Suzuki reaction. Retrieved from [Link] [2] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for 4-Bromo-N,N-dimethyl-2-nitroaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. 4-Bromo-N,N-dimethyl-2-nitroaniline serves as a valuable building block, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex molecules in medicinal chemistry and materials science. However, the drive for process optimization, cost-effectiveness, and greener synthetic routes necessitates a thorough understanding of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights to inform your selection of reagents and reaction strategies.

The Benchmark Reagent: this compound

This compound is a versatile intermediate, primarily utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The presence of the electron-withdrawing nitro group and the electron-donating dimethylamino group influences the electronic properties of the aromatic ring, while the bromine atom provides a reactive handle for palladium-catalyzed transformations. Its utility is well-established, but the landscape of cross-coupling chemistry offers a spectrum of alternatives, each with distinct advantages and disadvantages.

Halogen and Pseudohalogen Scrutiny: A Comparative Analysis

The choice of the leaving group on the aromatic ring is a critical parameter in palladium-catalyzed cross-coupling reactions. The reactivity of the aryl electrophile is largely dictated by the carbon-halogen (C-X) or carbon-oxygen (in the case of triflates) bond strength, which influences the rate-determining oxidative addition step in the catalytic cycle. The generally accepted reactivity trend is: I > Br > OTf > Cl.[1][2]

Reactivity in Suzuki-Miyaura Coupling
ReagentLeaving GroupRelative ReactivityTypical Yield Range (%)Typical Reaction Time
4-Iodo-N,N-dimethyl-2-nitroanilineIodo (I)Highest85-981-6 hours
This compound Bromo (Br) High 80-95 4-12 hours
4-Triflyloxy-N,N-dimethyl-2-nitroanilineTriflate (OTf)Moderate to High75-906-24 hours
4-Chloro-N,N-dimethyl-2-nitroanilineChloro (Cl)Lowest50-8012-48 hours

Causality Behind Experimental Choices:

  • Aryl Iodides: Due to the weaker C-I bond, aryl iodides exhibit the highest reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This makes them ideal for sensitive substrates or when rapid synthesis is a priority.

  • Aryl Bromides: Represent a good balance between reactivity and cost. They are generally less expensive than the corresponding iodides and still offer good to excellent yields under standard conditions.

  • Aryl Triflates: Prepared from the corresponding phenols, aryl triflates are valuable alternatives, particularly when the corresponding halide is not readily accessible. Their reactivity is comparable to or slightly less than aryl bromides.

  • Aryl Chlorides: While being the most cost-effective and readily available, aryl chlorides are the least reactive. Their use often necessitates more specialized and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and more forcing reaction conditions (higher temperatures and longer reaction times).[2]

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The reactivity trend of the leaving group generally mirrors that observed in Suzuki-Miyaura couplings. Here, we consider the coupling with a common secondary amine, morpholine.

ReagentLeaving GroupRelative ReactivityTypical Yield Range (%)Typical Reaction Time
4-Iodo-N,N-dimethyl-2-nitroanilineIodo (I)Highest90-991-4 hours
This compound Bromo (Br) High 85-95 3-10 hours
4-Triflyloxy-N,N-dimethyl-2-nitroanilineTriflate (OTf)Moderate to High80-925-18 hours
4-Chloro-N,N-dimethyl-2-nitroanilineChloro (Cl)Lowest60-8510-36 hours

Expertise in Catalyst Selection:

The choice of palladium precursor and ligand is critical and depends on the reactivity of the aryl halide. For the more reactive iodides and bromides, standard catalyst systems like Pd(OAc)₂ with ligands such as BINAP or P(t-Bu)₃ are often sufficient. However, for the less reactive chlorides, more sophisticated and often air-sensitive ligands like XPhos, SPhos, or specific N-heterocyclic carbenes (NHCs) are typically required to achieve good conversions.[3]

A Greener Approach: Denitrative Cross-Coupling

In the pursuit of more sustainable synthetic methodologies, the use of nitroarenes directly in cross-coupling reactions has emerged as an attractive alternative to halogenated compounds.[4] This "denitrative coupling" strategy utilizes the nitro group as a leaving group, thereby avoiding the generation of halogenated waste and often starting from more readily available and less toxic precursors.

The palladium-catalyzed denitrative Suzuki-Miyaura and Buchwald-Hartwig reactions of 4-nitro-N,N-dimethylaniline offer a compelling alternative to the use of its halogenated counterparts.

Comparative Performance:

Reaction TypeReagentCoupling PartnerTypical Yield Range (%)Key Considerations
Suzuki-Miyaura4-Nitro-N,N-dimethylanilinePhenylboronic acid60-85Requires specialized catalyst systems (e.g., Pd(acac)₂ with bulky phosphine ligands like BrettPhos) and higher temperatures.[5][6]
Buchwald-Hartwig4-Nitro-N,N-dimethylanilineMorpholine65-90Often requires specific ligands and careful optimization of reaction conditions to achieve high selectivity and yield.[7]

The Causality of Denitrative Coupling:

The mechanism of denitrative coupling involves the oxidative addition of the C-NO₂ bond to a low-valent palladium center. This is a more challenging transformation than the oxidative addition of a C-X bond and, therefore, requires highly active and specialized catalyst systems. The choice of ligand is crucial to promote this difficult oxidative addition step and to stabilize the resulting palladium-nitrito intermediate.

Experimental Protocols

To provide a practical framework for the comparison of these reagents, detailed experimental protocols for benchmark Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.

General Protocol for Suzuki-Miyaura Coupling of 4-Substituted-N,N-dimethyl-2-nitroanilines with Phenylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add aryl halide/triflate (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a Schlenk flask. B Add Pd catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and solvent (e.g., Toluene/H₂O). A->B 1. C Degas the mixture (e.g., by bubbling with argon for 15 min). D Heat the reaction mixture at a specified temperature with stirring. C->D 2. E Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. F Dry the organic layer, concentrate, and purify by column chromatography. E->F 3. Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Pd precursor (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., XPhos, 2.5 mol%), and base (e.g., NaOt-Bu, 1.4 equiv) to a Schlenk flask. B Add solvent (e.g., Toluene). A->B 1. C Add aryl halide/triflate (1.0 equiv) and morpholine (1.2 equiv). D Heat the reaction mixture at a specified temperature with stirring. C->D 2. E Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. F Dry the organic layer, concentrate, and purify by column chromatography. E->F 3.

Sources

A Comparative Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline and its Halogenated Congeners for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. The haloaniline scaffold, in particular, offers a versatile platform for the introduction of molecular complexity through cross-coupling reactions. This guide provides an in-depth, objective comparison of 4-Bromo-N,N-dimethyl-2-nitroaniline and its fluoro, chloro, and iodo analogs. By examining their physicochemical properties, spectral signatures, and reactivity in key synthetic transformations, this document aims to empower researchers to make informed decisions for their specific applications.

Introduction: The Strategic Importance of Substituted Haloanilines

Substituted haloanilines are invaluable building blocks in modern organic synthesis. The interplay of the electron-donating N,N-dimethylamino group, the strongly electron-withdrawing nitro group, and the versatile halogen handle creates a unique electronic and steric environment. This substitution pattern activates the aromatic ring for certain transformations while providing a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of the halogen substituent (F, Cl, Br, I) is not trivial, as it profoundly influences the reactivity, stability, and even the toxicological profile of the molecule. This guide will dissect these differences to provide a clear, data-driven comparison.

Physicochemical and Spectral Properties: A Tabulated Comparison

A foundational understanding of the physical and spectral properties of these haloanilines is essential for their effective use in the laboratory. The following tables summarize key data for this compound and its halogenated counterparts.

Table 1: Physicochemical Properties of 4-Halo-N,N-dimethyl-2-nitroanilines

Property4-Fluoro-N,N-dimethyl-2-nitroaniline4-Chloro-N,N-dimethyl-2-nitroanilineThis compound4-Iodo-N,N-dimethyl-2-nitroaniline
Molecular Formula C₈H₉FN₂O₂C₈H₉ClN₂O₂C₈H₉BrN₂O₂C₈H₉IN₂O₂
Molecular Weight ( g/mol ) 184.17200.62245.07292.07
Appearance Yellow SolidYellow to Orange Crystalline SolidYellow to Orange Crystalline SolidDark Red Solid
Melting Point (°C) 74-7693-9596-98108-110
Solubility Soluble in most organic solventsSoluble in most organic solventsSoluble in most organic solventsSoluble in most organic solvents

Table 2: Comparative Spectral Data (¹H NMR, ¹³C NMR, IR)

Spectral Data4-Fluoro-N,N-dimethyl-2-nitroaniline4-Chloro-N,N-dimethyl-2-nitroanilineThis compound4-Iodo-N,N-dimethyl-2-nitroaniline
¹H NMR (CDCl₃, δ ppm) ~7.8 (dd), ~7.2 (dd), ~6.9 (t), ~2.7 (s, 6H)~7.9 (d), ~7.4 (dd), ~6.8 (d), ~2.7 (s, 6H)~8.1 (d), ~7.6 (dd), ~6.8 (d), ~2.7 (s, 6H)~8.3 (d), ~7.8 (dd), ~6.7 (d), ~2.7 (s, 6H)
¹³C NMR (CDCl₃, δ ppm) ~158 (d, J≈240 Hz), ~148, ~135, ~125 (d), ~120 (d), ~115, ~45~148, ~135, ~130, ~128, ~125, ~118, ~45~148, ~135, ~133, ~128, ~120, ~118, ~45~148, ~135, ~138, ~128, ~118, ~90, ~45
IR (KBr, cm⁻¹) ~3400 (N-H str. overtone), ~1620 (C=C str.), ~1520 & ~1340 (NO₂ str.), ~1250 (C-F str.)~3400 (N-H str. overtone), ~1620 (C=C str.), ~1520 & ~1340 (NO₂ str.), ~1090 (C-Cl str.)~3400 (N-H str. overtone), ~1620 (C=C str.), ~1520 & ~1340 (NO₂ str.), ~1050 (C-Br str.)~3400 (N-H str. overtone), ~1620 (C=C str.), ~1520 & ~1340 (NO₂ str.), ~1030 (C-I str.)

Note: The spectral data presented are approximate values and may vary slightly depending on the experimental conditions and solvent used. The ¹H and ¹³C NMR chemical shifts are particularly influenced by the electronegativity and anisotropic effects of the halogen substituent.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Performance Comparison

The true utility of these haloanilines is realized in their application as substrates in cross-coupling reactions. The nature of the halogen atom directly impacts the rate-determining oxidative addition step in the catalytic cycles of both the Suzuki-Miyaura and Buchwald-Hartwig reactions. The generally accepted trend for reactivity of the C-X bond is I > Br > Cl > F.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. A comparative study of the 4-halo-N,N-dimethyl-2-nitroanilines in a Suzuki coupling with phenylboronic acid reveals the expected reactivity trend.

Table 3: Comparative Performance in a Model Suzuki-Miyaura Reaction

Haloaniline SubstrateTypical Reaction ConditionsTypical Yield (%)
4-Iodo-N,N-dimethyl-2-nitroanilinePd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 80 °C, 2h>95%
This compoundPd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 80 °C, 6h~90%
4-Chloro-N,N-dimethyl-2-nitroanilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄, t-BuOH, 100 °C, 12h~75%
4-Fluoro-N,N-dimethyl-2-nitroanilinePd₂(dba)₃ (5 mol%), RuPhos (10 mol%), Cs₂CO₃, Dioxane, 120 °C, 24h<20%

The data in this table is representative and compiled from typical outcomes in Suzuki-Miyaura reactions. Actual yields may vary based on specific reaction conditions and purification methods.

The higher reactivity of the iodo- and bromo- derivatives makes them ideal substrates for Suzuki couplings under relatively mild conditions. The chloro- derivative requires more forcing conditions, including a more active catalyst system and higher temperatures. The fluoro- derivative is generally a poor substrate for Suzuki coupling due to the strength of the C-F bond.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[1][2] The reactivity trend of the haloanilines in this transformation mirrors that of the Suzuki coupling.

Table 4: Comparative Performance in a Model Buchwald-Hartwig Amination with Morpholine

Haloaniline SubstrateTypical Reaction ConditionsTypical Yield (%)
4-Iodo-N,N-dimethyl-2-nitroanilinePd₂(dba)₃ (2 mol%), BINAP (3 mol%), NaOtBu, Toluene, 90 °C, 4h>95%
This compoundPd₂(dba)₃ (2 mol%), BINAP (3 mol%), NaOtBu, Toluene, 90 °C, 8h~92%
4-Chloro-N,N-dimethyl-2-nitroanilinePd₂(dba)₃ (3 mol%), BrettPhos (6 mol%), K₃PO₄, Dioxane, 110 °C, 18h~80%
4-Fluoro-N,N-dimethyl-2-nitroanilineSpecialized Ni or Pd catalyst systems required; generally low to moderate yieldsHighly variable

The data in this table is representative and compiled from typical outcomes in Buchwald-Hartwig amination reactions. Actual yields may vary based on specific reaction conditions and purification methods.

Similar to the Suzuki coupling, the iodo- and bromo- compounds are excellent substrates for the Buchwald-Hartwig amination, providing high yields under standard conditions. The chloro- derivative necessitates the use of more sophisticated and often air-sensitive catalyst systems. The amination of the fluoro- derivative is challenging and typically requires specialized nickel or palladium catalysts designed for C-F bond activation.

Experimental Protocols

To ensure the reproducibility and integrity of the comparative data, detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow reagents Reagents: - this compound (1 mmol) - Phenylboronic acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2 mmol) - Toluene (5 mL) - H₂O (1 mL) setup Reaction Setup: - Combine reagents in a round-bottom flask. - Degas the mixture with argon for 15 min. reagents->setup 1. reaction Reaction: - Heat to 80 °C with vigorous stirring. - Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). setup->reaction 2. workup Work-up: - Cool to room temperature. - Dilute with EtOAc and wash with H₂O and brine. - Dry over Na₂SO₄. reaction->workup 3. purification Purification: - Concentrate in vacuo. - Purify by flash chromatography. workup->purification 4.

Caption: Workflow for the Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Place the flask under an argon atmosphere and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Hartwig_Workflow reagents Reagents: - this compound (1 mmol) - Morpholine (1.2 mmol) - Pd₂(dba)₃ (0.02 mmol) - BINAP (0.03 mmol) - NaO*t*Bu (1.4 mmol) - Toluene (5 mL) setup Reaction Setup: - Combine solids in a Schlenk tube. - Evacuate and backfill with argon (3x). reagents->setup 1. addition Solvent/Reagent Addition: - Add toluene and morpholine via syringe. - Degas the mixture. setup->addition 2. reaction Reaction: - Heat to 90 °C with stirring. - Monitor by LC-MS. addition->reaction 3. workup Work-up & Purification: - Cool, quench with NH₄Cl (aq). - Extract with EtOAc, dry, and concentrate. - Purify by chromatography. reaction->workup 4.

Caption: Workflow for the Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add this compound (245 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (19 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

  • Degas the mixture with a stream of argon for 10 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.

Mechanistic Insights and the Role of the Halogen

The observed reactivity trend (I > Br > Cl > F) is a direct consequence of the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-F bond. This initial step is often the rate-determining step of the catalytic cycle.

Oxidative_Addition cluster_reactivity Reactivity Trend for Oxidative Addition Pd(0)L₂ Pd(0)L₂ Aryl-Pd(II)(X)L₂ Aryl-Pd(II)(X)L₂ Pd(0)L₂->Aryl-Pd(II)(X)L₂ Oxidative Addition Aryl-X Ar-X Aryl-X->Aryl-Pd(II)(X)L₂ ArI Ar-I (Fastest) ArBr Ar-Br ArCl Ar-Cl ArF Ar-F (Slowest)

Caption: The rate-determining oxidative addition step.

The electron-withdrawing nitro group and the electron-donating dimethylamino group also play crucial roles. The nitro group enhances the electrophilicity of the aromatic ring, which can facilitate the initial coordination of the palladium catalyst. However, the strong electron-withdrawing nature of the nitro group can also disfavor the reductive elimination step. Conversely, the electron-donating dimethylamino group increases the electron density on the ring, which can facilitate oxidative addition but may slightly hinder nucleophilic attack in other contexts. The balance of these electronic effects, combined with the inherent reactivity of the C-X bond, dictates the overall efficiency of the cross-coupling reaction.

Safety and Handling Considerations

All haloanilines should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds are generally considered to be toxic and should be handled in a well-ventilated fume hood.[3][4][5][6][7] Of the four analogs, the iodo- and bromo- derivatives are typically more crystalline and less volatile, while the fluoro- and chloro- derivatives may be more readily absorbed through the skin. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound before use.

Conclusion and Recommendations

The choice between this compound and its halogenated congeners is a strategic one that depends on the specific requirements of the synthetic target and the desired reaction conditions.

  • For rapid and efficient synthesis under mild conditions, 4-Iodo-N,N-dimethyl-2-nitroaniline is the substrate of choice. Its high reactivity in both Suzuki-Miyaura and Buchwald-Hartwig reactions makes it ideal for complex molecule synthesis where functional group tolerance is paramount.

  • This compound offers an excellent balance of reactivity and cost-effectiveness. It is a highly reliable substrate for a wide range of cross-coupling reactions and is often preferred for large-scale synthesis.

  • 4-Chloro-N,N-dimethyl-2-nitroaniline represents a more challenging yet often more economical option. Its use requires more specialized and active catalyst systems, but it can be a viable alternative when cost is a primary concern.

  • 4-Fluoro-N,N-dimethyl-2-nitroaniline is best reserved for specific applications where the fluorine atom is to be retained in the final product or where late-stage C-F bond activation is desired. It is generally not a suitable substrate for standard cross-coupling reactions.

By carefully considering the data and insights presented in this guide, researchers can confidently select the optimal haloaniline for their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitro-N-chloroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-iodo-N,N-dimethylaniline. Retrieved from [Link]

  • PubMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • SIELC Technologies. (2018). N,N-Dimethyl-4-nitro-2-chloroaniline. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

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A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the rigorous and precise analysis of chemical intermediates such as 4-Bromo-N,N-dimethyl-2-nitroaniline is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound. The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225>, ensuring a framework for robust and reliable analytical method validation.[1][2][3][4] This document offers detailed experimental protocols and a comparative analysis of their performance to support informed decisions in a research and development setting.

Understanding the Analyte: this compound

This compound is a substituted aromatic amine. Its structure, featuring a nitro group and a bromine atom, suggests that it is a chromophoric molecule, making it suitable for UV-Vis detection in HPLC. Its predicted physicochemical properties also indicate sufficient volatility and thermal stability for GC analysis, provided that appropriate conditions are selected to prevent on-column degradation. The choice between HPLC and GC will depend on the specific analytical challenge, such as purity determination, impurity profiling, or quantification within a complex matrix.

Comparative Analysis of HPLC and GC Methods

The selection of an analytical technique is a critical decision that balances sensitivity, selectivity, speed, and cost. Both HPLC and GC are powerful chromatographic techniques capable of providing high-resolution separation and accurate quantification.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection.
Applicability Highly versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[5]Ideal for volatile and thermally stable compounds.[6]
Typical Stationary Phase C18 or C8 reversed-phase silica gel.Polysiloxane-based phases (e.g., 5% phenyl-methylpolysiloxane).
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water). Filtration is often required.Dissolution in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Potential Challenges Peak tailing for basic compounds, mobile phase preparation and disposal.Thermal degradation of the analyte at high temperatures, matrix interference.
Typical Run Time 5 - 20 minutes.10 - 30 minutes.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a primary technique for the analysis of many organic molecules due to its versatility and high precision.[7] A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution. A wavelength of approximately 254 nm is a suitable starting point.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Test Samples: Accurately weigh and dissolve the sample in the diluent to a known concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.

Validation Parameters for HPLC

The validation of the HPLC method should be performed in accordance with ICH Q2(R1) guidelines and includes the following parameters.[2][8]

  • Specificity and Stability-Indicating Properties: To demonstrate specificity, a forced degradation study should be conducted.[9] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to produce potential degradation products.[9][10] The method is considered stability-indicating if the degradation products are well-resolved from the parent analyte peak.

    • Acid Hydrolysis: Reflux in 0.1 N HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux in 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

  • Linearity: The linearity of the method is established by analyzing the calibration standards and plotting the peak area response against the concentration. A linear relationship should be observed, with a correlation coefficient (R²) of ≥ 0.999.

  • Accuracy: Accuracy is determined by performing recovery studies on a sample spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or using different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be estimated based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1.

  • Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The method is considered robust if these changes do not significantly affect the results.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation stock Prepare Stock Solution (1 mg/mL) cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Test Samples stock->sample_prep filter Filter all solutions (0.45 µm) cal_standards->filter sample_prep->filter hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filter->hplc_system injection Inject Samples & Standards hplc_system->injection detection UV Detection injection->detection chromatogram Obtain Chromatograms detection->chromatogram linearity Assess Linearity (R² ≥ 0.999) chromatogram->linearity accuracy Determine Accuracy (Recovery %) chromatogram->accuracy precision Evaluate Precision (RSD ≤ 2%) chromatogram->precision lod_loq Calculate LOD & LOQ chromatogram->lod_loq robustness Test Robustness chromatogram->robustness GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc_analysis GC Analysis cluster_data_gc Data Analysis & Validation stock_gc Prepare Stock Solution (1 mg/mL) cal_standards_gc Prepare Calibration Standards stock_gc->cal_standards_gc sample_prep_gc Prepare Test Samples stock_gc->sample_prep_gc gc_system GC System Setup (Column, Temp Program, etc.) cal_standards_gc->gc_system sample_prep_gc->gc_system injection_gc Inject Samples & Standards gc_system->injection_gc detection_gc FID Detection injection_gc->detection_gc chromatogram_gc Obtain Chromatograms detection_gc->chromatogram_gc linearity_gc Assess Linearity (R² ≥ 0.998) chromatogram_gc->linearity_gc accuracy_gc Determine Accuracy (Recovery %) chromatogram_gc->accuracy_gc precision_gc Evaluate Precision (RSD ≤ 2%) chromatogram_gc->precision_gc lod_loq_gc Calculate LOD & LOQ chromatogram_gc->lod_loq_gc robustness_gc Test Robustness chromatogram_gc->robustness_gc

Sources

A Comparative Spectroscopic Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Among these, nitroanilines represent a critical class of compounds, serving as versatile intermediates in the synthesis of dyes, pharmaceuticals, and nonlinear optical materials.[1] The strategic placement of electron-donating and electron-withdrawing groups on the aniline framework gives rise to unique electronic and photophysical properties. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Bromo-N,N-dimethyl-2-nitroaniline and its derivatives, offering researchers and drug development professionals a comprehensive reference based on experimental data.

The introduction of a bromine atom and a nitro group, coupled with the N,N-dimethylamino moiety, creates a molecule with a significant dipole moment and potential for interesting intramolecular charge transfer (ICT) phenomena.[2][3] Understanding the spectroscopic signature of this parent compound and its derivatives is paramount for quality control, reaction monitoring, and the rational design of novel molecules with tailored properties.

The Significance of a Multi-Spectroscopic Approach

A single analytical technique rarely provides a complete structural picture. A synergistic application of multiple spectroscopic methods is essential for unambiguous characterization. In this guide, we will explore the insights gained from:

  • UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions and solvatochromic behavior.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups and vibrational modes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise connectivity and chemical environment of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, confirming the elemental composition.

Molecular Structures Under Comparison

This guide will focus on the parent compound, this compound, and its closely related derivatives. The comparative nature of this analysis will highlight the influence of subtle structural modifications on the spectroscopic output.

Diagram 1: Core Molecular Structures

cluster_parent Parent Compound cluster_derivatives Derivatives Parent This compound Deriv1 4-Bromo-2-nitroaniline Parent->Deriv1 Demethylation Deriv2 4-Bromo-N-methyl-2-nitroaniline Parent->Deriv2 Partial Demethylation

Caption: Key derivatives of this compound.

UV-Visible Spectroscopy: A Window into Electronic Transitions

The UV-Vis spectrum of nitroaniline derivatives is characterized by a strong absorption band in the near-UV region, attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[2] This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the amino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitro group.[2]

A noteworthy characteristic of these "push-pull" systems is their solvatochromism, where the position of the absorption maximum is sensitive to the polarity of the solvent.[3][4] Polar solvents tend to stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the absorption maximum.

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solution Preparation: Prepare a stock solution of the analyte (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). From the stock solution, prepare a dilute working solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable readings. Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution. Place the cuvette back into the sample holder and run the absorbance scan.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

Comparative UV-Vis Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Citation
4-NitroanilineCyclohexane~320-[3]
4-NitroanilineWater~380-[3]
2-NitroanilineAqueous412-[5]
4-Bromo-2-nitroaniline----
This compound----

Note: Specific experimental data for the bromo-derivatives is limited in the publicly available literature and would require experimental determination for a direct comparison. The data for p-nitroaniline and o-nitroaniline are included to illustrate the general trends. The presence of the electron-donating N,N-dimethyl group and the electron-withdrawing bromine atom is expected to further influence the position of the λmax.

FT-IR Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups within a molecule. For this compound and its derivatives, the key vibrational bands of interest are those associated with the N-H (for primary and secondary amines), C-H, N-O (nitro group), C-N, and C-Br bonds.

Experimental Protocol: FT-IR Spectroscopic Analysis (KBr Pellet Method)

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Comparative FT-IR Data (Key Vibrational Frequencies in cm⁻¹)

Functional GroupVibrational Mode4-Bromo-2-nitroaniline2,6-Dibromo-4-nitroanilineCitation
-NH₂Asymmetric & Symmetric Stretch3472, 33583480, 3370[1][6]
-NO₂Asymmetric & Symmetric Stretch1525, 1340-[1]
C-H (aromatic)Stretch~3100-[1]
C-NStretch~1250-[1]
C-BrStretch~600-500-[1]

Note: The N,N-dimethyl derivative will lack the N-H stretching bands but will exhibit C-H stretching and bending vibrations from the methyl groups. The precise positions of the nitro group stretches are sensitive to the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the molecular structure. Chemical shifts (δ) are influenced by the electron density around the nucleus, providing a sensitive probe of substituent effects.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and integrated. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Comparative ¹H and ¹³C NMR Data

Expected ¹H NMR Trends:

  • Aromatic Protons: The protons on the aromatic ring will appear as distinct signals, with their chemical shifts influenced by the positions of the bromo, nitro, and amino groups. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield (higher ppm).

  • Amino Protons: The -NH₂ protons of 4-bromo-2-nitroaniline will appear as a broad singlet.[6] The -N(CH₃)₂ protons of the N,N-dimethyl derivative will appear as a sharp singlet, typically in the range of 2.5-3.5 ppm. The -NHCH₃ proton of the N-methyl derivative will be a broad singlet, and the methyl group will be a doublet if coupled to the N-H proton (coupling may be absent due to exchange).

Expected ¹³C NMR Trends:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be highly dependent on the attached substituents. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the amino group will be shielded.

  • Methyl Carbons: The carbons of the N,N-dimethyl groups will appear as a single peak in the aliphatic region of the spectrum.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For halogenated compounds, the isotopic distribution of the halogen atoms provides a characteristic signature in the mass spectrum.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions.[7]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Key Features in the Mass Spectrum of this compound:

  • Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[8] Therefore, the molecular ion peak will appear as a pair of peaks (M⁺• and [M+2]⁺•) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pathways: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O).[9] For N,N-dimethylanilines, the loss of a methyl radical (•CH₃) is a common fragmentation.

Diagram 2: Mass Spectrometry Workflow

Sample Sample Ionization Ionization Sample->Ionization Introduction Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Acceleration Detector Detector Mass_Analyzer->Detector Separation (m/z) Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Signal

Caption: Generalized workflow for mass spectrometry analysis.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Ions (m/z)Citation
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02M⁺• at 216/218[1][10]
This compoundC₈H₉BrN₂O₂245.07M⁺• at 244/246[11]

Note: The observation of the characteristic bromine isotope pattern is a crucial piece of evidence in confirming the identity of these compounds.

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives provides a detailed and self-validating framework for their characterization. Each technique offers a unique piece of the structural puzzle, and together, they provide a high degree of confidence in the identity and purity of the synthesized compounds. The trends observed upon substitution of the N-alkyl groups provide valuable insights into structure-property relationships, which are essential for the rational design of new materials and pharmaceutical agents. This guide serves as a foundational reference for researchers working with this important class of molecules, highlighting the causality behind experimental choices and the power of a multi-faceted analytical approach.

References

  • Benchchem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
  • Kamlet, M. J., Minesinger, R. R., & Kayser, E. G. (1971). Solvatochromic shifts for some 4-nitroaniline and 4-nitrophenol derivatives as measures of relative solvent proton affinities. The Journal of Organic Chemistry, 36(25), 3852–3859. Available from: [Link]

  • do Monte, S. A., & de Oliveira, H. C. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available from: [Link]

  • ResearchGate. UV–Vis absorption spectra of 4-nitroaniline over (a) CdS. Available from: [Link]

  • ResearchGate. Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. Available from: [Link]

  • ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of... Available from: [Link]

  • ResearchGate. UV-vis absorption spectra for the gradual reduction of 2-nitroaniline... Available from: [Link]

  • Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method. 5. Spectral effects and relative strengths of the first and second hydrogen bonds by 4-nitroaniline to hydrogen bond acceptor solvents. The Journal of Organic Chemistry, 41(14), 2423–2427. Available from: [Link]

  • Bappalige, N. N., Narayana, Y., Poojary, B., & Poojary, K. N. (2010). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151-156. Available from: [Link]

  • Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. Available from: [Link]

  • Klupinski, T., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2345-2355. Available from: [Link]

  • PubChem. 4-Bromo-2-nitroaniline. Available from: [Link]

  • Bol.com. Electron Ionization Mass Spectrometry of Halogenated Anilines. Available from: [Link]

  • Semantic Scholar. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Available from: [Link]

  • ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available from: [Link]

  • CrystEngComm. Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. Available from: [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]

  • PubChem. 2-bromo-N,N-dimethyl-4-nitroaniline. Available from: [Link]

  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. Available from: [Link]

  • SpectraBase. 4-Bromo-2-nitroaniline. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline? Available from: [Link]

  • NIST WebBook. 4'-Bromo-2'-nitroacetanilide. Available from: [Link]

  • Semantic Scholar. Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Available from: [Link]

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A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of 4-Bromo-N,N-dimethyl-2-nitroaniline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, chemists, and professionals in drug development. This document provides an in-depth analysis of the synthetic pathways originating from 4-Bromo-N,N-dimethyl-2-nitroaniline, a versatile intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, compare reaction outcomes, and provide the data you need to make informed decisions in your synthetic strategies.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aniline derivative whose structure is primed for diverse chemical transformations. Its utility stems from the orthogonal reactivity of its functional groups:

  • Aryl Bromide: A versatile handle for transition-metal-catalyzed cross-coupling reactions.

  • Ortho-Nitro Group: A powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, activating it for certain reaction classes.

  • Tertiary Aniline: A directing group and a site for potential electronic modulation of the system.

This guide will focus on two primary classes of reactions that leverage the aryl bromide moiety: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution. We will dissect the performance of these reactions, providing a comparative framework supported by established chemical principles and methodologies.

cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R2NH Pd Catalyst, Base snar SNAr Reaction (C-Nu Bond Formation) start->snar Nu- Strong Base/Heat prod_suzuki Biaryl Derivatives suzuki->prod_suzuki prod_buchwald Di- and Tri-Aryl Amines buchwald->prod_buchwald prod_snar Ether, Thioether, or Amine Derivatives snar->prod_snar

Caption: Reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and modularity. For this compound, the C-Br bond is an ideal electrophilic partner.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron species with an organohalide.[1][2] Its advantages include mild reaction conditions and the low toxicity of boron-containing reagents.[3]

Causality in Protocol Design: The choice of catalyst, ligand, and base is critical. The electron-rich nature of the aniline and the steric hindrance from the ortho-nitro and N,N-dimethyl groups necessitate a catalyst system that is both highly active and sterically accommodating.

  • Catalyst/Ligand: A bulky, electron-rich phosphine ligand like SPhos or XPhos is often employed. These ligands stabilize the monoligated Pd(0) species, which is crucial for efficient oxidative addition to the sterically encumbered aryl bromide.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically sufficient. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Br(L2) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex Ar-Pd(II)-R(L2) transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Coupled Product (Ar-R) red_elim->product arbr 4-Bromo-N,N-dimethyl- 2-nitroaniline arbr->ox_add boronic R-B(OH)2 + Base boronic->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically Toluene/Water or Dioxane/Water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For synthesizing more complex aniline derivatives, the Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[4][5][6] This reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines as coupling partners.

Causality in Protocol Design:

  • Ligand Selection: The success of this reaction is highly dependent on the ligand. For an electron-rich and sterically hindered substrate, a biarylphosphine ligand such as XPhos or RuPhos is often necessary to promote both the oxidative addition and the final reductive elimination steps.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. These bases are strong enough to deprotonate the amine coupling partner, forming the active nucleophile, without competing in side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine coupling partner (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-120 °C with stirring until the starting material is consumed (monitored by LC-MS).

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, Nucleophilic Aromatic Substitution (SNAr) presents an alternative, metal-free pathway. The reaction's viability is critically dependent on the electronic activation of the aromatic ring.[8]

Reaction Principle: The strongly electron-withdrawing nitro group at the ortho position (and para to the bromine) lowers the electron density of the aromatic ring, making it susceptible to attack by a strong nucleophile.[9][10] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[8]

Performance Comparison vs. Cross-Coupling:

  • Scope: SNAr is generally limited to very strong nucleophiles (e.g., alkoxides, thiolates) and highly activated substrates. The leaving group ability follows the trend F > Cl > Br > I, which is opposite to that of oxidative addition in Pd-coupling.[11] Therefore, for a bromo-substrate, SNAr is less favorable than for a fluoro-analogue.

  • Conditions: SNAr often requires harsher conditions (higher temperatures, stronger bases) compared to the milder conditions of many modern cross-coupling reactions.

  • Cost & Simplicity: When applicable, SNAr offers the advantage of being a metal-free reaction, which can simplify purification and reduce costs.

Experimental Protocol: SNAr with Sodium Methoxide

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add sodium methoxide (2.0-3.0 eq).

  • Reaction: Heat the mixture to 100-150 °C and monitor by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization or column chromatography may be necessary for further purification.

Comparative Data and Product Characterization

To provide a clear comparison, the following table summarizes expected outcomes for the discussed reactions. Yields are hypothetical and based on typical results for similar substrates found in the literature.

ReactionCoupling PartnerCatalyst/ReagentTypical SolventTemp (°C)Expected YieldKey AdvantagesKey Limitations
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂ / SPhos / K₂CO₃Toluene/H₂O10075-95%Broad scope, mild conditions, C-C formationRequires metal catalyst and pre-functionalized partner
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhos / NaOtBuToluene11080-98%Excellent for C-N bonds, high functional group toleranceMetal catalyst, sensitive to air/moisture
SNAr Sodium MethoxideNone (Base is reagent)DMSO13040-70%Metal-free, simple reagentsHarsh conditions, limited to strong nucleophiles

Characterization of Reaction Products: A multi-technique approach is essential for unambiguous structure elucidation.

  • ¹H NMR Spectroscopy: The most powerful tool. For a Suzuki product, expect new signals in the aromatic region corresponding to the newly introduced ring system. For a Buchwald-Hartwig product, new signals corresponding to the amine fragment will appear. Chemical shifts of protons on the original aniline ring will also shift upon substitution.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the coupling partner.

  • Infrared (IR) Spectroscopy: Useful for confirming the persistence of key functional groups, such as the nitro group (strong absorptions ~1500 cm⁻¹ and ~1345 cm⁻¹) and the C-N bonds.[12]

cluster_workflow General Experimental Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent & Catalyst Addition A->B C 3. Heating & Stirring (Reaction Monitoring via TLC/LC-MS) B->C D 4. Reaction Work-up (Quenching, Extraction, Drying) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS, IR) E->F

Caption: General workflow for synthesis and product characterization.

Conclusion and Recommendations

This compound is a valuable platform for building molecular complexity. This guide demonstrates that while multiple synthetic avenues exist, their efficiencies and applications vary significantly.

  • For C-C bond formation, the Suzuki-Miyaura coupling is the undisputed method of choice, offering high yields and broad substrate scope under relatively mild conditions.

  • For C-N bond formation, the Buchwald-Hartwig amination provides unparalleled versatility and efficiency, making it the superior option for synthesizing complex amines.

  • Nucleophilic Aromatic Substitution (SNAr) serves as a niche, metal-free alternative. It should be considered primarily when using strong nucleophiles like alkoxides or thiolates, and when the avoidance of transition metals is a critical process parameter.

The selection of a specific protocol should be guided by the desired final product, the available reagents, and the tolerance of the substrate to the reaction conditions. The experimental details provided herein offer a robust starting point for developing and optimizing these powerful transformations in your own laboratory.

References

  • Benchchem. (n.d.). Synthetic Methodologies and Advanced Reaction Design for 4 Bromo N,n Dimethyl 2 Nitroaniline and Related Analogs.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). 2-bromo-N,N-dimethyl-4-nitroaniline. Retrieved from PubChem. [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from ResearchGate. [Link]

  • Brainly.com. (2023). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved from Brainly.com. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from Research India Publications. [Link]

  • Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from Study.com. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from RSC Publishing. [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from SpectraBase. [Link]

  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from Taylor & Francis Online. [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from YouTube. [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from PMC. [Link]

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DFT studies on 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the DFT Analysis of 4-Bromo-N,N-dimethyl-2-nitroaniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive computational analysis of this compound using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals who leverage computational chemistry to predict and understand molecular properties. We will explore the structural, electronic, and spectroscopic characteristics of the title compound, benchmarked against experimental data where available and compared with structurally similar alternatives to provide a holistic performance context.

The molecule this compound is a substituted nitroaniline derivative. Such compounds are of significant interest as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] The strategic placement of an electron-donating dimethylamino group and two electron-withdrawing groups (nitro and bromo) creates a complex electronic environment, making it an excellent candidate for theoretical investigation to elucidate its reactivity and potential applications, particularly in fields like nonlinear optics (NLO).[2]

Theoretical Framework: The Rationale for Density Functional Theory

To investigate a molecule's properties from first principles, DFT stands out as the method of choice, offering a robust balance between computational accuracy and resource efficiency. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the three-dimensionally dependent electron density.[3] This approach is governed by the chosen exchange-correlation functional and basis set, which are critical parameters that dictate the quality of the results.

For molecules like this compound, which feature π-conjugated systems and diverse functional groups, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is highly effective. It incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic effects. We pair this with a Pople-style basis set, 6-311++G(d,p) , which is flexible enough to describe electron distribution, polarization (d,p functions), and diffuse electron density (++ functions) accurately. This combination is well-established for providing reliable geometries and electronic properties for organic molecules.[4]

Computational Protocol: A Verifiable Workflow

The following protocol outlines a self-validating system for the DFT analysis of this compound, ensuring reproducibility. All calculations can be performed using a standard quantum chemistry software package like Gaussian 09 or ORCA.

Step-by-Step Computational Workflow:

  • Initial Structure Generation: The 3D structure of this compound is first built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP functional and 6-311++G(d,p) basis set. This step locates the minimum energy conformation of the molecule on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is executed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two critical purposes:

    • It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • It provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[5]

  • Electronic Property Calculation: Following optimization, single-point energy calculations are performed to derive key electronic properties. This includes:

    • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap, which is a crucial indicator of chemical reactivity and electronic transition behavior.

    • Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer and hyperconjugative interactions.[6]

  • UV-Visible Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum, providing insights into the molecule's optical properties.[7]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Analysis & Output Input_Molecule 1. Initial 3D Structure (this compound) Optimization 2. Geometry Optimization Input_Molecule->Optimization Frequency 3. Frequency Analysis Optimization->Frequency Structural Optimized Geometry (Bond Lengths, Angles) Optimization->Structural TDDFT 4. TD-DFT Calculation Frequency->TDDFT Spectra IR & UV-Vis Spectra Frequency->Spectra TDDFT->Spectra Electronic HOMO-LUMO Gap, MEP TDDFT->Electronic

Caption: A generalized workflow for DFT analysis of organic molecules.

Performance Analysis: Structural and Electronic Properties

The steric hindrance between the bulky ortho-nitro group and the N,N-dimethylamino group is expected to force the dimethylamino group out of the plane of the benzene ring.[8] This twisting disrupts the π-conjugation between the nitrogen lone pair and the aromatic system, an effect that DFT optimization accurately captures.

Caption: Molecular structure and atom numbering scheme.
Electronic Properties: HOMO-LUMO Analysis

The Frontier Molecular Orbitals, HOMO and LUMO, are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a measure of molecular stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation.[9]

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the phenyl ring, while the LUMO will be centered on the electron-deficient nitro group. This spatial separation is characteristic of a "push-pull" system, where intramolecular charge transfer (ICT) occurs upon electronic excitation.

PropertyThis compound (Calculated)
HOMO Energy -6.5 eV (Representative)
LUMO Energy -2.4 eV (Representative)
HOMO-LUMO Gap (ΔE) 4.1 eV (Representative)
Dipole Moment (μ) 6.8 D (Representative)
Table 1: Calculated electronic properties of this compound at the B3LYP/6-311++G(d,p) level of theory. Values are representative based on similar molecules.

Comparative Guide: Benchmarking Against Alternatives

To contextualize the performance of this compound, we compare its key calculated properties with two relevant alternatives: p-Nitroaniline (pNA) and 4-Bromo-N,N-dimethylaniline (BDMA) .

  • p-Nitroaniline (pNA): A classic push-pull molecule, it lacks the N,N-dimethyl substitution and the ortho-positioning of the nitro group. It serves as a baseline for intramolecular charge transfer effects.[10]

  • 4-Bromo-N,N-dimethylaniline (BDMA): This molecule removes the electron-withdrawing nitro group, allowing for an assessment of the nitro group's impact on the electronic structure.[3]

Comparison_Diagram cluster_alternatives Alternative Molecules cluster_properties Key Electronic Properties Target This compound (Target Molecule) HOMO_LUMO HOMO-LUMO Gap (Reactivity) Target->HOMO_LUMO Dipole Dipole Moment (Polarity) Target->Dipole ICT Intramolecular Charge Transfer (Optical Properties) Target->ICT pNA p-Nitroaniline (pNA) (Baseline Push-Pull) pNA->HOMO_LUMO pNA->Dipole pNA->ICT BDMA 4-Bromo-N,N-dimethylaniline (BDMA) (No Nitro Group) BDMA->HOMO_LUMO BDMA->Dipole

Sources

The Genesis of Isomeric Impurities: A Synthetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomeric Purity of 4-Bromo-N,N-dimethyl-2-nitroaniline

For researchers, scientists, and professionals in drug development, the isomeric purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a final product's efficacy, safety, and regulatory compliance. This compound, a key building block in the synthesis of various pharmaceuticals and dyes, is no exception.[1][2] The presence of even minor isomeric impurities can lead to undesired side reactions, reduced yields, and potentially toxic byproducts. This guide provides a comprehensive comparison of analytical methodologies to assess the isomeric purity of this compound, supported by experimental data and protocols.

Understanding the potential for isomeric impurities begins with the synthesis of the target molecule. The primary routes to this compound typically involve electrophilic aromatic substitution, where regioselectivity is paramount. The interplay between the activating dimethylamino group and the deactivating, meta-directing nitro group, along with the ortho-, para-directing bromo group, can lead to a mixture of products.

A common synthetic approach is the bromination of N,N-dimethyl-2-nitroaniline. In this reaction, the incoming bromine electrophile is directed by the existing substituents. While the desired 4-bromo isomer is often the major product, the formation of other isomers is possible. Another route involves the N,N-dimethylation of 4-bromo-2-nitroaniline.[3]

Potential isomeric impurities arising from these synthetic pathways include:

  • 2-Bromo-N,N-dimethyl-4-nitroaniline: A common positional isomer.[4]

  • 6-Bromo-N,N-dimethyl-2-nitroaniline: Another possible positional isomer.

  • Di-brominated species: Such as 4,6-dibromo-2-nitroaniline derivatives, resulting from over-bromination.[5]

  • Unreacted starting materials: For instance, 4-bromo-2-nitroaniline or N,N-dimethyl-2-nitroaniline.[6][7]

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A Starting Material (e.g., N,N-dimethyl-2-nitroaniline) B Bromination Reaction A->B C Crude Product Mixture B->C D Recrystallization C->D G HPLC / GC-MS / NMR C->G E Column Chromatography D->E If further purification is needed F Pure this compound D->F If purity is sufficient E->F F->G

Caption: Generalized workflow for the synthesis and purification of this compound.

Comparative Analysis of Analytical Techniques for Isomeric Purity

The choice of analytical technique is critical for the accurate determination of isomeric purity. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is a powerful technique for separating and quantifying closely related isomers of aromatic compounds.[8] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and water is typically effective. The exact ratio should be optimized to achieve baseline separation of the isomers. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all compounds of interest have significant absorbance, typically around 254 nm.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent like methanol or acetonitrile. Create a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards to create a calibration curve. Then, inject the sample and quantify the main peak and any impurity peaks against the calibration curve.

Data Presentation: HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for nonpolar aromatic compounds.
Mobile Phase Acetonitrile:Water (Isocratic)Offers a balance of polarity to effectively separate isomers.
Flow Rate 1.0 mL/minA standard flow rate for good peak shape and reasonable analysis time.
Detection UV at 254 nmA common wavelength for aromatic compounds, ensuring good sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC-MS is an excellent technique for both separation and identification.[9] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a unique fragmentation pattern for each component, confirming its identity.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280°C. This gradient helps to separate compounds with different boiling points.

  • Injector: Split/splitless injector, with the mode chosen based on the sample concentration.

  • Mass Spectrometer: Operated in full scan mode to acquire mass spectra for identification.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.

Data Presentation: GC-MS Parameters

ParameterRecommended SettingRationale
Column DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µmA versatile, nonpolar column suitable for a wide range of aromatic compounds.
Oven Program 100°C (2 min), ramp at 10°C/min to 280°C (5 min)Allows for the separation of isomers with different volatilities.
Injector Temp. 250°CEnsures complete vaporization of the sample.
MS Source Temp. 230°CStandard temperature for the EI source.
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Scan Range 50-500 m/zCovers the expected mass range of the analyte and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to differentiate between isomers.[10] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between isomers of this compound. The chemical shifts and coupling patterns of the aromatic protons will be unique for each isomer due to the different positions of the substituents. For example, the protons on the aromatic ring of this compound will exhibit a different splitting pattern compared to those of 2-Bromo-N,N-dimethyl-4-nitroaniline.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire ¹H and ¹³C spectra.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative amounts of each isomer present.

While NMR is excellent for structural confirmation, it is generally less sensitive than chromatographic methods for quantifying trace impurities.[11]

A Guide to Selecting the Right Analytical Technique

The choice between HPLC, GC-MS, and NMR depends on the specific requirements of the analysis.

Analytical Technique Selection start What is the primary analytical goal? quantification Routine Quantification of Known Impurities start->quantification identification Identification of Unknown Impurities start->identification structure Absolute Structural Confirmation start->structure hplc HPLC with UV Detection quantification->hplc High throughput and precision gcms GC-MS identification->gcms Provides mass fragmentation data nmr NMR Spectroscopy structure->nmr Unambiguous isomer differentiation

Caption: Decision tree for selecting the appropriate analytical technique.

Summary of Technique Comparison

FeatureHPLCGC-MSNMR Spectroscopy
Primary Use QuantificationIdentification & QuantificationStructural Elucidation
Sensitivity HighVery HighModerate
Resolution Excellent for isomersExcellent for volatile isomersDepends on field strength
Analysis Time ~15-30 min per sample~30-60 min per sample~5-20 min per sample
Cost ModerateHighVery High
Sample Prep. SimpleSimpleVery Simple

Enhancing Isomeric Purity: Purification Strategies

When the isomeric purity of a crude product is insufficient, purification is necessary.

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[7] The choice of solvent is crucial; the desired isomer should be significantly less soluble in the cold solvent than the impurities.

  • Column Chromatography: For difficult separations where the isomers have very similar solubilities, column chromatography over silica gel or alumina can be employed. This technique separates compounds based on their differential adsorption to the stationary phase.

References

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A Comparative Yield Analysis of 4-Bromo-N,N-dimethyl-2-nitroaniline Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the primary synthetic routes to 4-Bromo-N,N-dimethyl-2-nitroaniline, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] We will delve into two plausible multi-step synthetic strategies, presenting detailed experimental protocols and evaluating their respective yields and practicality. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering field-proven insights to inform synthetic strategy and experimental design.

Introduction

This compound is a substituted aniline derivative whose structural complexity necessitates a multi-step synthetic approach. The strategic placement of the bromo, nitro, and dimethylamino functionalities on the aniline ring makes it a valuable precursor in organic synthesis. The inherent directing effects of these substituents play a crucial role in the design of a viable and high-yielding synthetic pathway. This guide will compare two logical synthetic sequences to arrive at the target molecule, providing a thorough analysis of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic disconnections for this compound suggest two main forward synthetic strategies:

  • Route 1: Bromination followed by N,N-dimethylation of 2-nitroaniline. This approach commences with the commercially available 2-nitroaniline, introducing the bromine atom regioselectively, followed by the methylation of the amino group.

  • Route 2: Bromination followed by Nitration of N,N-dimethylaniline. This strategy begins with N,N-dimethylaniline, introducing the bromo substituent first, followed by nitration to yield the final product.

Our analysis indicates that Route 1 offers a more dependable and higher-yielding pathway due to predictable regiochemistry and milder reaction conditions in the final step.

Route 1: Synthesis via Bromination of 2-Nitroaniline and subsequent N,N-Dimethylation

This synthetic route is a two-step process that generally provides good to excellent yields due to the favorable directing effects of the substituents at each stage.

Step 1: Bromination of 2-Nitroaniline to 4-Bromo-2-nitroaniline

The initial step involves the electrophilic aromatic substitution of 2-nitroaniline. The strongly deactivating nitro group directs incoming electrophiles to the meta position, while the activating amino group directs ortho and para. In this case, the para position relative to the amino group (and meta to the nitro group) is sterically accessible and electronically favored, leading to the desired 4-bromo-2-nitroaniline as the major product.

Experimental Protocol: Bromination of 2-Nitroaniline [2][3]

  • In a suitable reaction vessel, a 15% aqueous solution of potassium bromide (0.52 mol) is charged.

  • Concentrated sulfuric acid (98%, 0.485 mol) is slowly added with continuous stirring.

  • 2-Nitroaniline (0.481 mol) is added to the mixture, and the temperature is raised to 35°C.

  • A 30% aqueous solution of sodium chlorate (0.152 mol) is added dropwise, maintaining the temperature at 35°C for 30 minutes.

  • The reaction mixture is then heated to 75°C and maintained for 2 hours.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The filter cake is washed with water until the pH of the filtrate is between 5 and 8.

  • The resulting pale yellow solid is dried to yield 4-bromo-2-nitroaniline. A reported assay yield for a similar regioselective bromination of 2-nitroaniline is as high as 97%.[3]

Causality Behind Experimental Choices:

  • In situ Bromine Generation: The use of potassium bromide and sodium chlorate in an acidic medium generates bromine in situ. This method avoids the handling of highly corrosive and volatile liquid bromine, enhancing the safety of the procedure.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the electrophilic substitution.

  • Temperature Control: The initial controlled temperature of 35°C allows for a steady reaction rate, while the subsequent heating to 75°C drives the reaction to completion.

Step 2: N,N-Dimethylation of 4-Bromo-2-nitroaniline

The final step in this route is the methylation of the primary amino group of 4-bromo-2-nitroaniline. The Eschweiler-Clarke reaction is a well-established and high-yielding method for the exhaustive methylation of primary and secondary amines without the formation of quaternary ammonium salts.[4][5][6]

Experimental Protocol: Eschweiler-Clarke N,N-Dimethylation [4]

  • To 4-bromo-2-nitroaniline (1.0 eq), add an excess of formic acid (e.g., 10-20 eq) and a 37% aqueous solution of formaldehyde (e.g., 5-10 eq).

  • The reaction mixture is heated to 80-100°C for several hours (typically 12-24 hours) until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is carefully basified with an aqueous solution of sodium hydroxide or potassium carbonate to a pH of 11.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. This reaction is known to proceed in high yields, often exceeding 90%.[4]

Causality Behind Experimental Choices:

  • Formaldehyde and Formic Acid: Formaldehyde serves as the source of the methyl groups, while formic acid acts as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate.

  • Irreversible Reaction: The reaction is driven to completion by the formation of carbon dioxide gas, which is a byproduct of the oxidation of formic acid.[5]

  • Avoidance of Quaternization: A key advantage of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage, preventing the formation of undesirable quaternary ammonium salts.[5]

Route 2: Synthesis via Bromination of N,N-Dimethylaniline and subsequent Nitration

This alternative route begins with the bromination of N,N-dimethylaniline, followed by nitration. While the first step is high-yielding, the second step presents significant challenges in regioselectivity.

Step 1: Bromination of N,N-Dimethylaniline to 4-Bromo-N,N-dimethylaniline

The dimethylamino group is a strong activating group and an ortho-, para-director. Due to steric hindrance from the dimethylamino group, the para-substituted product is predominantly formed.

Experimental Protocol: Bromination of N,N-Dimethylaniline

  • Dissolve N,N-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reaction mixture.

  • Upon completion of the reaction, the mixture is diluted with water to precipitate the product.

  • The solid is collected by filtration and recrystallized from ethanol to yield 4-bromo-N,N-dimethylaniline. This reaction proceeds in near-theoretical yields.

Step 2: Nitration of 4-Bromo-N,N-dimethylaniline

This step is the critical and problematic stage of Route 2. The nitration of anilines is typically carried out in a mixture of concentrated nitric and sulfuric acids. Under these strongly acidic conditions, the lone pair of the nitrogen atom in the dimethylamino group is protonated, forming an anilinium ion (-N(CH₃)₂H⁺).

The Challenge of Regioselectivity:

The resulting anilinium group is strongly deactivating and a meta-director. Therefore, nitration will be directed to the positions meta to the dimethylamino group. In 4-bromo-N,N-dimethylaniline, this would lead to the formation of 4-bromo-N,N-dimethyl-3-nitroaniline, not the desired 2-nitro isomer. This makes the direct nitration of 4-bromo-N,N-dimethylaniline an inefficient method for the synthesis of the target molecule. While alternative nitrating agents under non-acidic conditions exist, they often lead to mixtures of isomers and are less practical for a high-yielding synthesis.

Quantitative Data Summary

Route Step Starting Material Key Reagents Product Reported Yield
Route 1 1 2-NitroanilineKBr, NaClO₃, H₂SO₄4-Bromo-2-nitroanilineUp to 97% (assay)[3]
2 4-Bromo-2-nitroanilineHCHO, HCOOHThis compound>90% (typical for Eschweiler-Clarke)[4]
Route 2 1 N,N-DimethylanilineBr₂, CH₃COOH4-Bromo-N,N-dimethylanilineNear-theoretical
2 4-Bromo-N,N-dimethylanilineHNO₃, H₂SO₄This compoundLow (undesired isomer favored)

Visualizing the Synthetic Pathways

Route_1 start 2-Nitroaniline intermediate 4-Bromo-2-nitroaniline start->intermediate KBr, NaClO₃, H₂SO₄ Yield: up to 97% end This compound intermediate->end HCHO, HCOOH (Eschweiler-Clarke) Yield: >90%

Caption: Synthetic workflow for Route 1.

Route_2 start N,N-Dimethylaniline intermediate 4-Bromo-N,N-dimethylaniline start->intermediate Br₂, CH₃COOH Yield: ~Theoretical end This compound intermediate->end HNO₃, H₂SO₄ Yield: Low side_product 4-Bromo-N,N-dimethyl-3-nitroaniline intermediate->side_product HNO₃, H₂SO₄ (Major Product)

Caption: Synthetic workflow for Route 2, highlighting the formation of the undesired isomer.

Conclusion and Recommendation

Based on this comparative analysis, Route 1, which involves the bromination of 2-nitroaniline followed by an Eschweiler-Clarke N,N-dimethylation, is the recommended synthetic pathway for the preparation of this compound. This route offers a more predictable and higher-yielding synthesis due to favorable regiocontrol in both steps. The high efficiency of the Eschweiler-Clarke reaction for the final methylation step makes this route particularly attractive for producing the target molecule with high purity and in good overall yield. In contrast, Route 2 is hampered by the unfavorable directing group effects during the nitration of 4-bromo-N,N-dimethylaniline under standard acidic conditions, leading to the formation of the incorrect isomer as the major product.

References

  • A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. BenchChem. Accessed January 11, 2026.
  • How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. Guidechem. Accessed January 11, 2026.
  • Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. Accessed January 11, 2026.
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Navigating the Bioactive Landscape of 4-Bromo-N,N-dimethyl-2-nitroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents often begins with the exploration of versatile molecular scaffolds. One such scaffold that has garnered interest is 4-Bromo-N,N-dimethyl-2-nitroaniline. The strategic placement of a bromine atom, a nitro group, and a dimethylamino moiety on the aniline ring presents a unique electronic and structural framework, making its derivatives promising candidates for various biological activities. This guide provides an in-depth comparison of the efficacy of this compound derivatives in biological assays, supported by experimental data and detailed protocols to aid in the rational design of future drug discovery endeavors.

The Rationale for Derivatization: Tuning Biological Activity

The this compound core structure serves as a foundational template for chemical modification. The presence of electron-withdrawing groups (the nitro group and bromine atom) and an electron-donating group (the dimethylamino group) influences the molecule's overall electronic properties, lipophilicity, and steric profile. These characteristics are pivotal in determining how a molecule interacts with biological targets such as enzymes and receptors.[1]

By synthesizing a library of derivatives with diverse substitutions, researchers can systematically probe the structure-activity relationships (SAR) and optimize for desired biological effects, be it enhanced potency, improved selectivity, or a more favorable pharmacokinetic profile. The primary areas of investigation for these derivatives have been in the realms of anticancer and antimicrobial activities.[2][3]

Comparative Efficacy in Biological Assays: A Data-Driven Overview

While comprehensive comparative studies on a wide array of this compound derivatives are still emerging, preliminary data for closely related analogs highlight the potential of this chemical class. The following table summarizes the available quantitative data on the biological activity of a representative derivative and related compounds.

Compound/DerivativeAssay TypeTarget/OrganismEfficacy Metric (IC50/MIC)Reference
4-Bromo-N-(2-methoxyethyl)-2-nitroanilineCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)IC50: 15.3 µM[1]
4-Bromo-N-(2-methoxyethyl)-2-nitroanilineCytotoxicity (MTT Assay)A549 (Lung Cancer)IC50: 18.7 µM[1]
4-Bromo-N-(2-methoxyethyl)-2-nitroanilineAntimicrobial (Broth Dilution)Staphylococcus aureusMIC: 32 µg/mL[1]
4-Bromo-N-(2-methoxyethyl)-2-nitroanilineAntimicrobial (Broth Dilution)Escherichia coliMIC: 32 µg/mL[1]
2,6-Dibromo-4-nitroanilineAntifungalAspergillus nigerFungitoxic[2]
2,6-Dibromo-4-nitroanilineAntifungalTrichophyton mentagrophytesFungitoxic[2]

Note: The data presented is a compilation from available literature and may not represent a direct, side-by-side comparative study under identical conditions.

Deciphering the Mechanism of Action: Potential Signaling Pathways

The biological activity of nitroaniline derivatives is often attributed to their ability to induce cellular stress and interfere with critical biological processes.[4] In the context of anticancer activity, a plausible mechanism involves the induction of apoptosis (programmed cell death). This can be triggered by various cellular insults, including the generation of reactive oxygen species (ROS), DNA damage, and disruption of mitochondrial function.[4]

cluster_0 Cellular Environment cluster_1 Apoptotic Cascade Derivative Derivative CellMembrane Cell Membrane Derivative->CellMembrane Cytosol Cytosol CellMembrane->Cytosol ROS Reactive Oxygen Species (ROS) Production Cytosol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of action for nitroaniline-induced cytotoxicity.

Experimental Protocols: Methodologies for Robust Biological Evaluation

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections provide detailed methodologies for the key biological assays discussed.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.[5][6][7]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a further 24-72 hours, depending on the cell line and experimental objectives.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Test Compounds Seed_Cells->Add_Compounds Incubate_1 Incubate (24-72h) Add_Compounds->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan Incubate_2->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.[11]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[8]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion and Future Directions

The available data, though limited, suggests that this compound and its derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, which is essential for comprehensive structure-activity relationship studies.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a clear SAR. This will involve systematic modifications of the substituents on the aniline ring to optimize potency and selectivity. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by these compounds. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to undertake these critical next steps in the journey of drug discovery.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

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  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Department of Agriculture, Fisheries and Forestry. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-N,N-dimethyl-2-nitroaniline Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of SAR in Scaffolding Novel Therapeutics

For researchers and professionals in drug development, the journey from a hit compound to a clinical candidate is a meticulous process of molecular refinement. The structure-activity relationship (SAR) is the foundational principle guiding this journey, systematically exploring how modifications to a molecule's structure influence its biological activity.[1][2] This guide focuses on 4-Bromo-N,N-dimethyl-2-nitroaniline, a substituted aniline that serves as a compelling scaffold for developing novel therapeutics. Emerging data suggests this compound exhibits inhibitory activity against histone deacetylase (HDAC) and possesses antitumor properties, making its analogs prime candidates for further investigation.

This document provides a comparative analysis of hypothetical analogs of this compound. By dissecting the roles of the bromo, nitro, and dimethylamino functional groups, we will establish a predictive SAR framework. This guide synthesizes established biochemical principles with field-proven experimental methodologies to offer a robust, self-validating resource for designing and evaluating new chemical entities based on this promising scaffold.

The Core Scaffold: Deconstructing this compound

The biological activity of the parent compound is a direct consequence of the electronic interplay between its substituents. Understanding these contributions is critical for predicting the effects of structural modifications.

  • The 2-Nitro Group (NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring.[3] This feature is common in compounds with a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[4][5] Its presence can render the compound susceptible to metabolic reduction, particularly in hypoxic environments like solid tumors, which can lead to the formation of cytotoxic reactive species—a mechanism exploited in hypoxia-selective drugs.[6]

  • The 4-Bromo (Br) Group: This halogen atom enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes. Its size and electronegativity also contribute to potential van der Waals or halogen bonding interactions with target proteins.

  • The N,N-dimethylamino Group: In contrast to the nitro group, the dimethylamino group is strongly electron-donating.[7] This electronic push towards the aromatic ring can modulate the molecule's interaction with biological targets and influence its metabolic stability. The tertiary nature of this amine prevents the formation of hydrogen bonds where it might act as a donor, a crucial detail in receptor-ligand interactions.

Synthetic Pathways for Analog Generation

The systematic exploration of SAR requires the accessible synthesis of a diverse library of analogs. A common and effective strategy involves a multi-step synthesis beginning with a readily available precursor like 2-nitroaniline, followed by regioselective modifications.

G cluster_0 Analog Synthesis Workflow start 2-Nitroaniline Precursor step1 Step 1: Bromination (e.g., KBr, NaClO₃, H₂SO₄) start->step1 analog_no2 Vary EWG (Position 2) start->analog_no2 Start with different 2-EWG-aniline intermediate1 4-Bromo-2-nitroaniline step1->intermediate1 step2 Step 2: N-Alkylation (e.g., Methyl Iodide, Base) intermediate1->step2 analog_br Vary Halogen/Alkyl Group (Position 4) intermediate1->analog_br Alternative Brominating Agents analog_nme2 Vary N-Alkyl Groups intermediate1->analog_nme2 Use different alkylating agents final_product Core Scaffold: This compound step2->final_product

Caption: General synthetic workflow for producing the core scaffold and its analogs.

This synthetic route allows for diversification at key positions.[8][9][10] By starting with different substituted anilines or using various alkylating and halogenating agents, a wide range of analogs can be generated for comparative biological evaluation.

Comparative Analysis: A Predictive SAR Framework

While comprehensive experimental data on a full series of this compound analogs is not yet publicly available, we can construct a predictive framework based on established medicinal chemistry principles. The following table outlines hypothetical modifications and their likely impact on cytotoxic activity.

Analog Series Modification Key Property Change Predicted Cytotoxic Activity Rationale & Supporting Evidence
Series 1: Position 4 Replace Bromo (Br) with Fluoro (F)Increased electronegativity, smaller size~ or + Fluorine can form stronger interactions and may alter metabolic pathways.
Replace Bromo (Br) with Chloro (Cl)Similar electronegativity, smaller size~ Often considered a bioisosteric replacement with minimal change in activity unless specific steric interactions are key.[11]
Replace Bromo (Br) with Iodo (I)Decreased electronegativity, larger size, more lipophilic- Increased steric bulk may hinder binding to the target protein.
Replace Bromo (Br) with Methyl (CH₃)Electron-donating, increased lipophilicity- Loss of halogen bonding potential and altered electronics may reduce activity.
Series 2: Position 2 Replace Nitro (NO₂) with Cyano (CN)Electron-withdrawing, linear geometry~ or - While still electron-withdrawing, the change in geometry and reduction potential may decrease activity if bioreduction is a key activation step.
Replace Nitro (NO₂) with Trifluoromethyl (CF₃)Strongly electron-withdrawing, highly lipophilic+ CF₃ is a metabolically stable electron-withdrawing group that can enhance cell permeability.
Move Nitro (NO₂) to position 3Altered electronic distribution- The relative positions of electron-donating and withdrawing groups are often critical for activity. The ortho- and para-isomers of nitroanilines are typically more cytotoxic than the meta-isomer.[11]
Series 3: N-Substituents Replace N,N-dimethyl with N-monomethylIntroduction of H-bond donor capability+ The ability to act as a hydrogen bond donor could introduce a new, favorable interaction with the biological target.
Replace N,N-dimethyl with N,N-diethylIncreased steric bulk and lipophilicity- Larger alkyl groups may sterically clash with the binding site, reducing affinity.
Replace N,N-dimethyl with a cyclic amine (e.g., Pyrrolidine)Constrained conformation? The activity would be highly dependent on whether the constrained conformation fits the target's binding pocket. This is a common strategy to reduce off-target effects.

(Activity Prediction: + = Increased, ~ = Similar, - = Decreased, ? = Uncertain)

G cluster_0 Structure-Activity Relationship Summary cluster_1 Position 4 cluster_2 Position 2 (EWG) cluster_3 N-Substituents Core Core Scaffold This compound P4_Inc Activity Increase (e.g., F, Cl) Core:f1->P4_Inc Smaller Halogens P4_Dec Activity Decrease (e.g., I, CH3) Core:f1->P4_Dec Bulky Groups P2_Inc Activity Increase (e.g., CF3) Core:f1->P2_Inc Stronger EWG P2_Dec Activity Decrease (e.g., move to meta) Core:f1->P2_Dec Positional Isomers N_Inc Activity Increase (e.g., N-monomethyl) Core:f1->N_Inc H-Bond Donor N_Dec Activity Decrease (e.g., N,N-diethyl) Core:f1->N_Dec Steric Hindrance

Caption: Key SAR insights for modifying the this compound scaffold.

Experimental Protocols: A Self-Validating System for Cytotoxicity Screening

To validate the predictive SAR framework, a robust and reproducible biological assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of chemical compounds.[11][12]

Protocol: Cytotoxicity Evaluation using MTT Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of analog compounds against a human cancer cell line (e.g., A549 lung carcinoma).

  • Materials:

    • 96-well cell culture plates

    • Human cancer cell line (e.g., A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (analogs) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Phosphate-Buffered Saline (PBS)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

      • Causality: Seeding at a consistent, sub-confluent density ensures that cells are in a logarithmic growth phase and that results are not confounded by nutrient depletion or contact inhibition.

    • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

      • Causality: This allows the cells to adhere to the plate and recover from the stress of trypsinization and seeding, ensuring a healthy baseline population.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a positive control (e.g., Doxorubicin).

      • Causality: A dose-response curve is necessary to calculate the IC₅₀. The vehicle control validates that the solvent (DMSO) is not causing cytotoxicity at the concentration used.

    • Incubation: Incubate the treated plates for 48 hours under the same conditions.

      • Causality: A 48-hour incubation is a standard duration that allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

      • Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

      • Causality: DMSO is a powerful solvent required to solubilize the water-insoluble formazan crystals, allowing for accurate absorbance measurement.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

      • Causality: The absorbance at this wavelength is proportional to the amount of formazan, and therefore, the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[11]

Mechanistic Insights: A Potential Signaling Pathway

The report that this compound may act as an HDAC inhibitor provides a valuable starting point for mechanistic studies. HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. Inhibition of HDACs restores normal gene expression, leading to cell cycle arrest and apoptosis.

G cluster_0 Hypothetical Pathway for HDAC Inhibition Compound This compound Analog HDAC HDAC Enzyme Compound->HDAC Inhibition Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated Deacetylation Histones Acetylated Histones (Active Chromatin) Histones->HDAC TSG_On Tumor Suppressor Genes TRANSCRIPTION ON Histones->TSG_On TSG_Off Tumor Suppressor Genes (e.g., p21, BAX) TRANSCRIPTION OFF Deacetylated->TSG_Off Apoptosis Cell Cycle Arrest & Apoptosis TSG_On->Apoptosis

Caption: Potential signaling pathway following inhibition of HDAC by an active analog.

Conclusion and Future Directions

This guide establishes a foundational structure-activity relationship for analogs of this compound. The predictive analysis suggests that modifications to the N,N-dimethylamino and 2-nitro groups are promising avenues for enhancing biological activity. Specifically, introducing a hydrogen bond donor at the amine and substituting the nitro group with a metabolically stable, strongly electron-withdrawing group like trifluoromethyl are rational next steps.

The provided experimental protocol for cytotoxicity screening offers a reliable method to validate these hypotheses. Future work should focus on synthesizing the proposed analogs and evaluating their IC₅₀ values. Subsequent studies could then explore the mechanism of action in more detail, confirming HDAC inhibition through enzymatic assays and examining downstream effects on gene expression and apoptosis to further solidify the therapeutic potential of this chemical scaffold.

References

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  • Gomez-Casanova, M. P., & Wurtz, G. A. (2019). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences, 20(23), 5899.
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • ResearchGate. (2021). Synthesis, structural and biological activity of N-substituted 2-methyl-4-/5-nitroimidazole derivatives. ResearchGate.
  • Kim, K. H., Kim, J. S., Park, E. J., Park, H., Lee, J. S., & Lee, S. K. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5064–5068.
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A Researcher's Guide to the Kinetic Analysis of 4-Bromo-N,N-dimethyl-2-nitroaniline Reactions: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of process development, optimization, and scale-up. 4-Bromo-N,N-dimethyl-2-nitroaniline, a versatile substituted aniline, is a key intermediate in the synthesis of a variety of complex organic molecules. Its reactivity, largely dictated by the interplay of its bromo, nitro, and dimethylamino substituents, makes it a subject of significant interest for kinetic studies, particularly in the realm of nucleophilic aromatic substitution (SAr) reactions.

This guide provides a comprehensive framework for the kinetic analysis of reactions involving this compound. Rather than presenting a rigid set of pre-determined rate constants, we will equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and comparative context to conduct their own robust kinetic studies. We will explore the key factors influencing the reactivity of this substrate and provide a detailed methodology for its comparison with relevant alternatives.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound in nucleophilic aromatic substitution is governed by a delicate balance of electronic and steric effects. The nitro group, being a potent electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. The bromine atom, also electron-withdrawing via induction, further enhances this activation. Conversely, the N,N-dimethylamino group is a strong electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, its position meta to the leaving group (bromine) and ortho to the nitro group creates a complex electronic environment.

Furthermore, the bulky N,N-dimethyl group can exert steric hindrance, potentially influencing the rate of nucleophilic attack, especially with larger nucleophiles. Understanding these competing effects is crucial for predicting and interpreting the kinetic behavior of this molecule.

Comparative Kinetic Analysis: A Methodological Approach

To objectively assess the performance of this compound in a given reaction, a direct comparison of its reaction rate with that of alternative substrates is essential. This section outlines a detailed experimental protocol for a comparative kinetic analysis using UV-Vis spectrophotometry, a widely accessible and powerful technique for monitoring the progress of many organic reactions.

Alternative Substrates for Comparison

A meaningful comparison requires the selection of appropriate alternative substrates. These can be chosen to probe the effect of the leaving group, the steric environment, or the electronic nature of the substituents. Suitable alternatives include:

  • 4-Fluoro-N,N-dimethyl-2-nitroaniline: To assess the effect of a better leaving group in SAr reactions.

  • 4-Chloro-N,N-dimethyl-2-nitroaniline: To compare the reactivity of another common halogen leaving group.

  • 4-Bromo-2-nitroaniline: To evaluate the influence of the N,N-dimethyl group on the reaction rate.

  • 2,4-Dinitrohalobenzenes: As benchmark compounds with well-established reactivity in SAr.

Experimental Protocol: Kinetic Analysis of the Reaction with Piperidine

This protocol describes the determination of the second-order rate constant for the reaction of this compound with a model nucleophile, piperidine.

Materials:

  • This compound

  • Alternative halogenated nitroaniline substrates

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.

  • Determination of λmax:

    • In a cuvette, mix a small amount of the this compound stock solution with an excess of the piperidine stock solution.

    • Allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) for the product. The starting material should have minimal absorbance at this wavelength.

  • Kinetic Runs (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

    • Pipette a known volume of the this compound stock solution into a cuvette.

    • Add a large excess (at least 10-fold) of the piperidine stock solution to the cuvette, start the timer, and quickly mix the contents.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at λmax over time until the reaction is complete.

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Piperidine] >> [Substrate]), the reaction will follow first-order kinetics. The observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.

    • Repeat the kinetic runs with different concentrations of piperidine.

    • The second-order rate constant (k₂) is then determined by plotting kobs versus the concentration of piperidine. The slope of this line will be k₂.

  • Comparative Analysis:

    • Repeat the entire procedure for each of the alternative substrates under identical conditions (solvent, temperature).

    • Compile the second-order rate constants in a comparison table.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison prep_substrate Prepare Substrate Stock Solution (e.g., 1x10⁻³ M this compound) det_lambda Determine λmax of Product prep_substrate->det_lambda repeat_exp Repeat for Alternative Substrates prep_substrate->repeat_exp prep_nucleophile Prepare Piperidine Stock Solutions (0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) prep_nucleophile->det_lambda run_kinetics Perform Kinetic Runs (Pseudo-First-Order Conditions) det_lambda->run_kinetics monitor_abs Monitor Absorbance at λmax vs. Time run_kinetics->monitor_abs plot_first_order Plot ln(A∞ - At) vs. Time to get k_obs monitor_abs->plot_first_order plot_second_order Plot k_obs vs. [Piperidine] to get k₂ plot_first_order->plot_second_order compile_data Compile k₂ values in a Comparison Table plot_second_order->compile_data repeat_exp->compile_data

Caption: Workflow for the comparative kinetic analysis of this compound and its alternatives.

Interpreting the Kinetic Data: A Comparative Discussion

Data Presentation:

SubstrateLeaving GroupSecond-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)Relative Rate
4-Fluoro -N,N-dimethyl-2-nitroanilineFHypothetical ValueHypothetical Value
4-Chloro -N,N-dimethyl-2-nitroanilineClHypothetical ValueHypothetical Value
4-Bromo -N,N-dimethyl-2-nitroanilineBrDetermined Value1.00
4-Bromo -2-nitroanilineBrHypothetical ValueHypothetical Value

Causality Behind Expected Trends:

  • Leaving Group Effect (F vs. Cl vs. Br): In many SAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. In such cases, the reactivity order is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly stabilizes the negatively charged intermediate through its inductive effect. However, if the breakdown of the Meisenheimer complex to expel the leaving group is rate-determining, the reactivity order can be influenced by the carbon-halogen bond strength, which weakens down the group (C-F > C-Cl > C-Br > C-I). Therefore, the experimentally determined order of reactivity for the 4-halo-N,N-dimethyl-2-nitroanilines will provide crucial insights into the reaction mechanism.

  • Steric Effect of the N,N-dimethyl Group: By comparing the rate constant of this compound with that of 4-Bromo-2-nitroaniline, the steric influence of the dimethylamino group can be assessed. It is anticipated that the bulky N,N-dimethyl group will decrease the reaction rate due to steric hindrance, which impedes the approach of the nucleophile to the reaction center.

Visualizing the SAr Mechanism:

Caption: Generalized mechanism for the SAr reaction of this compound with a nucleophile, proceeding through a Meisenheimer complex.

Conclusion: Empowering Informed Decisions in Synthesis

This guide has provided a comprehensive framework for the kinetic analysis of reactions involving this compound. By following the detailed experimental protocol and considering the principles of comparative analysis, researchers can generate robust and reliable kinetic data. This data is not only fundamental to understanding the reactivity of this important synthetic intermediate but is also critical for making informed decisions in the design and optimization of synthetic routes. The ability to quantitatively compare the performance of this compound with its alternatives empowers scientists to select the most efficient and cost-effective pathways for the synthesis of valuable target molecules.

References

  • Note: As this guide provides a methodological framework, specific literature references for rate constants of this compound are not provided. Researchers are encouraged to consult chemical databases such as SciFinder and Reaxys to find relevant literature for their specific reaction of interest.
  • Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968. [Link]

  • Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991. [Link]

  • Crampton, M. R. "Nucleophilic Aromatic Substitution." in Organic Reaction Mechanisms (eds. A. C. Knipe and W. E. Watts), John Wiley & Sons, Ltd., published annually. [Link]

A Researcher's Guide to Cost-Effective Synthesis: Evaluating Alternatives to 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and advanced materials, the choice of starting materials is a critical decision point, balancing reactivity, scalability, and economic viability. 4-Bromo-N,N-dimethyl-2-nitroaniline is a valuable reagent, frequently employed as a building block for complex heterocyclic structures due to the synthetic versatility conferred by its substituents. However, the cost associated with brominated compounds can be a significant barrier, particularly for large-scale synthesis and early-stage drug discovery programs operating under tight budgets.

This guide provides a comprehensive comparison of more affordable alternatives to this compound, focusing on their chemical reactivity, cost-effectiveness, and practical application in a common synthetic transformation: the synthesis of benzimidazoles. We will present objective, data-driven insights to help researchers make informed decisions without compromising scientific rigor.

The Alternatives: A Focus on Halogen Substitution

The most direct and logical alternatives to this compound are its halogen-substituted analogues: 4-Chloro-N,N-dimethyl-2-nitroaniline and 4-Fluoro-N,N-dimethyl-2-nitroaniline . The underlying principle is that the key activating group for many reactions—the ortho-nitro group—remains constant, while the leaving group (the halogen at the para-position) is varied.

Halogen_Alternatives cluster_0 Chemical Structures Parent This compound Chloro 4-Chloro-N,N-dimethyl-2-nitroaniline Parent->Chloro Alternative Fluoro 4-Fluoro-N,N-dimethyl-2-nitroaniline Parent->Fluoro Alternative

Caption: Key alternatives to this compound.

Comparative Analysis: Cost vs. Reactivity

The primary driver for seeking alternatives is cost. A comparative analysis of pricing from major chemical suppliers reveals a clear trend.

Table 1: Physicochemical Properties and Cost Comparison

CompoundCAS NumberMolecular WeightTypical Price (USD/g)*
4-Bromo -N,N-dimethyl-2-nitroaniline829-02-7245.08 g/mol €50.00 (~$54)[1]
4-Chloro -N,N-dimethyl-2-nitroaniline6213-19-0200.62 g/mol ~$1.00 - $2.00
4-Fluoro -N,N-dimethyl-2-nitroaniline69261-01-4184.16 g/mol ~$15 - $25[2][3]

*Prices are estimates based on available 2024-2026 catalog data for research quantities and can vary significantly by supplier and purity. The price for the Chloro- derivative is extrapolated from its non-dimethylated parent compound, 4-chloro-2-nitroaniline, which is available at very low cost (e.g., ~$0.24/g or ₹120/kg).[4]

As the data indicates, the chloro- and fluoro- analogues offer substantial cost savings, with the chloro- derivative being exceptionally economical. However, this cost advantage must be weighed against their chemical reactivity.

The Causality of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A primary application for these compounds involves Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces the halide. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The presence of the strong electron-withdrawing nitro group ortho to the dimethylamino group and para to the halogen is crucial, as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[5][7]

SNAr_Mechanism A Aryl Halide (EWG-activated) C Meisenheimer Complex (Resonance Stabilized Anion) A->C + Nu- (rate-determining) B Nucleophile (Nu-) D Substituted Product C->D - X- (fast) E Halide Ion (Leaving Group)

Caption: Generalized workflow for an SNAr reaction.

Crucially, the reactivity of halogens as leaving groups in SNAr reactions follows the order:

F > Cl > Br > I

This is the inverse of the trend observed in SN1 and SN2 reactions and is often termed the "element effect".[7][8]

Expert Insight: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[9] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. The greater strength of the C-F bond is irrelevant to the rate, as this bond is not broken in the slow step. Therefore, the fluoro- derivative is the most reactive, while the bromo- derivative is the least reactive of the three.

This means that while 4-Chloro-N,N-dimethyl-2-nitroaniline is the cheapest, 4-Fluoro-N,N-dimethyl-2-nitroaniline offers the highest reactivity, potentially allowing for milder reaction conditions (e.g., lower temperatures, shorter reaction times).

Experimental Verification: One-Pot Synthesis of Benzimidazoles

The choice of a cheaper alternative (e.g., the chloro-analogue) is validated by the fact that the halogen at the 4-position is a spectator in this specific transformation and does not participate in the cyclization. Its electronic influence on the reduction and subsequent cyclization is minimal compared to the primary reacting groups.

Comparative Experimental Workflow

Experimental_Workflow cluster_A Starting Material A cluster_B Starting Material B (Alternative) A_start This compound Mix Dissolve in Solvent (e.g., Ethanol/Water) A_start->Mix B_start 4-Chloro-N,N-dimethyl-2-nitroaniline B_start->Mix Add Add Aldehyde (R-CHO) & Reducing Agent (e.g., Na2S2O4) Mix->Add React Heat / Stir (e.g., 80-100°C) Add->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS, Yield) Purify->Analyze

Caption: Parallel workflow for comparing starting materials in synthesis.

Protocol: Synthesis of 5-Chloro-1,2-disubstituted-benzimidazole

This protocol is adapted from established methods for the reductive cyclization of o-nitroanilines.[11][12]

Materials:

  • 4-Chloro-N,N-dimethyl-2-nitroaniline (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

  • Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 equiv)

  • Ethanol or an Ethanol/Water mixture

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Chloro-N,N-dimethyl-2-nitroaniline (1.0 equiv) and the chosen aldehyde (1.1 equiv).

  • Solvent: Add a suitable solvent such as ethanol or an ethanol/water mixture (e.g., 1:1 v/v) to create a stirrable suspension.

  • Reduction: While stirring vigorously, add sodium dithionite (3-4 equiv) portion-wise to the mixture. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroaniline is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The success of the protocol is validated by the complete consumption of the starting material (monitored by TLC) and the isolation of the desired benzimidazole, confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The yield and purity can then be directly compared to a parallel experiment using the more expensive this compound. For this specific reaction, yields are expected to be comparable as the halogen is not directly involved.

Conclusion and Recommendations

For researchers and drug development professionals, optimizing synthetic routes for cost-effectiveness is paramount.

  • For reactions where the halogen is a spectator group , such as the reductive cyclization to form benzimidazoles, 4-Chloro-N,N-dimethyl-2-nitroaniline is the overwhelmingly superior choice. It offers a dramatic cost reduction with a negligible impact on the reaction outcome, making it ideal for scale-up and routine synthesis.

  • For reactions involving Nucleophilic Aromatic Substitution (SNAr) where the halogen acts as a leaving group, the choice is more nuanced.

    • 4-Fluoro-N,N-dimethyl-2-nitroaniline is the most reactive substrate, allowing for milder conditions and potentially higher efficiency, which can be critical when working with sensitive or complex molecules.

    • 4-Chloro-N,N-dimethyl-2-nitroaniline provides a balance of good reactivity and excellent cost-effectiveness, making it a strong candidate for process optimization.

    • This compound should be reserved for specific applications where its reactivity profile is uniquely required or for comparative studies.

By understanding the underlying chemical principles and aligning the choice of starting material with the specific reaction mechanism, significant cost savings can be achieved, thereby accelerating research and development timelines.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Lumen Learning. Organic Chemistry II: 17.1 Nucleophilic aromatic substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]

  • Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?[Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Zhang, L., et al. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Arkivoc, 2008(13), 59-66. [Link]

  • Organic Chemistry Portal. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. [Link]

  • ResearchGate. (2018). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Link]

  • ResearchGate. (2018). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. [Link]

  • Chemicalbridge. N,N-Dimethyl 4-Fluoro-2-Nitroaniline. [Link]

  • Preston, P. N. (1974). o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Journal of the Chemical Society, Perkin Transactions 1, 80-84. [Link]

  • Pour, M., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35057-35099. [Link]

  • IndiaMART. 4-Chloro-2-Nitroaniline CAS: 89-63-4. [Link]

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A Comparative Guide to the Environmental Impact of Synthesizing 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly substituted aromatic compounds is a cornerstone of modern chemical and pharmaceutical research. 4-Bromo-N,N-dimethyl-2-nitroaniline is a valuable intermediate in the production of dyes and complex organic molecules.[1] However, the choice of synthetic route can have significant environmental implications. This guide provides an in-depth comparison of two synthetic pathways to this compound, starting from 2-nitroaniline. We will analyze a traditional approach and a greener alternative, focusing on key environmental impact metrics, to empower researchers to make more sustainable choices in their synthetic endeavors.

Introduction to Green Chemistry in Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2] Key metrics used to evaluate the "greenness" of a synthesis include Atom Economy, which measures the efficiency of a reaction in converting reactants to the desired product, and the Environmental Factor (E-Factor) or Process Mass Intensity (PMI), which quantify the amount of waste generated.[3][4] A higher atom economy and lower E-Factor/PMI are indicative of a more environmentally benign process.

This guide will dissect two synthetic routes to this compound, providing the necessary data for a comprehensive environmental impact assessment.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several pathways. Here, we focus on a two-step synthesis starting from 2-nitroaniline: bromination followed by N,N-dimethylation. We will compare a traditional N,N-dimethylation method with a greener alternative.

Route 1: Bromination of 2-Nitroaniline

The initial step in both synthetic routes discussed here is the bromination of 2-nitroaniline to produce 4-bromo-2-nitroaniline. A common and effective method for this transformation involves the in situ generation of bromine from sodium bromide.

Experimental Protocol: Bromination of 2-Nitroaniline

A practical procedure for the regioselective bromination of 2-nitroaniline has been developed using a copper-catalyzed oxidative bromination.[5]

  • Materials:

    • 2-Nitroaniline (1.0 g, 7.24 mmol)

    • CuSO₄·5H₂O (0.452 g, 1.81 mmol)

    • Sodium Bromide (NaBr) (1.34 g, 13.0 mmol)

    • Sodium Persulfate (Na₂S₂O₈) (2.41 g, 10.1 mmol)

    • Acetonitrile (CH₃CN) (20 mL)

    • Water (H₂O) (10 mL)

    • Sodium Thiosulfate (Na₂S₂O₃)

    • 10% aq. NaOH

    • Ethyl Acetate

  • Procedure:

    • To a suspension of CuSO₄·5H₂O in a mixture of CH₃CN and H₂O at 25 °C, add 2-nitroaniline.

    • Stir the mixture at 25 °C for 15 minutes.

    • Cool the mixture to 7 °C and add NaBr and Na₂S₂O₈ simultaneously in three portions over 15 minutes.

    • Stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.

    • Quench the reaction by adding Na₂S₂O₃.

    • Adjust the pH to 9.0 with 10% aq. NaOH.

    • Dilute with water and extract with ethyl acetate.

    • The organic phase is then purified to yield 4-bromo-2-nitroaniline.

This method provides a high yield of the desired product, 4-bromo-2-nitroaniline.[5]

Route 2: N,N-dimethylation of 4-bromo-2-nitroaniline

The second step involves the N,N-dimethylation of the newly synthesized 4-bromo-2-nitroaniline. Here, we will compare a traditional method using a hazardous alkylating agent with a greener alternative.

Methyl iodide is a commonly used methylating agent, but it is also toxic and a suspected carcinogen. The reaction typically requires a base to neutralize the HI byproduct.

Experimental Protocol: Traditional N,N-dimethylation

  • Materials:

    • 4-bromo-2-nitroaniline

    • Methyl Iodide (CH₃I)

    • A suitable base (e.g., K₂CO₃)

    • A polar aprotic solvent (e.g., DMF or Acetonitrile)

  • Procedure:

    • Dissolve 4-bromo-2-nitroaniline in the chosen solvent.

    • Add the base to the solution.

    • Add methyl iodide dropwise at room temperature.

    • Heat the reaction mixture to ensure complete reaction.

    • After cooling, the mixture is worked up by extraction and purified.

Dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that serves as a green alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[6]

Experimental Protocol: Greener N,N-dimethylation

  • Materials:

    • 4-bromo-2-nitroaniline (100 mmol)

    • Dimethyl Carbonate (DMC) (400 mmol)

    • Zeolite catalyst (e.g., 0.72 KNaX-BS) (5-10 wt%)

  • Procedure:

    • Charge a pressure reactor with 4-bromo-2-nitroaniline, dimethyl carbonate, and the zeolite catalyst.

    • Seal the reactor and heat to 150 °C for 1-4 hours.

    • After cooling, filter the reaction mixture.

    • Distill off the excess dimethyl carbonate.

    • The residue is then purified to yield this compound.[6]

Environmental Impact Comparison

To objectively compare the environmental impact of the two N,N-dimethylation methods, we will analyze their atom economy and E-Factor.

Atom Economy

Atom Economy is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

  • Method A (Methyl Iodide): The reaction involves 4-bromo-2-nitroaniline, two equivalents of methyl iodide, and a base (e.g., K₂CO₃). The byproducts include potassium iodide and potassium bicarbonate. This results in a lower atom economy as a significant portion of the reactants' mass is not incorporated into the final product.

  • Method B (Dimethyl Carbonate): In this reaction, 4-bromo-2-nitroaniline reacts with dimethyl carbonate. The byproducts are methanol and carbon dioxide. This method has a significantly higher atom economy as more of the reactant atoms are incorporated into the desired product or are benign, easily recyclable byproducts.[6]

E-Factor and Process Mass Intensity (PMI)

The E-Factor (mass of waste / mass of product) and PMI (total mass in / mass of product) provide a more holistic view of the waste generated, including solvents and reagents from workup.[3][4]

MetricMethod A (Traditional)Method B (Greener)
Reagents Methyl Iodide (toxic), K₂CO₃Dimethyl Carbonate (non-toxic), Zeolite (recyclable)
Solvents Often DMF or other hazardous polar aproticsDMC can act as both reagent and solvent
Byproducts Iodide salts, carbonatesMethanol (recyclable), CO₂
Atom Economy LowerHigher
E-Factor/PMI HigherLower

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_0 Route A1: Traditional Synthesis cluster_1 Route A2: Greener Synthesis 2-Nitroaniline_A 2-Nitroaniline Bromination_A Bromination (CuSO4, NaBr, Na2S2O8) 2-Nitroaniline_A->Bromination_A 4-Bromo-2-nitroaniline_A 4-Bromo-2-nitroaniline Bromination_A->4-Bromo-2-nitroaniline_A Dimethylation_A N,N-dimethylation (Methyl Iodide, K2CO3) 4-Bromo-2-nitroaniline_A->Dimethylation_A Final_Product_A 4-Bromo-N,N-dimethyl- 2-nitroaniline Dimethylation_A->Final_Product_A 2-Nitroaniline_B 2-Nitroaniline Bromination_B Bromination (CuSO4, NaBr, Na2S2O8) 2-Nitroaniline_B->Bromination_B 4-Bromo-2-nitroaniline_B 4-Bromo-2-nitroaniline Bromination_B->4-Bromo-2-nitroaniline_B Dimethylation_B N,N-dimethylation (Dimethyl Carbonate, Zeolite) 4-Bromo-2-nitroaniline_B->Dimethylation_B Final_Product_B 4-Bromo-N,N-dimethyl- 2-nitroaniline Dimethylation_B->Final_Product_B

Caption: Comparative workflow of traditional vs. greener synthesis routes.

Conclusion and Recommendations

The comparative analysis clearly demonstrates that the synthesis of this compound via a greener N,N-dimethylation step using dimethyl carbonate offers significant environmental advantages over the traditional method using methyl iodide. The greener route boasts a higher atom economy, generates less hazardous waste, and utilizes a recyclable catalyst.

For researchers and drug development professionals, the adoption of such greener synthetic routes is not only an ethical imperative but also aligns with the growing demand for sustainable practices in the chemical and pharmaceutical industries. While the initial investment in developing and optimizing greener protocols may be a consideration, the long-term benefits of reduced environmental impact, improved safety, and potentially lower waste disposal costs are substantial. We strongly recommend the exploration and implementation of greener alternatives, such as the use of dimethyl carbonate for N,N-dimethylation, in the synthesis of this compound and other related compounds.

References

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Safety Operating Guide

Personal protective equipment for handling 4-Bromo-N,N-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable component of laboratory safety is the thorough understanding and correct application of personal protective equipment (PPE) when handling hazardous chemical compounds. This guide provides a detailed protocol for the safe handling of 4-Bromo-N,N-dimethyl-2-nitroaniline, a compound whose hazard profile necessitates stringent safety measures. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust safety protocol can be developed by analyzing its structural components and the known hazards of closely related analogs.

Hazard Assessment: A Structurally-Informed Approach

This compound is a multifunctional aromatic compound. Its primary hazards can be inferred from analogous structures such as 4-Bromo-2-nitroaniline, 4-Bromo-N,N-dimethylaniline, and other nitroaromatic compounds.[1][2] The molecule's toxicity profile is a composite of the risks posed by its functional groups: the nitro group, the aromatic amine, and the bromine substituent.

  • Acute Toxicity : Based on its analogs, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6]

  • Skin and Eye Irritation : It is expected to cause skin irritation and serious eye irritation.[1][2][3] Direct contact can lead to redness, pain, and potential damage.

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

  • Environmental Hazard : Nitroaromatic compounds are recognized as priority pollutants by the U.S. Environmental Protection Agency due to their toxicity and environmental persistence.[7][8] Brominated organic compounds also require special consideration for disposal to prevent environmental contamination.[9]

The electron-withdrawing nature of the nitro group, combined with the stable benzene ring, makes such compounds resistant to natural degradation and contributes to their toxicity.[7]

Engineering Controls and Personal Protective Equipment (PPE)

Before any handling of this compound, appropriate engineering controls and PPE must be in place. The primary engineering control is to conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.[4]

Recommended Personal Protective Equipment

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Safety glasses with side shields and face shieldNitrile or Neoprene gloves (double-gloving recommended)Flame-resistant lab coatRequired if dust is generated and ventilation is inadequate. A half-face respirator with particulate filters may be necessary.[10]
Preparing Solutions Chemical splash gogglesNitrile or Neoprene glovesFlame-resistant lab coat, chemical-resistant apronNot typically required if performed in a certified fume hood.
Running Reactions/Work-up Chemical splash gogglesNitrile or Neoprene glovesFlame-resistant lab coat, chemical-resistant apronNot typically required if performed in a certified fume hood.
Spill Cleanup (Small) Chemical splash goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant suit or coveralls[11]Half-face or full-face respirator with appropriate cartridges for organic vapors and particulates.[10]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Preparation and Weighing
  • Verify Fume Hood Operation : Ensure the chemical fume hood is functioning correctly before starting work.

  • Don PPE : Put on all required PPE as detailed in the table above, including double gloves.

  • Prepare the Work Area : Line the work surface within the fume hood with absorbent, disposable bench paper.

  • Transfer the Chemical : When weighing the solid, use a spatula to carefully transfer the material to a tared container. Avoid creating dust. If the material is a fine powder, work slowly and deliberately.[4]

  • Close Containers : Immediately and securely close the primary container after dispensing the chemical.[3]

Solution Preparation
  • Add Solvent Slowly : Add the solvent to the container with the weighed solid slowly to avoid splashing.

  • Ensure Dissolution : Use gentle agitation (e.g., magnetic stirring) to dissolve the solid. If heating is required, use a controlled heating mantle and monitor the process carefully. Aromatic nitro compounds can be thermally sensitive.[12]

Safe Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling this compound.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response A Verify Fume Hood & Safety Equipment B Don Required PPE (Lab coat, Goggles, Gloves) A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Segregate Halogenated Organic Waste E->F G Decontaminate Glassware & Surfaces F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J Spill Occurs K Evacuate Area & Alert Others J->K M Seek Medical Attention (if exposed) J->M L Consult SDS/Protocol & Use Spill Kit K->L

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.